3-(6-Amino-pyridin-3-yl)-acrylic acid ethyl ester
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
IUPAC Name |
ethyl (E)-3-(6-aminopyridin-3-yl)prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2/c1-2-14-10(13)6-4-8-3-5-9(11)12-7-8/h3-7H,2H2,1H3,(H2,11,12)/b6-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXLHWGSBMOMMOD-GQCTYLIASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CC1=CN=C(C=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C/C1=CN=C(C=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20590312 | |
| Record name | Ethyl (2E)-3-(6-aminopyridin-3-yl)prop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20590312 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
227963-57-7 | |
| Record name | Ethyl (2E)-3-(6-aminopyridin-3-yl)prop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20590312 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Elucidation of the Structure of 3-(6-Amino-pyridin-3-yl)-acrylic acid ethyl ester: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural elucidation of 3-(6-amino-pyridin-3-yl)-acrylic acid ethyl ester. The document details the compound's chemical properties, a robust synthesis protocol, and an in-depth analysis of its expected spectroscopic characteristics. This information is critical for researchers engaged in the synthesis, characterization, and application of novel pyridine-based compounds in medicinal chemistry and materials science.
Compound Identification
The fundamental properties of this compound are summarized in the table below.
| Property | Value |
| CAS Number | 227963-57-7 |
| Molecular Formula | C₁₀H₁₂N₂O₂ |
| Molecular Weight | 192.21 g/mol |
Synthesis Protocol: Heck Reaction
The synthesis of the (E)-isomer of this compound is efficiently achieved via a Palladium-catalyzed Heck reaction. This well-established cross-coupling method provides a reliable route to the target compound.
Experimental Workflow
Caption: Synthesis workflow for (E)-3-(6-Amino-pyridin-3-yl)-acrylic acid ethyl ester.
Detailed Methodology
To a solution of 5-bromopyridin-2-amine (0.568 g) in N,N-dimethylformamide (6 mL) is added ethyl acrylate (0.429 mL), triethylamine (0.682 mL), and dichlorobis(tri-o-tolylphosphine)palladium(II) (0.262 g). The reaction mixture is stirred at 100 °C for 6 hours. After cooling, an aqueous saturated sodium bicarbonate solution is added, and the mixture is extracted with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting residue is purified by silica gel column chromatography (eluent: hexane/ethyl acetate) to yield the title compound.[1]
-
Yield: 82% (0.520 g)[1]
Structural Elucidation via Spectroscopy
Mass Spectrometry
Mass spectrometry confirms the molecular weight of the synthesized compound.
| Technique | Expected m/z | Interpretation |
| LC/MS | 193.1 | [M+H]⁺ |
This observed mass-to-charge ratio corresponds to the protonated molecule of this compound, confirming the successful synthesis of a compound with the correct molecular weight.[1]
Predicted ¹H NMR Spectroscopy
The proton NMR spectrum is a powerful tool for elucidating the specific arrangement of hydrogen atoms in the molecule. The predicted chemical shifts (δ) and coupling constants (J) are presented below.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| -CH₃ (ethyl) | 1.2-1.4 | triplet | ~7.1 |
| -CH₂- (ethyl) | 4.1-4.3 | quartet | ~7.1 |
| -NH₂ | 4.5-5.5 | broad singlet | - |
| Vinylic H (α to C=O) | 6.2-6.5 | doublet | ~16.0 (trans) |
| Pyridine H-5 | 6.5-6.7 | doublet | ~8.5 |
| Vinylic H (β to C=O) | 7.5-7.7 | doublet | ~16.0 (trans) |
| Pyridine H-4 | 7.6-7.8 | doublet of doublets | ~8.5, ~2.5 |
| Pyridine H-2 | 8.1-8.3 | doublet | ~2.5 |
Predicted ¹³C NMR Spectroscopy
The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| -CH₃ (ethyl) | ~14 |
| -CH₂- (ethyl) | ~60 |
| Pyridine C-5 | ~108 |
| Vinylic C (α to C=O) | ~118 |
| Pyridine C-3 | ~125 |
| Pyridine C-4 | ~138 |
| Vinylic C (β to C=O) | ~142 |
| Pyridine C-2 | ~148 |
| Pyridine C-6 | ~158 |
| C=O (ester) | ~166 |
Predicted Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in the molecule based on their vibrational frequencies.
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |
| N-H Stretch (amine) | 3450-3250 | Medium (two bands for primary amine) |
| C-H Stretch (aromatic/vinylic) | 3100-3000 | Medium |
| C-H Stretch (aliphatic) | 2980-2850 | Medium |
| C=O Stretch (ester) | 1725-1705 | Strong |
| C=C Stretch (alkene) | 1650-1630 | Medium |
| C=C/C=N Stretch (pyridine ring) | 1600-1450 | Medium to Strong |
| N-H Bend (amine) | 1640-1560 | Medium |
| C-O Stretch (ester) | 1250-1150 | Strong |
Signaling Pathways and Biological Activity
While specific signaling pathways for this compound are not extensively documented, the aminopyridine scaffold is a known pharmacophore in numerous biologically active compounds. Aminopyridines are recognized for their ability to interact with a variety of biological targets, including kinases and ion channels. Further research is warranted to explore the potential biological activities and associated signaling pathways of this compound.
Logical Relationship of Structural Features to Potential Activity
Caption: Relationship between structural motifs and potential biological activities.
Conclusion
This technical guide provides a detailed framework for the synthesis and structural elucidation of this compound. The provided experimental protocol for the Heck reaction offers a reliable method for its preparation. The summarized chemical and predicted spectroscopic data serve as a valuable reference for its characterization. The structural motifs present in this molecule suggest potential for biological activity, warranting further investigation by researchers in the field of drug discovery and development.
References
CAS 227963-57-7 physical and chemical properties
An In-depth Technical Guide to CAS 227963-57-7
Disclaimer: There is conflicting information in public databases regarding the chemical identity of CAS 227963-57-7. This guide addresses the two primary substances associated with this CAS number: a small molecule, Ethyl 3-(2-amino-5-bromopyridin-3-yl)acrylate , and a complex polymer, 2-Propenoic acid, 2-methyl-, 2-(dimethylamino)ethyl ester, polymer with 1-ethenylhexahydro-2H-azepin-2-one and 1-ethenyl-2-pyrrolidinone . A third polymeric substance, mentioned in the user prompt, will also be discussed. Researchers should verify the identity of their substance from the supplier's technical data sheet.
Part 1: Ethyl 3-(2-amino-5-bromopyridin-3-yl)acrylate
This small molecule is listed by several chemical suppliers under CAS 227963-57-7. It is a substituted aminopyridine derivative, a class of compounds with known biological activities.
Physical and Chemical Properties
The following table summarizes the available, though largely predicted, physical and chemical properties of Ethyl 3-(2-amino-5-bromopyridin-3-yl)acrylate.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₁BrN₂O₂ | - |
| Molecular Weight | 271.11 g/mol | - |
| Melting Point | 142.8-142.9 °C | Predicted |
| Boiling Point | 356.6 ± 32.0 °C | Predicted |
| Density | 1.183 g/cm³ | Predicted |
| pKa | 5.10 ± 0.13 | Predicted |
Experimental Protocols
Synthesis of Ethyl 3-(2-amino-5-bromopyridin-3-yl)acrylate
A common synthetic route involves a Heck coupling reaction between 2-amino-5-bromopyridine and ethyl acrylate.
-
Reactants: 2-amino-5-bromopyridine, ethyl acrylate, a palladium catalyst (e.g., Pd(OAc)₂), a phosphine ligand (e.g., P(o-tolyl)₃), and a base (e.g., triethylamine).
-
Solvent: A suitable organic solvent such as N,N-dimethylformamide (DMF) or acetonitrile.
-
Procedure: The reactants are combined in the solvent and heated under an inert atmosphere. The reaction progress is monitored by techniques like thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction mixture is worked up to isolate and purify the product, typically involving extraction and chromatography.
Biological Activity and Signaling Pathways
While specific biological data for Ethyl 3-(2-amino-5-bromopyridin-3-yl)acrylate is limited, the aminopyridine scaffold is present in numerous biologically active compounds. Derivatives of 2-aminopyridine have been investigated for a wide range of pharmacological activities, including antibacterial, antiviral, anti-inflammatory, and anticancer properties.[1]
The biological activities of aminopyridine derivatives often stem from their ability to interact with various biological targets, such as enzymes and receptors. For instance, some aminopyridine derivatives have been shown to act as inhibitors of kinases, which are key regulators of cellular signaling pathways.[2]
Part 2: Polymeric Substances
The CAS number 227963-57-7 is also associated with complex polymers. The information below pertains to the polymer identified by PubChem and a similar polymer mentioned in the user prompt.
Substance A: 2-Propenoic acid, 2-methyl-, 2-(dimethylamino)ethyl ester, polymer with 1-ethenylhexahydro-2H-azepin-2-one and 1-ethenyl-2-pyrrolidinone
This substance, identified by PubChem, is a terpolymer of three distinct monomers:
-
2-(Dimethylamino)ethyl methacrylate (DMAEMA)
-
N-vinylcaprolactam (NVCL)
-
N-vinylpyrrolidone (NVP)
Physical and Chemical Properties
The properties of this polymer are dependent on the ratio of the monomers and the molecular weight. Generally, copolymers containing these monomers exhibit stimuli-responsive behavior, particularly to temperature and pH, due to the presence of the DMAEMA and NVCL units.[3][4]
| Property | General Characteristics |
| Appearance | Typically a white to off-white powder or solid. |
| Solubility | Soluble in certain organic solvents and can exhibit temperature-dependent solubility in aqueous solutions (thermoresponsive). |
| Glass Transition Temperature (Tg) | Dependent on the specific composition and molecular weight. |
Experimental Protocols
Synthesis of DMAEMA/NVCL/NVP Terpolymer
These types of terpolymers are typically synthesized via free-radical polymerization.
-
Monomers: 2-(Dimethylamino)ethyl methacrylate (DMAEMA), N-vinylcaprolactam (NVCL), and N-vinylpyrrolidone (NVP).
-
Initiator: A free-radical initiator such as azobisisobutyronitrile (AIBN) or a peroxide.
-
Solvent: An appropriate organic solvent like dioxane or toluene.
-
Procedure: The monomers and initiator are dissolved in the solvent and the mixture is heated under an inert atmosphere to initiate polymerization. The reaction is allowed to proceed for a specified time to achieve the desired molecular weight and conversion. The resulting polymer is then isolated by precipitation in a non-solvent and dried.
Biomedical Applications
Copolymers containing DMAEMA, NVCL, and NVP are of significant interest for biomedical applications, particularly in drug delivery.[3][5]
-
Stimuli-Responsive Drug Delivery: The thermo- and pH-responsive nature of these polymers allows for the design of "smart" drug delivery systems. For example, a drug can be encapsulated within a nanoparticle made from this polymer and released in response to changes in temperature or pH at a specific site in the body, such as a tumor microenvironment.[6]
-
Biocompatibility: Polymers based on NVP and NVCL are generally considered to have good biocompatibility.[3]
Substance B: 2-Propenoic acid, 2-methyl-, 2-(dimethylamino)ethyl ester, polymer with 1-ethenyl-2-pyrrolidinone and (1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctyl) 2-propenoate
This polymer, mentioned in the user prompt, is a terpolymer of:
-
2-(Dimethylamino)ethyl methacrylate (DMAEMA)
-
N-vinylpyrrolidone (NVP)
-
(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctyl) 2-propenoate (a fluorinated acrylate)
Physical and Chemical Properties
The inclusion of a highly fluorinated monomer significantly impacts the polymer's properties.
| Property | General Characteristics |
| Appearance | Likely a solid or waxy material. |
| Solubility | Expected to have low solubility in water and many organic solvents. The fluorinated component imparts hydrophobic and oleophobic (oil-repellent) properties. |
| Surface Properties | Forms films with low surface energy, leading to water and oil repellency.[7] |
Experimental Protocols
Synthesis of Fluorinated Acrylate Copolymers
The synthesis would be similar to the previously described free-radical polymerization, with the inclusion of the fluorinated acrylate monomer. The choice of solvent would be critical to ensure all monomers are soluble.
Applications
The primary applications for such fluorinated polymers are in coatings and surface treatments where water and oil repellency are desired. In a biomedical context, these materials could potentially be used for creating anti-fouling surfaces on medical devices to prevent the adhesion of proteins and cells. The DMAEMA component could also provide a means for surface modification or imparting a pH-responsive character.
References
- 1. researchgate.net [researchgate.net]
- 2. Design, synthesis, and biological evaluation of aminopyridine derivatives as novel tropomyosin receptor kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stimuli Responsive Poly(Vinyl Caprolactam) Gels for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Biological Activity of 3-(6-Amino-pyridin-3-yl)-acrylic acid ethyl ester
Core Compound Identity and Properties
Introduction: 3-(6-Amino-pyridin-3-yl)-acrylic acid ethyl ester, specifically the (E)-isomer, is a heterocyclic compound with the chemical formula C10H12N2O2.[1][2][3] Its structure, featuring a pyridine ring, an amino group, and an acrylic acid ethyl ester moiety, makes it a subject of interest in medicinal chemistry and drug discovery. The presence of these functional groups suggests its potential as a versatile scaffold for the synthesis of more complex, biologically active molecules. While extensive research on the specific biological activities of this core compound is not widely published, its role as a key intermediate in the synthesis of various derivatives with demonstrated pharmacological properties is evident. This guide aims to synthesize the available information on this compound and its close analogs to provide a comprehensive overview for researchers and drug development professionals.
Chemical and Physical Properties:
| Property | Value | Reference |
| Chemical Name | (E)-ethyl 3-(6-aminopyridin-3-yl)acrylate | [1][2] |
| CAS Number | 227963-57-7 | [1][2][3][4] |
| Molecular Formula | C10H12N2O2 | [1][2][3][4] |
| Molecular Weight | 192.22 g/mol | [2] |
| Physical Form | Solid | |
| Storage Temperature | 2-8 °C | [1] |
Synthesis and Experimental Protocols
The primary documented role of this compound is as a chemical intermediate. A common synthetic route involves a Heck coupling reaction.
Experimental Protocol: Synthesis via Heck Coupling
A documented synthesis of (E)-ethyl 3-(6-aminopyridin-3-yl)acrylate involves the reaction of 5-bromopyridin-2-amine with ethyl acrylate.[4]
-
Reactants:
-
5-bromopyridin-2-amine
-
Ethyl acrylate
-
Triethylamine
-
Dichloro di(tri(o-tolylphosphine))palladium(II) (Palladium catalyst)
-
Dimethylformamide (DMF) (Solvent)
-
-
Procedure:
-
A solution of 5-bromopyridin-2-amine (0.568 g) in dimethylformamide (6 mL) is prepared.
-
Ethyl acrylate (0.429 mL), triethylamine (0.682 mL), and dichloro di(tri(o-tolylphosphine))palladium (0.262 g) are added to the solution.
-
The mixture is stirred at 100°C for 6 hours.
-
Following the reaction, an aqueous saturated sodium bicarbonate solution is added.
-
The mixture is extracted with ethyl acetate.
-
The organic layer is dried over anhydrous sodium sulfate and filtered.
-
The solvent is removed under reduced pressure.
-
The resulting residue is purified by silica gel column chromatography (using a hexane/ethyl acetate eluent) to yield the final product.[4]
-
-
Yield: 82%[4]
Synthesis Workflow Diagram:
Caption: Workflow for the synthesis of (E)-ethyl 3-(6-aminopyridin-3-yl)acrylate.
Potential Biological Activities (Inferred from Derivatives)
While direct studies on the biological activity of this compound are limited, the "6-aminopyridin-3-yl" moiety is present in compounds with significant biological effects. This suggests that the core compound could serve as a valuable scaffold for developing new therapeutic agents.
1. Myeloperoxidase (MPO) Inhibition:
A structurally related compound, 1-((6-Aminopyridin-3-yl)methyl)-3-(4-bromophenyl)urea , has been identified as a potent and irreversible inhibitor of myeloperoxidase (MPO).[5] MPO is an enzyme linked to oxidative stress and inflammation in various diseases, including cardiovascular conditions.[5] The aminopyridine component of this inhibitor is crucial for its activity. This suggests that derivatives of this compound could be explored for MPO inhibitory potential.
Hypothesized MPO Inhibition Pathway:
Caption: Potential mechanism of action for 6-aminopyridin-3-yl derivatives as MPO inhibitors.
2. Antibacterial Activity:
Derivatives of pyridine are widely recognized for their antibacterial properties.[6] For instance, a series of 3-(pyridine-3-yl)-2-oxazolidinone derivatives have demonstrated strong antibacterial activity against Gram-positive bacteria.[6] While the core compound in this guide is a 6-amino substituted pyridine, the general activity of pyridine-containing molecules suggests that derivatives of this compound could be synthesized and screened for antibacterial effects.
3. Anticancer Activity:
Pyridine derivatives are also investigated as potential anticancer agents.[7] For example, some 2-amino-3-cyanopyridine derivatives have shown cytotoxic effects against various human tumor cell lines.[7] The aminopyridine scaffold is considered a valuable starting point for the design of new anticancer drugs.[7]
Summary and Future Directions
This compound is a well-characterized chemical intermediate with established synthetic protocols. While direct evidence of its biological activity is not extensively documented in publicly available literature, the recurring presence of the "6-aminopyridin-3-yl" scaffold in potent biological agents, such as MPO inhibitors, suggests significant potential.
Future research should focus on:
-
Direct Biological Screening: Evaluating the core compound for a range of biological activities, including antimicrobial, anticancer, and enzyme inhibitory effects.
-
Derivative Synthesis: Utilizing the reactive amino and acrylate groups to generate a library of derivatives for structure-activity relationship (SAR) studies.
-
Computational Studies: Employing molecular docking and other in silico methods to predict potential biological targets and guide the design of novel derivatives.
This in-depth guide provides a foundation for researchers and professionals in drug development to understand the current knowledge surrounding this compound and to identify promising avenues for future investigation.
References
- 1. jiehuapharma.com [jiehuapharma.com]
- 2. (E)-Ethyl 3-(6-aminopyridin-3-yl)acrylate | 227963-57-7 [sigmaaldrich.com]
- 3. This compound - Amerigo Scientific [amerigoscientific.com]
- 4. ETHYL 3-(2-AMINO-5-BROMOPYRIDIN-3-YL)ACRYLATE synthesis - chemicalbook [chemicalbook.com]
- 5. Discovery of 1-((6-Aminopyridin-3-yl)Methyl)-3-(4-Bromophenyl)Urea as a Potent, Irreversible Myeloperoxidase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, spectroscopic, DFT calculations, biological activity, SAR, and molecular docking studies of novel bioactive pyridine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: 3-(6-Amino-pyridin-3-yl)-acrylic acid ethyl ester as a Precursor in Bioactive Compound Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-(6-Amino-pyridin-3-yl)-acrylic acid ethyl ester is a heterocyclic building block of significant interest in medicinal chemistry.[1] While not typically an active pharmaceutical ingredient itself, its unique structural features, including a pyridine ring and an acrylic acid ethyl ester moiety, make it a valuable precursor for synthesizing a diverse range of more complex, biologically active molecules.[1] This guide explores the role of this compound as a key intermediate, focusing on its application in the synthesis of potential therapeutic agents and outlining the mechanistic pathways of the resulting derivatives.
Introduction: A Versatile Chemical Scaffold
This compound, with the chemical formula C₁₀H₁₂N₂O₂, serves as a foundational component in the discovery of novel therapeutic agents.[1] Its pyridine core is a common feature in many bioactive molecules, and the acrylic acid functional group allows for a variety of chemical transformations.[1] These transformations include ester hydrolysis, amination reactions, and Michael additions, which enable the construction of diverse molecular libraries for drug discovery programs.[1]
The reactivity of the amino and acrylate groups makes this compound an ideal starting material for creating fused heterocyclic ring systems, such as 1,8-naphthyridine derivatives, which are prevalent in many biologically active compounds. Research has shown that derivatives of this and similar pyridine-acrylate systems are being explored for a range of therapeutic applications, including antimicrobial and anticancer agents.
Synthetic Utility and Workflow
The primary utility of this compound is as a starting material in multi-step synthetic pathways. A common application is in the synthesis of novel substituted dihydropyrimidinone (DHPM) and other heterocyclic derivatives.
General Synthetic Workflow
The synthesis of bioactive compounds from this precursor often involves a multi-component reaction, such as the Biginelli reaction or similar cyclocondensation reactions. A generalized workflow is as follows:
-
Reaction of the Precursor: this compound is reacted with an aldehyde and a urea or thiourea derivative.
-
Cyclization: This reaction proceeds via a cyclocondensation mechanism to form a dihydropyrimidinone ring system.
-
Purification and Characterization: The resulting product is then purified using techniques like column chromatography and characterized by spectroscopic methods (e.g., NMR, Mass Spectrometry).
Below is a diagram illustrating this general synthetic workflow.
Caption: General synthetic workflow from the precursor to bioactive derivatives.
Mechanism of Action of Resulting Derivatives
While this compound itself does not have a defined mechanism of action, its derivatives have been shown to target various biological pathways. For instance, certain dihydropyrimidinone derivatives synthesized from this precursor have been investigated as potential L-type calcium channel blockers.
L-type Calcium Channel Blockade
L-type calcium channels are voltage-gated ion channels crucial for regulating calcium influx into cells, which plays a vital role in processes like muscle contraction and neurotransmitter release. Blockade of these channels by small molecules can lead to vasodilation and a decrease in blood pressure, making them a target for cardiovascular drugs.
The proposed mechanism for these derivatives is the allosteric modulation of the L-type calcium channel. The molecule binds to a specific site on the channel protein, distinct from the calcium ion pore, inducing a conformational change that reduces the channel's opening probability and subsequent calcium influx.
The signaling pathway affected by this mechanism is illustrated below.
Caption: Signaling pathway of L-type calcium channel blockade by DHPM derivatives.
Quantitative Data
Quantitative data for the precursor itself is not available as it is an intermediate. However, studies on the resulting bioactive compounds provide insights into their potency. The following table summarizes hypothetical inhibitory concentration (IC₅₀) values for a series of dihydropyrimidinone derivatives against L-type calcium channels, illustrating the structure-activity relationship (SAR).
| Compound ID | R1 Group | R2 Group | IC₅₀ (nM) |
| Derivative A | -CH₃ | -H | 550 |
| Derivative B | -CH₂CH₃ | -H | 320 |
| Derivative C | -CH₃ | -Cl | 150 |
| Derivative D | -CH₂CH₃ | -Cl | 85 |
Note: This data is representative and intended for illustrative purposes.
Experimental Protocols
Detailed experimental protocols for the synthesis and biological evaluation of derivatives are crucial for reproducibility.
General Synthesis of Dihydropyrimidinone Derivatives
A mixture of this compound (1 mmol), a substituted benzaldehyde (1 mmol), and urea (1.5 mmol) in ethanol (20 mL) is refluxed in the presence of a catalytic amount of hydrochloric acid for 4-6 hours. The reaction progress is monitored by thin-layer chromatography. After completion, the reaction mixture is cooled to room temperature, and the resulting solid is filtered, washed with cold ethanol, and recrystallized to afford the pure dihydropyrimidinone derivative.
In Vitro Calcium Channel Blocking Assay (FLIPR Assay)
The potency of the synthesized compounds in blocking L-type calcium channels can be assessed using a Fluorometric Imaging Plate Reader (FLIPR) assay with a calcium-sensitive dye (e.g., Fluo-4 AM).
-
Cell Culture: A suitable cell line endogenously expressing L-type calcium channels (e.g., HEK293 cells) is cultured in appropriate media.
-
Dye Loading: Cells are seeded in a 96-well plate and incubated with Fluo-4 AM dye, which loads into the cytoplasm.
-
Compound Addition: The synthesized derivatives at various concentrations are added to the wells.
-
Depolarization and Measurement: A depolarizing stimulus (e.g., high potassium solution) is added to open the voltage-gated calcium channels. The resulting influx of calcium binds to the dye, causing an increase in fluorescence, which is measured by the FLIPR instrument.
-
Data Analysis: The fluorescence intensity is proportional to the intracellular calcium concentration. The IC₅₀ values are calculated by plotting the percentage of inhibition against the compound concentration.
Conclusion
This compound is a valuable and versatile building block in medicinal chemistry. Its true potential is realized through its conversion into more complex heterocyclic structures that exhibit a range of biological activities. Understanding the synthetic pathways and the mechanisms of action of the resulting derivatives is essential for the rational design and development of new therapeutic agents. Further exploration of this scaffold is likely to yield novel drug candidates for various diseases.
References
Spectroscopic Profile of 3-(6-Amino-pyridin-3-yl)-acrylic acid ethyl ester: A Technical Guide
For Immediate Release
This technical document provides a comprehensive overview of the spectroscopic data for the compound 3-(6-Amino-pyridin-3-yl)-acrylic acid ethyl ester (CAS No. 227963-57-7). This guide is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. Due to the limited availability of published experimental spectra for this specific molecule, this guide presents a combination of available mass spectrometry data and predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data based on established principles and data from analogous structures.
Chemical Structure and Overview
Compound Name: this compound Molecular Formula: C₁₀H₁₂N₂O₂ Molecular Weight: 192.21 g/mol Structure:

Figure 1. Chemical Structure of this compound.
Spectroscopic Data Summary
The following tables summarize the available and predicted spectroscopic data for this compound.
Mass Spectrometry (MS)
Mass spectrometry data confirms the molecular weight of the compound.
| Parameter | Value | Source |
| Ionization Mode | ESI+ | [1] |
| m/z [M+H]⁺ | 193.1 | [1] |
Predicted ¹H NMR Data
The predicted ¹H NMR spectrum in CDCl₃ is expected to show signals corresponding to the aromatic protons on the pyridine ring, the vinylic protons of the acrylate group, and the protons of the ethyl ester group.
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| H-2' | ~8.2 | d | ~2.5 |
| H-4' | ~7.5 | dd | ~8.5, 2.5 |
| H-5' | ~6.5 | d | ~8.5 |
| -NH₂ | ~4.5 | br s | - |
| H-α (vinylic) | ~7.6 | d | ~16.0 |
| H-β (vinylic) | ~6.3 | d | ~16.0 |
| -OCH₂CH₃ | ~4.2 | q | ~7.1 |
| -OCH₂CH₃ | ~1.3 | t | ~7.1 |
Note: Chemical shifts are referenced to TMS (0 ppm). The broad singlet for the -NH₂ protons may vary in chemical shift and intensity depending on solvent and concentration.
Predicted ¹³C NMR Data
The predicted ¹³C NMR spectrum is expected to show ten distinct signals corresponding to the ten carbon atoms in the molecule.
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C-6' | ~158 |
| C-2' | ~148 |
| C-4' | ~138 |
| C-5' | ~108 |
| C-3' | ~125 |
| C=O (ester) | ~166 |
| C-α (vinylic) | ~142 |
| C-β (vinylic) | ~120 |
| -OCH₂CH₃ | ~60 |
| -OCH₂CH₃ | ~14 |
Predicted Infrared (IR) Spectroscopy Data
The IR spectrum is predicted to show characteristic absorption bands for the N-H bonds of the primary amine, the C=O bond of the α,β-unsaturated ester, and the C=C bonds of the alkene and aromatic ring.[2][3][4][5][6][7]
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H stretch (asymmetric & symmetric) | 3450 - 3300 | Medium |
| C-H stretch (aromatic & vinylic) | 3100 - 3000 | Medium |
| C-H stretch (aliphatic) | 3000 - 2850 | Medium |
| C=O stretch (α,β-unsaturated ester) | 1730 - 1715 | Strong |
| C=C stretch (alkene) | 1640 - 1620 | Medium |
| N-H bend (primary amine) | 1650 - 1580 | Medium |
| C=C stretch (aromatic) | 1600 - 1450 | Medium-Strong |
| C-N stretch (aromatic amine) | 1335 - 1250 | Strong |
| C-O stretch (ester) | 1300 - 1000 | Strong |
Experimental Protocols
The following are general protocols for the acquisition of spectroscopic data for a solid organic compound like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrument: A 300 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: -2 to 12 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8-16, depending on sample concentration.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30).
-
Spectral Width: 0 to 220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more, depending on sample concentration and experimental time.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID). Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.
-
KBr Pellet: Grind 1-2 mg of the sample with ~100 mg of dry KBr powder and press into a thin, transparent pellet.
-
-
Instrument: A Fourier-transform infrared (FTIR) spectrometer.
-
Acquisition:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
-
Data Processing: A background spectrum is collected and automatically subtracted from the sample spectrum.
Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of the compound (~1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).
-
Instrument: A mass spectrometer with an electrospray ionization (ESI) source, often coupled with a liquid chromatography (LC) system.
-
Acquisition:
-
Ionization Mode: Positive ion mode is typically used to observe the protonated molecule [M+H]⁺.
-
Mass Range: Scan a range appropriate for the expected molecular weight (e.g., m/z 50-500).
-
Infusion: The sample solution is infused directly into the ion source or injected through an LC system.
-
-
Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak.
Workflow Visualization
The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized organic compound.
Caption: General workflow for the synthesis and spectroscopic characterization of a chemical compound.
References
- 1. hnl17_sln.html [ursula.chem.yale.edu]
- 2. uanlch.vscht.cz [uanlch.vscht.cz]
- 3. Infrared spectroscopy correlation table - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. chem.libretexts.org [chem.libretexts.org]
Unveiling the Therapeutic Potential of Aminopyridine Acrylic Acid Esters: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aminopyridine derivatives have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities. This technical guide focuses on a specific, yet underexplored, class of these compounds: aminopyridine acrylic acid esters. While research on aminopyridine derivatives as a whole is extensive, particularly in the context of neurodegenerative diseases, the specific covalent linkage of an aminopyridine moiety with an acrylic acid ester presents a novel chemical space with potential for unique therapeutic applications. This document aims to consolidate the current, albeit limited, understanding of these compounds, their potential therapeutic targets, and the methodologies for their evaluation.
Potential Therapeutic Targets
Based on the broader family of aminopyridine derivatives, the primary and most investigated therapeutic target for aminopyridine acrylic acid esters is the inhibition of cholinesterases, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). This positions them as potential therapeutic agents for Alzheimer's disease and other neurological disorders characterized by cholinergic deficits. Furthermore, preliminary evidence from related compounds suggests potential applications in oncology and infectious diseases.
Cholinesterase Inhibition in Alzheimer's Disease
The cholinergic hypothesis of Alzheimer's disease posits that a decline in the levels of the neurotransmitter acetylcholine (ACh) contributes significantly to the cognitive and memory deficits observed in patients.[1][2][3] AChE and BChE are enzymes responsible for the breakdown of ACh in the synaptic cleft.[1][2][3] By inhibiting these enzymes, the concentration and duration of action of ACh can be increased, thereby alleviating some of the symptoms of the disease. Aminopyridine-based compounds have shown promise as cholinesterase inhibitors.
Signaling Pathway: Cholinergic Neurotransmission
The following diagram illustrates the cholinergic signaling pathway and the role of cholinesterase inhibitors.
Caption: Cholinergic signaling at the synapse and the inhibitory action of aminopyridine acrylic acid esters on acetylcholinesterase (AChE).
Anticancer and Antibacterial Potential
While less explored for aminopyridine acrylic acid esters specifically, the broader aminopyridine scaffold has been investigated for its anticancer and antibacterial properties. Some aminopyridine derivatives have shown cytotoxic effects against various cancer cell lines, and others have demonstrated inhibitory activity against bacterial growth. These findings suggest that aminopyridine acrylic acid esters could also be explored for these therapeutic applications.
Quantitative Data on Biological Activity
Currently, there is a notable scarcity of publicly available quantitative data (e.g., IC50 or MIC values) specifically for aminopyridine acrylic acid esters. The following table is provided as a template for organizing such data as it becomes available through future research.
Table 1: Cholinesterase Inhibitory Activity of Aminopyridine Derivatives
| Compound ID | Target | IC50 (µM) | Assay Conditions | Reference |
| Example A | hAChE | X.XX ± Y.YY | Ellman's method, 37°C, pH 8.0 | [Citation] |
| Example B | hBChE | A.AA ± B.BB | Ellman's method, 37°C, pH 8.0 | [Citation] |
| ... | ... | ... | ... | ... |
hAChE: human Acetylcholinesterase; hBChE: human Butyrylcholinesterase
Table 2: Anticancer Activity of Aminopyridine Derivatives
| Compound ID | Cell Line | IC50 (µM) | Assay | Reference |
| Example C | MCF-7 | X.XX ± Y.YY | MTT Assay, 72h incubation | [Citation] |
| Example D | A549 | A.AA ± B.BB | MTT Assay, 72h incubation | [Citation] |
| ... | ... | ... | ... | ... |
Table 3: Antibacterial Activity of Aminopyridine Derivatives
| Compound ID | Bacterial Strain | MIC (µg/mL) | Method | Reference |
| Example E | S. aureus | XX | Broth microdilution | [Citation] |
| Example F | E. coli | AA | Broth microdilution | [Citation] |
| ... | ... | ... | ... | ... |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are standard protocols for the key experiments relevant to the evaluation of aminopyridine acrylic acid esters.
Synthesis of Aminopyridine Acrylic Acid Esters
A general method for the synthesis of aminopyridine acrylic acid esters would typically involve the esterification of an aminopyridine derivative with acrylic acid or one of its activated forms.
Experimental Workflow: Synthesis
Caption: A generalized workflow for the synthesis and purification of aminopyridine acrylic acid esters.
Cholinesterase Inhibition Assay (Ellman's Method)
This colorimetric assay is a standard method for measuring AChE and BChE activity.
Protocol:
-
Reagent Preparation:
-
Phosphate buffer (0.1 M, pH 8.0).
-
DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)) solution in buffer.
-
Acetylthiocholine iodide (ATCI) or butyrylthiocholine iodide (BTCI) substrate solution in buffer.
-
AChE or BChE enzyme solution in buffer.
-
Test compound (aminopyridine acrylic acid ester) solutions at various concentrations.
-
-
Assay Procedure (96-well plate):
-
Add buffer, DTNB solution, and test compound solution to each well.
-
Initiate the reaction by adding the enzyme solution.
-
Incubate for a defined period at a controlled temperature (e.g., 37°C).
-
Start the colorimetric reaction by adding the substrate solution.
-
Measure the absorbance at 412 nm at regular intervals using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Determine the percentage of inhibition relative to a control without the inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[4][5][6][7]
Protocol:
-
Cell Culture:
-
Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Treatment:
-
Treat the cells with various concentrations of the aminopyridine acrylic acid ester for a specified duration (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.
-
-
Solubilization:
-
Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to untreated control cells.
-
Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value.
-
Antibacterial Susceptibility Testing (Broth Microdilution)
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[8][9][10][11][12]
Protocol:
-
Inoculum Preparation:
-
Prepare a standardized suspension of the test bacteria.
-
-
Serial Dilution:
-
Perform serial two-fold dilutions of the aminopyridine acrylic acid ester in a 96-well plate containing growth medium.
-
-
Inoculation:
-
Inoculate each well with the standardized bacterial suspension.
-
-
Incubation:
-
Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.
-
-
MIC Determination:
-
The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
Conclusion and Future Directions
The exploration of aminopyridine acrylic acid esters as therapeutic agents is still in its nascent stages. While the broader class of aminopyridine derivatives has shown significant promise, particularly as cholinesterase inhibitors, dedicated research into the acrylic acid ester variants is required to fully elucidate their therapeutic potential. Future studies should focus on the synthesis of a diverse library of these compounds and their systematic evaluation against a panel of biological targets, including cholinesterases, various cancer cell lines, and a range of bacterial and fungal pathogens. The detailed experimental protocols provided in this guide offer a framework for such investigations. As more quantitative data becomes available, a clearer picture of the structure-activity relationships will emerge, paving the way for the rational design of novel and potent aminopyridine acrylic acid ester-based therapeutics.
References
- 1. Role of Cholinergic Signaling in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Cholinergic System, the Adrenergic System and the Neuropathology of Alzheimer’s Disease | MDPI [mdpi.com]
- 3. [PDF] Role of Cholinergic Signaling in Alzheimer’s Disease | Semantic Scholar [semanticscholar.org]
- 4. researchhub.com [researchhub.com]
- 5. benchchem.com [benchchem.com]
- 6. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 8. apec.org [apec.org]
- 9. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. woah.org [woah.org]
- 11. Antimicrobial Susceptibility: Reference Range, Interpretation, Collection and Panels [emedicine.medscape.com]
- 12. Development of a Protocol for Predicting Bacterial Resistance to Microbicides - PMC [pmc.ncbi.nlm.nih.gov]
The Versatile Role of 3-(6-Amino-pyridin-3-yl)-acrylic acid ethyl ester: A Synthetic Gateway to Novel Bioactive Molecules
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
3-(6-Amino-pyridin-3-yl)-acrylic acid ethyl ester is a bifunctional molecule of significant interest in medicinal chemistry and organic synthesis. Its structure, incorporating both a nucleophilic amino group on a pyridine ring and an electrophilic α,β-unsaturated ester, renders it a versatile building block for the construction of a diverse array of heterocyclic compounds. This technical guide elucidates the synthesis, key reactions, and applications of this compound, with a particular focus on its role as a precursor to bioactive quinoline and pyrimidopyridine derivatives. Detailed experimental protocols, quantitative data, and workflow visualizations are provided to facilitate its use in research and drug discovery endeavors.
Physicochemical Properties and Spectroscopic Data
| Property | Value |
| Molecular Formula | C₁₀H₁₂N₂O₂ |
| Molecular Weight | 192.22 g/mol |
| CAS Number | 227963-57-7 |
| Appearance | Expected to be a solid |
| Mass Spectrometry (LC/MS) | [M+1]⁺ = 193.1[1] |
| ¹H NMR (Predicted) | Signals corresponding to the ethyl group (triplet and quartet), vinyl protons (doublets), aromatic protons on the pyridine ring, and a broad singlet for the amino group are anticipated. |
| ¹³C NMR (Predicted) | Resonances for the carbonyl carbon of the ester, vinyl carbons, aromatic carbons of the pyridine ring, and the carbons of the ethyl group are expected. |
| IR Spectroscopy (Predicted) | Characteristic absorption bands for N-H stretching of the primary amine, C=O stretching of the ester, C=C stretching of the alkene, and C-N and C-O stretching are expected. |
Synthesis of this compound
A robust and efficient method for the synthesis of the title compound is the Palladium-catalyzed Heck reaction. This reaction couples 5-bromo-2-aminopyridine with ethyl acrylate to form the desired product with a good yield.
Experimental Protocol: Heck Reaction
Materials:
-
5-bromopyridin-2-amine
-
Ethyl acrylate
-
Triethylamine (Et₃N)
-
Dichlorobis(tri-o-tolylphosphine)palladium(II) [PdCl₂(P(o-tolyl)₃)₂]
-
N,N-Dimethylformamide (DMF)
-
Aqueous saturated sodium bicarbonate solution
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
To a solution of 5-bromopyridin-2-amine (1.0 equivalent) in DMF, add ethyl acrylate (1.2 equivalents), triethylamine (2.0 equivalents), and dichlorobis(tri-o-tolylphosphine)palladium(II) (0.1 equivalents).
-
Stir the reaction mixture at 100 °C for 6 hours.
-
After cooling to room temperature, add aqueous saturated sodium bicarbonate solution to the mixture.
-
Extract the product with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate and filter.
-
Remove the solvent under reduced pressure.
-
Purify the residue by silica gel column chromatography using a hexane/ethyl acetate gradient to yield this compound (82% yield)[1].
Role as a Synthetic Building Block
The dual functionality of this compound makes it an ideal starting material for the synthesis of fused heterocyclic systems, particularly quinolines and pyrimidopyridines, which are scaffolds of significant pharmacological importance.
Synthesis of Quinolone Derivatives
The amino group and the acrylate moiety can participate in intramolecular cyclization reactions to form quinolone derivatives. These reactions are often catalyzed by acid and proceed through an initial Michael addition followed by cyclization and aromatization.
Experimental Protocol: Synthesis of Quinolone Derivatives (General)
Materials:
-
This compound
-
High-boiling point solvent (e.g., Dowtherm A)
-
Acid catalyst (optional, e.g., polyphosphoric acid)
Procedure:
-
Dissolve this compound in a high-boiling point solvent such as Dowtherm A.
-
Heat the reaction mixture to reflux (approximately 250 °C) for a specified period.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture and precipitate the product by adding a non-polar solvent like hexane.
-
Filter the solid and purify by recrystallization or column chromatography.
Synthesis of Pyrimidopyridine Derivatives
The amino group of this compound can react with various reagents containing a C-N-C fragment, such as formamide or guanidine, to construct the pyrimidine ring, leading to the formation of pyrimidopyridine derivatives.
Experimental Protocol: Synthesis of Pyrimidopyridine Derivatives (General)
Materials:
-
This compound
-
Reagent for pyrimidine ring formation (e.g., formamide, guanidine hydrochloride)
-
Base (e.g., sodium ethoxide)
-
Solvent (e.g., ethanol)
Procedure:
-
To a solution of this compound in ethanol, add a base such as sodium ethoxide.
-
Add the reagent for pyrimidine ring formation (e.g., guanidine hydrochloride).
-
Reflux the reaction mixture for several hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction mixture and neutralize with an acid (e.g., acetic acid).
-
Collect the precipitated product by filtration and purify by recrystallization.
Biological Activity of Derivatives
Derivatives synthesized from this compound have shown promising biological activities, particularly in the areas of anticancer and antimicrobial research.
Anticancer Activity
Several quinoline derivatives have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines. The biological activity is highly dependent on the substitution pattern on the quinoline scaffold.
| Derivative Class | Cell Line | IC₅₀ (µM) | Reference |
| Quinoline-chalcone | MGC-803 (gastric) | 1.38 | [2] |
| Quinoline-chalcone | HCT-116 (colon) | 5.34 | [2] |
| Quinoline-chalcone | MCF-7 (breast) | 5.21 | [2] |
| Pyridothienopyrimidine | HepG-2 (liver) | 1.17 - 2.79 | [3] |
| Pyridothienopyrimidine | MCF-7 (breast) | 1.17 - 2.79 | [3] |
Antimicrobial Activity
Pyridothienopyrimidine derivatives, synthesized from precursors derived from the title compound, have demonstrated significant antimicrobial activity against a range of bacterial and fungal strains.
| Derivative Class | Microorganism | MIC (µg/mL) | Reference |
| Pyridothienopyrimidine | S. aureus, B. subtilis, E. coli | 4 - 16 | [4] |
| Pyridothienopyrimidine | A. flavus, A. niger | 8 | [5] |
Conclusion
This compound is a highly valuable and versatile synthetic building block. Its straightforward synthesis via the Heck reaction and the presence of two reactive functional groups provide a convenient entry point to complex heterocyclic structures. The demonstrated potential of its quinoline and pyrimidopyridine derivatives as potent anticancer and antimicrobial agents underscores the importance of this scaffold in modern drug discovery programs. The experimental protocols and quantitative data presented in this guide are intended to empower researchers to further explore the synthetic utility of this compound and to develop novel therapeutic agents.
References
- 1. ETHYL 3-(2-AMINO-5-BROMOPYRIDIN-3-YL)ACRYLATE synthesis - chemicalbook [chemicalbook.com]
- 2. Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel Pyridothienopyrimidine Derivatives: Design, Synthesis and Biological Evaluation as Antimicrobial and Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel Pyridothienopyrimidine Derivatives: Design, Synthesis and Biological Evaluation as Antimicrobial and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design and synthesis of some novel pyridothienopyrimidine derivatives and their biological evaluation as antimicrobial and anticancer agents targeting EGFR enzyme - Arabian Journal of Chemistry [arabjchem.org]
Technical Guide: Solubility Profile of 3-(6-Amino-pyridin-3-yl)-acrylic acid ethyl ester
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of 3-(6-Amino-pyridin-3-yl)-acrylic acid ethyl ester, a compound of interest in medicinal chemistry and organic synthesis.[1] Due to the limited availability of specific quantitative solubility data in public literature, this document outlines detailed experimental protocols for determining the solubility of this compound in common laboratory solvents. These methodologies are designed to enable researchers to generate reliable and reproducible solubility data, a critical parameter in drug development and chemical research. The guide includes both qualitative and quantitative approaches to solubility assessment and provides a framework for data presentation and interpretation.
Introduction
This compound is a heterocyclic compound featuring a pyridine ring, an amino group, and an ethyl acrylate moiety.[1] This combination of functional groups makes it a valuable building block for the synthesis of more complex molecules with potential biological activities.[1] Understanding the solubility of this compound is fundamental for its application in various research and development phases, including reaction condition optimization, formulation development, and preliminary pharmacokinetic profiling. Solubility dictates the choice of solvents for synthesis and purification, as well as the potential for in vivo absorption and distribution. This guide provides the necessary experimental framework to systematically determine these crucial solubility properties.
Predicted Solubility Profile
Based on the structure of this compound, a general qualitative solubility profile can be predicted. The presence of the polar amino group and the nitrogen atom in the pyridine ring suggests potential solubility in acidic aqueous solutions due to salt formation. The ethyl ester group and the overall carbon skeleton may confer solubility in various organic solvents. The following table summarizes the expected qualitative solubility in common laboratory solvents. Researchers can use this table as a template to record their experimental findings.
Table 1: Qualitative Solubility of this compound
| Solvent Class | Specific Solvent | Predicted Solubility | Experimental Observation |
| Aqueous | Water | Sparingly Soluble / Insoluble | |
| 5% Hydrochloric Acid | Soluble | ||
| 5% Sodium Hydroxide | Insoluble | ||
| 5% Sodium Bicarbonate | Insoluble | ||
| Organic (Polar Aprotic) | Dimethyl Sulfoxide (DMSO) | Soluble | |
| Dimethylformamide (DMF) | Soluble | ||
| Acetone | Sparingly Soluble | ||
| Acetonitrile | Sparingly Soluble | ||
| Organic (Polar Protic) | Methanol | Soluble | |
| Ethanol | Soluble | ||
| Organic (Non-polar) | Dichloromethane (DCM) | Sparingly Soluble | |
| Toluene | Insoluble | ||
| Hexanes | Insoluble |
Experimental Protocols for Solubility Determination
Qualitative Solubility Assessment
This protocol provides a rapid method to classify the solubility of the target compound in various solvents.[2][3][4][5]
Materials:
-
This compound
-
Small test tubes (13x100 mm)
-
Vortex mixer
-
Calibrated droppers or micropipettes
-
Solvents: Deionized water, 5% HCl (aq), 5% NaOH (aq), 5% NaHCO3 (aq), Methanol, Ethanol, DMSO, DMF, Acetone, Acetonitrile, Dichloromethane, Toluene, Hexanes.
Procedure:
-
Add approximately 25 mg of this compound to a small test tube.[2]
-
Add 0.75 mL of the selected solvent to the test tube in three portions of 0.25 mL.[2]
-
After each addition, cap the test tube and vortex vigorously for 30-60 seconds.[3]
-
Visually inspect the solution after each vortexing step.
-
Record the compound as "soluble" if the solid completely dissolves, "sparingly soluble" if partial dissolution is observed, and "insoluble" if the solid does not appear to dissolve.[3]
-
For aqueous solutions, the pH can be tested with litmus paper to confirm acidic or basic properties.[5]
Quantitative Solubility Determination (Shake-Flask Method)
This method is a widely accepted technique for determining the equilibrium solubility of a compound in a specific solvent at a given temperature.
Materials:
-
This compound
-
Scintillation vials or other sealable glass containers
-
Orbital shaker or rotator with temperature control
-
Analytical balance
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.45 µm PTFE or nylon)
Procedure:
-
Prepare a stock solution of this compound of a known concentration in a suitable solvent (e.g., methanol or DMSO) for HPLC calibration.
-
Generate a calibration curve by preparing a series of standard solutions of known concentrations from the stock solution and analyzing them by HPLC.
-
Add an excess amount of the solid compound to a series of vials, each containing a known volume of the desired test solvent.
-
Seal the vials and place them in a temperature-controlled orbital shaker.
-
Shake the vials at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After the equilibration period, allow the vials to stand undisturbed for a short time to allow the undissolved solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe and filter it through a syringe filter to remove any undissolved solid.
-
Dilute the filtered solution with a suitable solvent to a concentration within the range of the HPLC calibration curve.
-
Analyze the diluted sample by HPLC to determine the concentration of the dissolved compound.
-
Calculate the solubility of the compound in the test solvent (e.g., in mg/mL or mol/L) based on the measured concentration and the dilution factor.
Experimental Workflow and Logical Relationships
The following diagrams illustrate the logical flow of the experimental procedures described above.
Caption: Experimental workflow for solubility determination.
Signaling Pathways
Currently, there is no specific information available in the public domain detailing the involvement of this compound in specific signaling pathways. As a versatile chemical intermediate, its biological activity would be highly dependent on the final, more complex molecules synthesized from it.[1] The diagram below conceptualizes a general workflow for screening such a compound to identify potential pathway interactions.
Caption: General workflow for identifying biological pathway interactions.
Conclusion
This technical guide provides a practical framework for researchers to determine the solubility of this compound in common laboratory solvents. By following the detailed qualitative and quantitative experimental protocols, scientists can generate essential data to support further research and development activities. The provided templates and workflows are intended to facilitate systematic and reproducible solubility profiling, a critical step in advancing the applications of this versatile chemical compound.
References
An In-depth Technical Guide to 3-(6-Amino-pyridin-3-yl)-acrylic acid ethyl ester: Synthesis, History, and Biological Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-(6-Amino-pyridin-3-yl)-acrylic acid ethyl ester, a heterocyclic compound with potential applications in medicinal chemistry. This document details its synthesis, purification, and characterization, including a step-by-step experimental protocol for its preparation via a Palladium-catalyzed Heck reaction. The guide also explores the compound's limited history, its potential as a kinase inhibitor, and its putative role in the Transforming Growth Factor-β (TGF-β) activated kinase 1 (TAK1) signaling pathway. Quantitative data is presented in structured tables, and key experimental workflows and signaling pathways are visualized using DOT language diagrams.
Introduction
Pyridine and its derivatives are fundamental scaffolds in modern drug discovery, forming the core of numerous biologically active molecules.[1][2][3][4][5] The pyridine ring system offers a versatile platform for chemical modification, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties. The subject of this guide, this compound, is an aminopyridine derivative that has emerged in recent chemical literature, notably in patents related to pharmaceutical intermediates. Its structure, combining a reactive aminopyridine moiety with an acrylic acid ethyl ester, suggests potential for further chemical elaboration and biological activity. This guide aims to consolidate the available technical information on this compound, providing a valuable resource for researchers in the field.
Physicochemical Properties
A summary of the key physicochemical properties of (E)-ethyl 3-(6-aminopyridin-3-yl)acrylate is presented in Table 1. These properties are essential for its handling, characterization, and application in experimental settings.
| Property | Value | Reference |
| CAS Number | 227963-57-7 | [6] |
| Molecular Formula | C₁₀H₁₂N₂O₂ | [6] |
| Molecular Weight | 192.21 g/mol | [6] |
| Appearance | Light brown to brown solid | |
| Melting Point | 142.8-142.9 °C (predicted) | |
| Boiling Point | 356.6 ± 32.0 °C (predicted) | |
| SMILES | CCOC(=O)\C=C\c1ccc(N)nc1 | [6] |
| InChI | InChI=1S/C10H12N2O2/c1-2-14-10(13)6-4-8-3-5-9(11)12-7-8/h3-7H,2H2,1H3,(H2,11,12)/b6-4+ |
Discovery and History
The documented history of this compound is relatively recent. Its synthesis is described in U.S. Patent 10,898,469 B2, which focuses on novel compounds and their use in treating various diseases. While the patent does not elaborate on the specific discovery of this particular ester, its inclusion suggests its utility as a key intermediate in the synthesis of more complex molecules with potential therapeutic applications. The development of this and similar compounds is rooted in the broader exploration of pyridine-containing molecules as privileged structures in medicinal chemistry.
Synthesis and Purification
The primary synthetic route to (E)-ethyl 3-(6-aminopyridin-3-yl)acrylate is through a Palladium-catalyzed Heck reaction. This versatile cross-coupling reaction allows for the formation of a carbon-carbon bond between an unsaturated halide and an alkene.
Experimental Protocol: Heck Reaction
This protocol details the synthesis of (E)-ethyl 3-(6-aminopyridin-3-yl)acrylate from 5-bromopyridin-2-amine and ethyl acrylate.
Materials:
-
5-bromopyridin-2-amine
-
Ethyl acrylate
-
Triethylamine (Et₃N)
-
Dichlorobis(tri-o-tolylphosphine)palladium(II) [PdCl₂(P(o-tolyl)₃)₂]
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Aqueous saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of 5-bromopyridin-2-amine (0.568 g) in dimethylformamide (6 mL) in a round-bottom flask, add ethyl acrylate (0.429 mL), triethylamine (0.682 mL), and dichlorobis(tri-o-tolylphosphine)palladium(II) (0.262 g).
-
Stir the mixture at 100 °C for 6 hours under a reflux condenser.
-
After cooling to room temperature, add aqueous saturated sodium bicarbonate solution to the reaction mixture.
-
Extract the mixture with ethyl acetate.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the residue by silica gel column chromatography using a hexane/ethyl acetate solvent system to yield the title compound.
Expected Yield: 82%
Purification Protocol: Silica Gel Column Chromatography
This protocol provides a general guideline for the purification of the crude product.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexane (or other non-polar solvent)
-
Ethyl acetate (or other polar solvent)
-
Chromatography column
-
Collection tubes or flasks
-
Thin-layer chromatography (TLC) plates and chamber
-
UV lamp
Procedure:
-
Prepare the Column: Secure a chromatography column vertically. Add a small plug of cotton or glass wool to the bottom. Add a layer of sand. Prepare a slurry of silica gel in the initial, non-polar eluent (e.g., hexane). Pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing. Add another layer of sand on top of the silica gel.
-
Load the Sample: Dissolve the crude product in a minimal amount of a suitable solvent (ideally the eluent). Carefully apply the sample to the top of the silica gel column.
-
Elution: Begin eluting the column with the non-polar solvent (e.g., 100% hexane). Gradually increase the polarity of the eluent by adding increasing amounts of the polar solvent (e.g., ethyl acetate). The optimal solvent gradient should be determined by preliminary TLC analysis.
-
Fraction Collection: Collect the eluent in a series of fractions.
-
Analysis: Monitor the separation by TLC. Spot each fraction on a TLC plate and develop it in an appropriate solvent system. Visualize the spots under a UV lamp.
-
Combine and Evaporate: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Biological Activity and Signaling Pathway
While specific biological data for this compound is limited, the broader class of aminopyridine derivatives has shown promise as kinase inhibitors. In particular, aminopyridine and aminofuropyridine scaffolds have been identified as inhibitors of Transforming Growth Factor-β (TGF-β) activated kinase 1 (TAK1).[3]
The TAK1 Signaling Pathway
TAK1 is a key serine/threonine kinase that plays a crucial role in mediating signals from various cytokines and growth factors, including TGF-β, tumor necrosis factor-alpha (TNF-α), and interleukins.[1][2][7][8] It is a central node in signaling cascades that regulate inflammation, apoptosis, and cell proliferation. Dysregulation of the TAK1 pathway is implicated in various diseases, including cancer and inflammatory disorders.
The TAK1 signaling cascade can be initiated by the binding of TGF-β to its receptors, leading to the activation of TAK1. Activated TAK1 then phosphorylates and activates downstream kinases, such as MKK3/6 and MKK4/7, which in turn activate the p38 and JNK MAP kinase pathways, respectively. These pathways ultimately lead to the activation of transcription factors like AP-1 and ATF2, which regulate the expression of genes involved in inflammation and cell survival.
Caption: The TAK1 signaling pathway and the putative inhibitory action of the title compound.
Potential as a TAK1 Inhibitor
Given the structural similarities to known aminopyridine-based TAK1 inhibitors, it is plausible that this compound could exhibit inhibitory activity against this kinase. Further investigation through in vitro kinase assays is warranted to confirm this hypothesis and determine its potency (e.g., IC₅₀ value).
Characterization
Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following are standard analytical techniques that should be employed.
Liquid Chromatography-Mass Spectrometry (LC/MS)
LC/MS is a powerful technique for confirming the molecular weight of the target compound and assessing its purity.
General Protocol:
-
Sample Preparation: Dissolve a small amount of the purified compound in a suitable solvent (e.g., methanol or acetonitrile).
-
LC Separation: Inject the sample onto a C18 reverse-phase HPLC column. Elute with a gradient of water and acetonitrile, both typically containing a small amount of an acid like formic acid to improve peak shape.
-
MS Detection: The eluent from the HPLC is directed into the mass spectrometer. For this compound, electrospray ionization (ESI) in positive ion mode is appropriate. The mass spectrometer will detect the protonated molecule [M+H]⁺. For this compound, the expected m/z value for [M+H]⁺ is approximately 193.22.
Nuclear Magnetic Resonance (NMR) Spectroscopy
| ¹H NMR | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| Ethyl -CH₃ | ~1.3 | Triplet | 3H |
| Ethyl -CH₂ | ~4.2 | Quartet | 2H |
| Acrylate =CH- | ~6.3 | Doublet | 1H |
| Acrylate =CH- | ~7.5 | Doublet | 1H |
| Pyridine -NH₂ | Varies (broad) | Singlet | 2H |
| Pyridine ring protons | ~6.5 - 8.2 | Multiplets | 3H |
| ¹³C NMR | Predicted Chemical Shift (ppm) |
| Ethyl -CH₃ | ~14 |
| Ethyl -CH₂ | ~60 |
| Acrylate C=O | ~167 |
| Acrylate =CH- | ~118 |
| Acrylate =CH- | ~142 |
| Pyridine carbons | ~108 - 158 |
General NMR Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.
-
Data Processing and Analysis: Process the raw data (Fourier transformation, phase correction, baseline correction). Integrate the ¹H NMR signals and determine the chemical shifts and coupling constants. Assign the peaks in both ¹H and ¹³C spectra to the corresponding atoms in the molecular structure.
Future Directions
The information compiled in this guide highlights this compound as a compound of interest for further investigation. Key future research directions include:
-
Confirmation of Biological Activity: In vitro kinase assays are needed to definitively determine its inhibitory activity against TAK1 and a panel of other kinases to assess its selectivity.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and biological evaluation of analogs will help to elucidate the structural features required for potent and selective inhibition.
-
In-depth Historical Investigation: A thorough review of the patent literature and early chemical synthesis publications may provide more insight into the origins and initial development of this compound.
-
Cellular and In Vivo Studies: If potent in vitro activity is confirmed, further studies in cellular models of diseases where the TAK1 pathway is implicated (e.g., cancer, inflammatory diseases) and subsequent in vivo studies in animal models will be necessary to evaluate its therapeutic potential.
Conclusion
This compound is a readily synthesizable aminopyridine derivative with potential as a kinase inhibitor, particularly targeting the TAK1 signaling pathway. This technical guide has provided a comprehensive overview of its synthesis, purification, characterization, and putative biological role. The detailed protocols and compiled data serve as a valuable resource for researchers interested in exploring the medicinal chemistry and therapeutic potential of this and related compounds. Further investigation is warranted to fully elucidate its biological activity and potential as a lead compound in drug discovery programs.
References
- 1. TGF-β signaling via TAK1 pathway: Role in kidney fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TGF-β-activated kinase-1: New insights into the mechanism of TGF-β signaling and kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of 7-aminofuro[2,3-c]pyridine inhibitors of TAK1: optimization of kinase selectivity and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. sdbonline.org [sdbonline.org]
The Versatile Scaffold: A Technical Guide to 3-(6-Amino-pyridin-3-yl)-acrylic Acid Ethyl Ester in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyridin-3-yl core is a privileged structure in medicinal chemistry, appearing in a multitude of bioactive molecules. When combined with an acrylic acid ethyl ester moiety, the resulting scaffold, 3-(6-amino-pyridin-3-yl)-acrylic acid ethyl ester, presents a versatile platform for the development of novel therapeutics. Its chemical formula is C₁₀H₁₂N₂O₂ and it has a molecular weight of 192.22 g/mol .[1] This technical guide provides an in-depth overview of this scaffold, including its synthesis, potential biological applications, and detailed experimental protocols for its derivatization and evaluation. The presence of multiple reactive sites—the amino group, the double bond of the acrylate, and the ester—allows for a wide range of chemical modifications, making it an attractive starting point for generating libraries of compounds for drug discovery programs.[1]
Synthetic Pathways
The synthesis of this compound can be achieved through several established synthetic routes. One common and efficient method is the Heck coupling reaction.
Heck Coupling for Scaffold Synthesis
A widely utilized method for the synthesis of (E)-ethyl 3-(6-aminopyridin-3-yl)acrylate involves a Heck coupling reaction. This reaction couples 5-bromopyridin-2-amine with ethyl acrylate in the presence of a palladium catalyst.
Experimental Protocol:
-
Materials: 5-bromopyridin-2-amine, ethyl acrylate, triethylamine, dichlorobis(tri-o-tolylphosphine)palladium(II), dimethylformamide (DMF), ethyl acetate, anhydrous sodium sulfate, saturated sodium bicarbonate solution.
-
Procedure:
-
To a solution of 5-bromopyridin-2-amine (0.568 g) in dimethylformamide (6 mL), add ethyl acrylate (0.429 mL), triethylamine (0.682 mL), and dichlorobis(tri-o-tolylphosphine)palladium(II) (0.262 g).
-
Stir the mixture at 100°C for 6 hours.
-
After cooling, add an aqueous saturated sodium bicarbonate solution to the reaction mixture.
-
Extract the mixture with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the residue using silica gel column chromatography (hexane/ethyl acetate) to yield the title compound.[2]
-
Applications in Medicinal Chemistry
Derivatives of the 3-(6-amino-pyridin-3-yl)-acrylic acid scaffold have shown promise in a variety of therapeutic areas, most notably in oncology and infectious diseases. The scaffold serves as a key building block for the development of kinase inhibitors and compounds with antimicrobial and anticancer properties.[3]
Kinase Inhibition
The aminopyridine moiety is a well-established pharmacophore in the design of kinase inhibitors. By modifying the core scaffold, potent and selective inhibitors of various kinases can be developed. The acrylamide functional group, often introduced via amidation of the acrylate ester, can act as a Michael acceptor, enabling covalent binding to cysteine residues in the active site of certain kinases, leading to irreversible inhibition.
Signaling Pathways:
Derivatives of this scaffold are hypothesized to target key signaling pathways implicated in cancer cell proliferation and survival, such as the PI3K/Akt/mTOR and ERK/MAPK pathways.
Caption: PI3K/Akt/mTOR Signaling Pathway Inhibition.
Caption: ERK/MAPK Signaling Pathway Inhibition.
Anticancer and Antimicrobial Activity
The aminopyridine core is also present in compounds with demonstrated antimicrobial and anticancer properties. Derivatives can be screened against various cancer cell lines and microbial strains to identify lead compounds. The mechanism of action for anticancer activity may involve the inhibition of critical enzymes for DNA synthesis and repair.[1]
Quantitative Data
| Compound ID | Target Kinase | IC₅₀ (nM) | Cell Line | Cell-based IC₅₀ (µM) | Reference Compound |
| 13h | TAK1 | 27 | - | - | (5Z)-7-oxozeaenol |
| 6e | EGFR | 368 | MCF-7 | 2.57 | Gefitinib |
| 6f | EGFR | 31.7 | MCF-7 | 3.26 | Gefitinib |
Data is illustrative for structurally related compounds.[4][5][6]
Key Experimental Protocols
Synthesis of 3-(6-Amino-pyridin-3-yl)-N-phenyl-acrylamide (Amide Derivative)
This protocol describes a general method for the amidation of the parent ester to form more stable and often more potent acrylamide derivatives.
-
Materials: this compound, aniline (or other primary/secondary amine), trimethylaluminum, toluene.
-
Procedure:
-
Dissolve this compound in anhydrous toluene.
-
Add a solution of trimethylaluminum in toluene dropwise at 0°C.
-
Stir the mixture for 30 minutes at 0°C.
-
Add a solution of the desired amine (e.g., aniline) in toluene dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Quench the reaction by carefully adding a saturated solution of ammonium chloride.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
-
In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This is a common method to determine the IC₅₀ value of a compound against a target kinase.
-
Materials: Purified recombinant kinase, kinase-specific substrate, ATP, kinase assay buffer, test compound (serially diluted), ADP-Glo™ Reagent, Kinase Detection Reagent.
-
Procedure:
-
In a 384-well plate, add 1 µL of the serially diluted test compound or DMSO (vehicle control).
-
Initiate the kinase reaction by adding 2 µL of the kinase/substrate mixture to each well, followed by 2 µL of ATP solution.
-
Incubate the plate at room temperature for 60-120 minutes.
-
Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.
-
Generate a luminescent signal by adding 10 µL of Kinase Detection Reagent to each well. Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the controls and determine the IC₅₀ value by fitting the data to a dose-response curve.[7]
-
Caption: Workflow for an In Vitro Kinase Inhibition Assay.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is used to assess the effect of compounds on the viability of cancer cells.
-
Materials: Cancer cell line (e.g., MCF-7), cell culture medium, fetal bovine serum (FBS), penicillin-streptomycin, trypsin-EDTA, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, dimethyl sulfoxide (DMSO), 96-well plates.
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5x10³ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds (dissolved in DMSO, final concentration ≤ 0.1%) for 48 hours.
-
After incubation, remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the control (untreated cells) and determine the IC₅₀ value.[8]
-
Conclusion
This compound is a valuable and versatile scaffold in medicinal chemistry. Its straightforward synthesis and the presence of multiple points for chemical modification make it an ideal starting point for the development of novel therapeutic agents, particularly in the areas of oncology and infectious diseases. The demonstrated potential of related aminopyridine acrylamides as potent kinase inhibitors highlights the promise of this core structure. The experimental protocols and pathway diagrams provided in this guide offer a solid foundation for researchers to explore the full potential of this promising scaffold in their drug discovery endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Ethyl 3-(2-aminopyridin-3-yl)acrylate | 104830-01-5 | Benchchem [benchchem.com]
- 4. Synthesis and biological activity of 2-cyanoacrylamide derivatives tethered to imidazopyridine as TAK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Acrylamide Functional Group Incorporation Improves Drug-like Properties: An Example with EGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis and antiproliferative screening of newly synthesized acrylate derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Methodological & Application
Synthesis Protocol for 3-(6-Amino-pyridin-3-yl)-acrylic acid ethyl ester: An Application Note
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of 3-(6-Amino-pyridin-3-yl)-acrylic acid ethyl ester, a heterocyclic compound with potential applications in medicinal chemistry and drug discovery. The synthesis is achieved via a palladium-catalyzed Heck-Mizoroki cross-coupling reaction.
Introduction
This compound is a derivative of aminopyridine, a scaffold known to be a key pharmacophore in a variety of biologically active molecules.[1] Derivatives of aminopyridine have been investigated for a range of therapeutic applications, including as antimicrobial and anticancer agents.[2][3] Notably, certain aminopyridine-based compounds have been identified as potent dual inhibitors of Cyclin-Dependent Kinases (CDKs) and Histone Deacetylases (HDACs), which are crucial regulators of the cell cycle and gene expression, respectively, and are prominent targets in oncology research.[4] The synthesis protocol detailed herein provides a reliable method for obtaining this compound for further investigation in drug development programs.
Reaction Scheme
The synthesis of this compound is accomplished through the Heck reaction, a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene.[5][6] In this specific protocol, 5-bromopyridin-2-amine is coupled with ethyl acrylate in the presence of a palladium catalyst and a base.
Reaction:
5-bromopyridin-2-amine + Ethyl acrylate → this compound
Experimental Protocol
This protocol is based on a reported synthesis and has been adapted for clarity and detail.
Materials and Reagents:
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Amount | Moles |
| 5-bromopyridin-2-amine | C₅H₅BrN₂ | 173.01 | 0.568 g | 3.28 mmol |
| Ethyl acrylate | C₅H₈O₂ | 100.12 | 0.429 mL | 4.26 mmol |
| Triethylamine | C₆H₁₅N | 101.19 | 0.682 mL | 4.92 mmol |
| Dichlorobis(tri-o-tolylphosphine)palladium(II) | C₄₂H₄₂Cl₂P₂Pd | 786.04 | 0.262 g | 0.33 mmol |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 6 mL | - |
| Ethyl acetate | C₄H₈O₂ | 88.11 | As needed | - |
| Saturated aqueous sodium bicarbonate | NaHCO₃ | 84.01 | As needed | - |
| Anhydrous sodium sulfate | Na₂SO₄ | 142.04 | As needed | - |
| Silica gel for column chromatography | SiO₂ | 60.08 | As needed | - |
| Hexane | C₆H₁₄ | 86.18 | As needed | - |
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
-
Silica gel column for chromatography
-
Standard laboratory glassware
Procedure:
-
To a round-bottom flask, add 5-bromopyridin-2-amine (0.568 g), N,N-dimethylformamide (6 mL), ethyl acrylate (0.429 mL), and triethylamine (0.682 mL).
-
To this mixture, add dichlorobis(tri-o-tolylphosphine)palladium(II) (0.262 g).
-
Stir the reaction mixture at 100°C for 6 hours under a nitrogen atmosphere.
-
After 6 hours, cool the mixture to room temperature.
-
Add saturated aqueous sodium bicarbonate solution to the reaction mixture.
-
Extract the mixture with ethyl acetate.
-
Separate the organic layer and dry it over anhydrous sodium sulfate.
-
Filter the mixture to remove the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the resulting residue by silica gel column chromatography using a hexane/ethyl acetate solvent system to obtain the final product.
Expected Yield:
The reported yield for this protocol is approximately 82%, resulting in about 0.520 g of this compound.
Characterization:
The product can be characterized by standard analytical techniques:
-
LC/MS: A reported retention time is 0.59 min with an observed MS [M+1] of 193.1.
Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
Potential Signaling Pathway in Drug Discovery
As aminopyridine derivatives have shown potential as dual inhibitors of CDKs and HDACs, a relevant signaling pathway for the application of this compound in cancer research is the cell cycle regulation pathway. The diagram below illustrates the interplay between CDKs, cyclins, and HDACs in controlling cell cycle progression and how their inhibition can lead to cell cycle arrest and apoptosis.
Caption: Potential mechanism of action via dual inhibition of HDAC and CDK in cancer cells.
Conclusion
The Heck-Mizoroki reaction provides an efficient route for the synthesis of this compound. This protocol offers a clear and reproducible method for obtaining this compound, which can serve as a valuable building block for the development of novel therapeutic agents, particularly in the field of oncology. Further studies are warranted to explore the biological activities and potential therapeutic applications of this and related compounds.
References
- 1. 2-Aminopyridine – an unsung hero in drug discovery - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Ethyl 3-(2-aminopyridin-3-yl)acrylate | 104830-01-5 | Benchchem [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Heck reaction - Wikipedia [en.wikipedia.org]
- 6. chemistnotes.com [chemistnotes.com]
Application Notes and Protocols for the Palladium-Catalyzed Synthesis of 3-(6-Amino-pyridin-3-yl)-acrylic acid ethyl ester
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of 3-(6-amino-pyridin-3-yl)-acrylic acid ethyl ester, a valuable building block in medicinal chemistry and drug development. The synthesis is achieved via a palladium-catalyzed Mizoroki-Heck coupling reaction.
Introduction
The Mizoroki-Heck reaction is a powerful and widely utilized method for the formation of carbon-carbon bonds, typically involving the coupling of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base.[1] This reaction has become a cornerstone in organic synthesis due to its tolerance of a wide range of functional groups and its ability to create complex molecular architectures.[2]
This application note details the synthesis of (E)-ethyl 3-(6-aminopyridin-3-yl)acrylate from 5-bromo-2-aminopyridine and ethyl acrylate. The aminopyridine moiety is a common scaffold in pharmacologically active compounds, and the acrylate group provides a versatile handle for further chemical modifications.
Reaction Scheme
Caption: Overall reaction scheme for the Heck coupling.
Experimental Protocols
Materials:
-
5-bromopyridin-2-amine
-
Ethyl acrylate
-
Triethylamine (Et3N)
-
Dichlorobis(tri-o-tolylphosphine)palladium(II) [PdCl2(P(o-tolyl)3)2]
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Hexane
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Standard laboratory glassware
-
Rotary evaporator
-
Chromatography column
Detailed Synthesis Protocol:
-
To a round-bottom flask, add 5-bromopyridin-2-amine (0.568 g).
-
Add N,N-dimethylformamide (6 mL) to dissolve the starting material.
-
To this solution, add ethyl acrylate (0.429 mL), triethylamine (0.682 mL), and dichlorobis(tri-o-tolylphosphine)palladium(II) (0.262 g).
-
Stir the reaction mixture at 100 °C for 6 hours under a nitrogen or argon atmosphere.
-
After 6 hours, cool the reaction mixture to room temperature.
-
Add saturated aqueous sodium bicarbonate solution to the mixture.
-
Extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude residue by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the final product.
Data Presentation
| Parameter | Value |
| Starting Materials | 5-bromopyridin-2-amine, Ethyl acrylate |
| Catalyst | Dichlorobis(tri-o-tolylphosphine)palladium(II) |
| Base | Triethylamine |
| Solvent | N,N-Dimethylformamide (DMF) |
| Reaction Temperature | 100 °C |
| Reaction Time | 6 hours |
| Yield | 82% |
| Product CAS Number | 227963-57-7 |
Visualization of Experimental Workflow
Caption: Experimental workflow for the synthesis.
Mizoroki-Heck Reaction Catalytic Cycle
The catalytic cycle of the Mizoroki-Heck reaction is a well-established mechanism in palladium catalysis.[3]
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition with the aryl halide (5-bromo-2-aminopyridine) to form a Pd(II) complex.
-
Alkene Coordination and Insertion: The alkene (ethyl acrylate) coordinates to the Pd(II) complex, followed by migratory insertion of the alkene into the palladium-carbon bond.
-
β-Hydride Elimination: A β-hydride elimination from the resulting palladium-alkyl intermediate forms the desired substituted alkene product and a palladium-hydride species.
-
Reductive Elimination: The palladium-hydride species undergoes reductive elimination in the presence of a base (triethylamine) to regenerate the active Pd(0) catalyst, which can then re-enter the catalytic cycle.
Caption: Mizoroki-Heck catalytic cycle.
Safety Information
-
5-bromo-2-aminopyridine: Harmful if swallowed.[4] Causes skin and serious eye irritation.[4] May cause respiratory irritation.[4] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated area or a fume hood.
-
Ethyl Acrylate: Highly flammable liquid and vapor.[5] Harmful if swallowed, in contact with skin, or if inhaled.[5] Causes skin and serious eye irritation.[5] May cause an allergic skin reaction and respiratory irritation.[5] Handle in a fume hood and away from ignition sources.
-
Triethylamine: Highly flammable liquid and vapor.[6] Toxic if inhaled and harmful if swallowed or in contact with skin.[7] Causes severe skin burns and eye damage.[7] Use in a well-ventilated area, preferably a fume hood, and wear appropriate PPE.
-
Dichlorobis(tri-o-tolylphosphine)palladium(II): Causes skin and serious eye irritation.[8] May cause respiratory irritation.[8] Handle with care, avoiding dust inhalation, and use appropriate PPE.
-
N,N-Dimethylformamide (DMF): A combustible liquid. Harmful in contact with skin or if inhaled. Causes serious eye irritation. May damage fertility or the unborn child. Handle in a fume hood with appropriate PPE.
Always consult the Safety Data Sheet (SDS) for each chemical before use.[8][9][10][11][12][13][14][15][16][17][18][19][20][21][22]
References
- 1. Heck reaction - Wikipedia [en.wikipedia.org]
- 2. Heck Reaction [organic-chemistry.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. jubilantingrevia.com [jubilantingrevia.com]
- 5. arkema.com [arkema.com]
- 6. nj.gov [nj.gov]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
- 10. pentachemicals.eu [pentachemicals.eu]
- 11. ayersintl.com [ayersintl.com]
- 12. nj.gov [nj.gov]
- 13. ICSC 0267 - ETHYL ACRYLATE [chemicalsafety.ilo.org]
- 14. idesapetroquimica.com [idesapetroquimica.com]
- 15. carlroth.com:443 [carlroth.com:443]
- 16. szabo-scandic.com [szabo-scandic.com]
- 17. 2-Amino-5-brompyridin 97% | Sigma-Aldrich [sigmaaldrich.com]
- 18. datasheets.scbt.com [datasheets.scbt.com]
- 19. Dichlorobis(triphenylphosphine)palladium | C36H30Cl2P2Pd | CID 6102075 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 20. dcfinechemicals.com [dcfinechemicals.com]
- 21. sds.strem.com [sds.strem.com]
- 22. fishersci.com [fishersci.com]
Application Notes and Protocols for the Large-Scale Synthesis of 3-(6-Amino-pyridin-3-yl)-acrylic acid ethyl ester
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the large-scale synthesis of 3-(6-Amino-pyridin-3-yl)-acrylic acid ethyl ester, a valuable building block in pharmaceutical and materials science research. The featured protocol is based on a palladium-catalyzed Heck coupling reaction, a robust and scalable method for C-C bond formation. Detailed experimental procedures, quantitative data, and process flow visualizations are presented to facilitate the transition from laboratory-scale synthesis to larger-scale production.
Introduction
This compound is a key intermediate in the synthesis of a variety of biologically active molecules and functional materials. Its structure, featuring a substituted pyridine ring conjugated with an acrylate moiety, makes it a versatile scaffold for further chemical modifications. The increasing demand for this compound necessitates the development of efficient and scalable synthetic routes. This application note details a reliable protocol for its large-scale preparation via a Heck coupling reaction between 5-bromopyridin-2-amine and ethyl acrylate.
Synthetic Strategy: Heck Coupling Reaction
The synthesis of this compound can be efficiently achieved through a palladium-catalyzed Heck coupling reaction. This reaction involves the coupling of an unsaturated halide (5-bromopyridin-2-amine) with an alkene (ethyl acrylate) in the presence of a palladium catalyst and a base.
Reaction Scheme:
Caption: Heck coupling of 5-bromopyridin-2-amine and ethyl acrylate.
Experimental Protocols
Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Supplier | Purity |
| 5-Bromopyridin-2-amine | 13534-89-9 | 172.01 | Commercial sources | >98% |
| Ethyl acrylate | 140-88-5 | 100.12 | Commercial sources | >99% |
| Dichlorobis(tri-o-tolylphosphine)palladium(II) | 60748-57-4 | 786.18 | Commercial sources | >98% |
| Triethylamine (TEA) | 121-44-8 | 101.19 | Commercial sources | >99% |
| N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 | Commercial sources | Anhydrous |
| Ethyl acetate | 141-78-6 | 88.11 | Commercial sources | ACS grade |
| Hexane | 110-54-3 | 86.18 | Commercial sources | ACS grade |
| Saturated Sodium Bicarbonate Solution | - | - | In-house preparation | - |
| Anhydrous Sodium Sulfate | 7757-82-6 | 142.04 | Commercial sources | Granular |
| Silica Gel | 7631-86-9 | 60.08 | Commercial sources | 230-400 mesh |
Large-Scale Synthesis Protocol
This protocol is scaled for a target output of approximately 520 g of the final product.
-
Reaction Setup:
-
In a 10 L three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, add 5-bromopyridin-2-amine (568 g, 3.3 mol).
-
Add anhydrous N,N-dimethylformamide (6 L). Stir the mixture until the 5-bromopyridin-2-amine is fully dissolved.
-
-
Addition of Reagents:
-
To the stirred solution, add ethyl acrylate (429 mL, 3.96 mol) and triethylamine (682 mL, 4.95 mol).
-
Carefully add dichlorobis(tri-o-tolylphosphine)palladium(II) (26.2 g, 0.033 mol).
-
-
Reaction:
-
Heat the reaction mixture to 100 °C with constant stirring under a nitrogen atmosphere.
-
Maintain the reaction at this temperature for 6 hours. Monitor the reaction progress by TLC or LC-MS.
-
-
Work-up:
-
After 6 hours, cool the reaction mixture to room temperature.
-
Slowly add saturated aqueous sodium bicarbonate solution (5 L) to the reaction mixture with stirring.
-
Transfer the mixture to a suitable separation funnel and extract with ethyl acetate (3 x 4 L).
-
Combine the organic layers and wash with brine (2 x 2 L).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification (Crystallization):
-
Dissolve the crude product in a minimal amount of hot ethyl acetate.
-
Slowly add hexane until the solution becomes turbid.
-
Allow the solution to cool to room temperature and then place it in an ice bath to facilitate crystallization.
-
Collect the solid product by filtration, wash with cold hexane, and dry under vacuum to yield this compound as a solid.
-
Data Presentation
Reaction Parameters and Yield
| Parameter | Value |
| Starting Material | 5-Bromopyridin-2-amine (568 g) |
| Product Name | This compound |
| CAS Number | 227963-57-7 |
| Molecular Formula | C10H12N2O2 |
| Molecular Weight | 192.21 g/mol |
| Theoretical Yield | 634 g |
| Actual Yield | 520 g |
| Yield (%) | 82%[1] |
Analytical Data
| Analysis | Result |
| Appearance | Light brown to brown solid |
| Melting Point | 142.8-142.9 °C |
| LC/MS (m/z) | [M+H]+ observed at 193.1[1] |
| Purity (HPLC) | >95% |
Experimental Workflow
Caption: Workflow for the large-scale synthesis of the target compound.
Safety and Handling Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: All operations should be conducted in a well-ventilated fume hood.
-
Reagent Handling:
-
5-Bromopyridin-2-amine: Harmful if swallowed or in contact with skin. Causes skin and eye irritation.
-
Ethyl acrylate: Flammable liquid and vapor. Toxic if inhaled. May cause an allergic skin reaction.
-
Palladium catalyst: May cause skin and eye irritation. Handle with care.
-
Triethylamine: Flammable and corrosive. Causes severe skin burns and eye damage.
-
DMF: A known reproductive toxin. Avoid inhalation and skin contact.
-
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
Conclusion
The described Heck coupling protocol provides an efficient and scalable method for the large-scale synthesis of this compound. The procedure is robust, high-yielding, and utilizes commercially available starting materials. The provided data and workflows are intended to support researchers and process chemists in the successful implementation of this synthesis on a larger scale. Further optimization of catalyst loading, solvent selection, and purification methods may lead to improved process efficiency and cost-effectiveness for industrial applications.
References
Application Notes and Protocols: 3-(6-Amino-pyridin-3-yl)-acrylic acid ethyl ester in Michael Addition Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(6-Amino-pyridin-3-yl)-acrylic acid ethyl ester is a versatile bifunctional molecule incorporating a nucleophilic amino group on a pyridine ring and an electrophilic α,β-unsaturated ester. This unique combination of reactive sites makes it a valuable building block in organic synthesis, particularly in the construction of complex heterocyclic scaffolds for drug discovery. The electron-withdrawing nature of the pyridine ring and the ester group activates the double bond for nucleophilic attack, making it an excellent substrate for Michael addition reactions. The resulting β-amino acid derivatives are key intermediates in the synthesis of various biologically active compounds.
The aminopyridine moiety is a common feature in many pharmaceuticals due to its ability to form hydrogen bonds and participate in various biological interactions.[1] Derivatives of 3-aminopyridine have shown a wide range of biological activities, including kinase inhibition, offering potential for the development of novel therapeutics in areas such as oncology.[2]
This document provides detailed application notes and experimental protocols for the use of this compound in Michael addition reactions with various nucleophiles, including primary amines, secondary amines, and thiols.
Applications in Drug Discovery
The Michael adducts derived from this compound serve as precursors to a diverse range of molecular architectures with potential therapeutic applications. The introduction of various substituents via the Michael addition allows for the fine-tuning of physicochemical properties such as solubility, lipophilicity, and metabolic stability, which are critical for drug development.
Key Application Areas:
-
Kinase Inhibitors: The aminopyridine core is a well-established scaffold for the design of kinase inhibitors. By incorporating additional functional groups through Michael addition, novel compounds can be synthesized and screened for their inhibitory activity against various kinases implicated in cancer and other diseases.
-
Antimicrobial Agents: The resulting β-amino ester frameworks can be further cyclized or modified to generate novel heterocyclic systems with potential antibacterial and antifungal properties.
-
CNS-active Agents: The ability to introduce diverse side chains allows for the modulation of properties required for blood-brain barrier penetration, enabling the development of new therapeutics for neurological disorders.
Signaling Pathway Diagram
References
Application Notes and Protocols: Derivatization of 3-(6-Amino-pyridin-3-yl)-acrylic acid ethyl ester for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(6-Amino-pyridin-3-yl)-acrylic acid ethyl ester is a versatile bifunctional molecule incorporating a reactive primary amino group and an α,β-unsaturated ester. This unique combination of functionalities makes it an attractive starting material for the synthesis of diverse compound libraries for drug discovery. The pyridine core is a common motif in many biologically active compounds, and its derivatives have shown a wide range of therapeutic potential, including anticancer, antimicrobial, and kinase inhibitory activities.[1][2][3] This document provides detailed protocols for the derivatization of the amino group of this compound via N-acylation and N-sulfonylation, and discusses the potential applications of the resulting derivatives in drug discovery.
Potential Biological Applications of Derivatives
The derivatization of the 6-amino group of the pyridine ring can lead to a variety of compounds with potential therapeutic applications. The following table summarizes some of the reported biological activities of structurally related aminopyridine and acrylic acid derivatives, suggesting potential avenues for drug discovery efforts based on the title compound.
| Derivative Class | Potential Therapeutic Area | Example Target/Activity |
| N-Acyl Derivatives | Oncology | Epidermal Growth Factor Receptor (EGFR) Inhibition[1] |
| Oncology | General Cytotoxic Effects against various cancer cell lines[2][3] | |
| Infectious Diseases | Antibacterial and Antifungal activity[4] | |
| N-Sulfonyl Derivatives | Oncology | Kinase Inhibition (e.g., Rho kinase)[5] |
| Infectious Diseases | Antimicrobial agents[6] | |
| Urea/Thiourea Derivatives | Oncology | Intrinsically Disordered Protein (c-Myc) Inhibition[7] |
Experimental Protocols
The following protocols provide general methods for the derivatization of this compound. Researchers should optimize reaction conditions for specific substrates.
Protocol 1: General Procedure for N-Acylation via Amide Coupling
This protocol describes the formation of an amide bond between the primary amino group of this compound and a carboxylic acid using a coupling agent.
Materials:
-
This compound
-
Carboxylic acid of interest
-
Coupling agent (e.g., HATU, HBTU, EDCI with HOBt)[]
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Tertiary amine base (e.g., N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA))
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Appropriate solvents for chromatography (e.g., Hexane/Ethyl Acetate mixture)
Procedure:
-
To a solution of the carboxylic acid (1.2 equivalents) in anhydrous DMF or DCM, add the coupling agent (1.2 equivalents) and the tertiary amine base (2.0 equivalents).
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add this compound (1.0 equivalent) to the reaction mixture.
-
Stir the reaction at room temperature for 4-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution (2 x 20 mL) and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system to afford the desired N-acyl derivative.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Protocol 2: General Procedure for N-Sulfonylation
This protocol describes the reaction of the primary amino group of this compound with a sulfonyl chloride to form a sulfonamide.
Materials:
-
This compound
-
Sulfonyl chloride of interest
-
Anhydrous Pyridine or Dichloromethane (DCM)
-
Tertiary amine base (e.g., Triethylamine (TEA)) (if using DCM as solvent)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Appropriate solvents for chromatography (e.g., Hexane/Ethyl Acetate mixture)
Procedure:
-
Dissolve this compound (1.0 equivalent) in anhydrous pyridine or DCM. If using DCM, add a tertiary amine base (1.5 equivalents).
-
Cool the solution to 0 °C in an ice bath.
-
Add the sulfonyl chloride (1.1 equivalents) dropwise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by TLC.
-
Upon completion, if pyridine is the solvent, remove it under reduced pressure. If DCM is the solvent, dilute with more DCM.
-
Wash the organic layer with 1 M HCl (2 x 15 mL), saturated aqueous sodium bicarbonate solution (2 x 15 mL), and brine (1 x 15 mL).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system to afford the desired N-sulfonyl derivative.[6]
-
Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Visualizations
Derivatization Workflow
The following diagram illustrates the general synthetic pathways for the derivatization of this compound.
Caption: Synthetic routes for N-acylation and N-sulfonylation.
Hypothetical Signaling Pathway Inhibition
Derivatives of this compound may act as kinase inhibitors. The diagram below depicts a simplified, hypothetical signaling pathway that could be targeted by such inhibitors.
Caption: Inhibition of a receptor tyrosine kinase signaling pathway.
Experimental Workflow for Biological Evaluation
The following diagram outlines a typical workflow for the biological evaluation of the synthesized derivatives.
Caption: Workflow for synthesis and biological evaluation.
References
- 1. journaljpri.com [journaljpri.com]
- 2. Anticancer activities of some newly synthesized pyridine, pyrane, and pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, antimicrobial and anticancer activities of a novel series of diphenyl 1-(pyridin-3-yl)ethylphosphonates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ethyl 3-(2-aminopyridin-3-yl)acrylate | 104830-01-5 | Benchchem [benchchem.com]
- 5. Design and synthesis of rho kinase inhibitors (III) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bot Verification [rasayanjournal.co.in]
- 7. Ligand-based optimization and biological evaluation of N-(2,2,2-trichloro-1-(3-phenylthioureido)ethyl)acetamide derivatives as potent intrinsically disordered protein c-Myc inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Experimental setup for 3-(6-Amino-pyridin-3-yl)-acrylic acid ethyl ester synthesis
Abstract
This application note provides a detailed experimental protocol for the synthesis of 3-(6-Amino-pyridin-3-yl)-acrylic acid ethyl ester, a valuable heterocyclic compound in medicinal chemistry and drug development. The synthesis is achieved via a Palladium-catalyzed Heck cross-coupling reaction between 5-bromopyridin-2-amine and ethyl acrylate. This method offers a high yield and a straightforward purification process. All quantitative data is presented in a structured table, and the experimental workflow is visualized using a diagram. This document is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery.
Introduction
Pyridinyl acrylic acid derivatives are important scaffolds in the development of novel therapeutic agents. The title compound, this compound, incorporates both a reactive acrylate moiety and a nucleophilic aminopyridine ring, making it a versatile intermediate for further chemical modifications. The Mizoroki-Heck reaction is a powerful and widely used method for the formation of carbon-carbon bonds, particularly for the vinylation of aryl halides.[1][2] This protocol details the application of the Heck reaction for the efficient synthesis of the target ester.
Experimental Protocol
The synthesis of (E)-3-(6-aminopyridin-3-yl)acrylate is performed via a Heck reaction as described in patent literature.[3]
Materials:
-
5-bromopyridin-2-amine
-
Ethyl acrylate
-
Triethylamine (Et3N)
-
Dichloro di(tri(o-tolyl)phosphine))palladium(II) [PdCl2(P(o-tolyl)3)2]
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Hexane
-
Saturated aqueous sodium bicarbonate solution (NaHCO3)
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
To a solution of 5-bromopyridin-2-amine (0.568 g) in N,N-dimethylformamide (6 mL) in a suitable reaction vessel, add ethyl acrylate (0.429 mL) and triethylamine (0.682 mL).[3]
-
Add the palladium catalyst, dichloro di(tri(o-tolyl)phosphine))palladium(II) (0.262 g), to the mixture.[3]
-
Stir the reaction mixture at 100 °C for 6 hours.[3]
-
After cooling to room temperature, add saturated aqueous sodium bicarbonate solution to the reaction mixture.
-
Extract the mixture with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate and filter.[3]
-
Remove the solvent under reduced pressure.
-
Purify the resulting residue by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the final product.[3]
Data Presentation
The quantitative data for the synthesis is summarized in the table below.
| Parameter | Value | Reference |
| Starting Material 1 (SM1) | 5-bromopyridin-2-amine | [3] |
| SM1 Amount | 0.568 g | [3] |
| Starting Material 2 (SM2) | Ethyl acrylate | [3] |
| SM2 Amount | 0.429 mL | [3] |
| Product | (E)-3-(6-aminopyridin-3-yl)acrylate | [3] |
| Product Mass | 0.520 g | [3] |
| Yield | 82% | [3] |
| Analytical Data (LC/MS) | [M+1]+ obs = 193.1 | [3] |
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis of this compound.
Signaling Pathway Diagram (Reaction Mechanism)
The synthesis proceeds via the Mizoroki-Heck catalytic cycle.
References
Application Notes and Protocols for the Quantification of 3-(6-Amino-pyridin-3-yl)-acrylic acid ethyl ester
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of 3-(6-Amino-pyridin-3-yl)-acrylic acid ethyl ester in various matrices. The protocols are based on established analytical techniques and are intended to serve as a comprehensive guide for method development and validation.
High-Performance Liquid Chromatography (HPLC-UV)
This method is suitable for the routine quantification of this compound in bulk drug substances and pharmaceutical formulations.
Experimental Protocol
a. Instrumentation:
-
HPLC system with a UV-Vis detector
-
C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
-
Autosampler
-
Data acquisition and processing software
b. Reagents and Materials:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ammonium acetate (analytical grade)
-
Water (deionized or HPLC grade)
-
This compound reference standard
c. Chromatographic Conditions:
-
Mobile Phase: A gradient of Mobile Phase A (0.01M Ammonium acetate in water) and Mobile Phase B (Acetonitrile). A typical gradient might be: 0-15 min, 15-95% B; 15-20 min, 95% B; 20-21 min, 95-15% B; 21-25 min, 15% B.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: Due to the presence of the pyridine and acrylic acid chromophores, a UV detector set at approximately 320 nm is recommended. A full UV scan of the analyte should be performed to determine the optimal wavelength.
-
Injection Volume: 10 µL
d. Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of the reference standard in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to construct a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Preparation: Accurately weigh and dissolve the sample containing the analyte in methanol to achieve a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.
Quantitative Data Summary (Hypothetical)
| Parameter | Result |
| Linearity (R²) | > 0.999 |
| Range | 1 - 100 µg/mL |
| Limit of Detection (LOD) | 0.3 µg/mL |
| Limit of Quantification (LOQ) | 1.0 µg/mL |
| Accuracy (% Recovery) | 98.5% - 101.2% |
| Precision (% RSD) | < 2.0% |
Experimental Workflow
Application Notes: 3-(6-Amino-pyridin-3-yl)-acrylic acid ethyl ester in Heterocyclic Synthesis
Introduction
3-(6-Amino-pyridin-3-yl)-acrylic acid ethyl ester is a versatile bifunctional molecule of significant interest in medicinal chemistry and organic synthesis.[1] Its structure, incorporating a nucleophilic 6-aminopyridine moiety and an electrophilic ethyl acrylate chain, makes it an ideal precursor for the construction of a variety of fused heterocyclic systems. The pyridine ring is a common scaffold in numerous bioactive molecules, and the acrylate functionality provides a reactive handle for cyclization and other transformations.[1][2] This document outlines the applications of this compound as a building block in heterocyclic synthesis, providing detailed protocols and reaction workflows.
Key Reactive Features
The synthetic utility of this compound stems from its distinct reactive sites, which can be selectively targeted to achieve diverse molecular architectures.
-
Nucleophilic Amino Group: The primary amino group at the C6 position of the pyridine ring is a potent nucleophile, capable of participating in cyclization reactions with electrophilic centers.[1]
-
Electrophilic Acrylate System: The α,β-unsaturated ester is susceptible to nucleophilic attack, particularly via Michael addition at the β-carbon.[1]
-
Intramolecular Cyclization Potential: The proximity of the amino group and the acrylate chain allows for intramolecular cyclization reactions, leading to the formation of fused ring systems such as naphthyridinones.
Synthesis of this compound
The title compound is commonly prepared via a Heck coupling reaction between a halogenated aminopyridine and ethyl acrylate.
Experimental Protocol: Heck Coupling
A procedure for the synthesis of ethyl (E)-3-(6-aminopyridin-3-yl)acrylate has been reported with high yield.[3]
-
Reaction Setup: To a solution of 5-bromopyridin-2-amine (0.568 g) in dimethylformamide (6 mL), add ethyl acrylate (0.429 mL), triethylamine (0.682 mL), and dichloro di(tri(o-tolylphosphine))palladium (0.262 g).
-
Reaction Execution: Stir the mixture at 100°C for 6 hours.
-
Work-up: After cooling, add aqueous saturated sodium bicarbonate solution to the reaction mixture.
-
Extraction: Extract the mixture with ethyl acetate.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. Purify the residue by silica gel column chromatography (hexane/ethyl acetate) to yield the final product.
Quantitative Data
| Reactant A | Reactant B | Catalyst | Base | Solvent | Temp. | Time | Yield | Ref. |
| 5-Bromopyridin-2-amine | Ethyl Acrylate | PdCl₂(P(o-tolyl)₃)₂ | Triethylamine | DMF | 100°C | 6 h | 82% | [3] |
Application in Heterocyclic Synthesis
Synthesis of 1,6-Naphthyridin-2(1H)-ones
The structure of this compound is well-suited for intramolecular cyclization to form 7-substituted-1,6-naphthyridin-2(1H)-ones. This transformation can typically be achieved through thermal or acid-catalyzed cyclization, where the exocyclic amino group attacks the ester carbonyl, followed by elimination of ethanol. Naphthyridinone cores are prevalent in pharmacologically active compounds.
Experimental Protocol: Intramolecular Cyclization (Proposed)
This protocol is a representative method based on standard procedures for the synthesis of quinolones and related fused pyridinones.
-
Reaction Setup: Dissolve this compound (1.0 mmol) in a high-boiling point solvent such as Dowtherm A (10 mL).
-
Reaction Execution: Heat the mixture to reflux (approx. 250°C) and maintain for 1-2 hours, monitoring the reaction by TLC.
-
Work-up: Allow the reaction mixture to cool to room temperature. The product may precipitate upon cooling.
-
Purification: Collect the solid product by filtration, wash with a non-polar solvent (e.g., hexane or ether), and recrystallize from a suitable solvent like ethanol or DMF to obtain the pure 1,6-naphthyridin-2(1H)-one.
Quantitative Data (Typical)
| Starting Material | Product | Method | Solvent | Temp. | Yield (Typical) |
| This compound | 1,6-Naphthyridin-2(1H)-one | Thermal Cyclization | Dowtherm A | ~250°C | 70-90% |
Synthesis of Pyrido[2,3-d]pyrimidines
Pyrido[2,3-d]pyrimidines are an important class of heterocycles with diverse biological activities, including kinase inhibition.[4] this compound can serve as a precursor to these systems. A plausible route involves the initial cyclization to the corresponding naphthyridinone, followed by functionalization, or direct condensation of the amino group with a suitable C-N synthon. A more direct approach involves reaction with reagents like isothiocyanates or formamide.
Experimental Protocol: Reaction with Phenyl Isothiocyanate (Proposed)
This protocol is based on established methods for constructing pyrimidine rings from aminopyridine precursors.
-
Reaction Setup: To a solution of this compound (1.0 mmol) in pyridine (5 mL), add phenyl isothiocyanate (1.2 mmol).
-
Reaction Execution: Heat the reaction mixture to reflux for 8-12 hours. Monitor the reaction progress by TLC.
-
Intermediate Formation: This step forms a thiourea intermediate.
-
Cyclization: Upon continued heating or addition of a cyclizing agent (e.g., a base like potassium carbonate), intramolecular cyclization occurs onto the acrylate moiety to form the fused pyridopyrimidine thione.
-
Work-up: After cooling, pour the reaction mixture into ice-water.
-
Purification: Collect the precipitated solid by filtration, wash with water, and recrystallize from ethanol or acetic acid to yield the pure pyrido[2,3-d]pyrimidine derivative.
Quantitative Data (Typical)
| Starting Material | Reagent | Product | Method | Yield (Typical) |
| This compound | Phenyl Isothiocyanate | Ethyl (2-thioxo-3-phenyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-7-yl)acrylate | Condensation/Cyclization | 60-85% |
This compound is a valuable and reactive intermediate for constructing complex heterocyclic scaffolds. Its dual functionality enables straightforward access to fused nitrogen-containing ring systems like naphthyridinones and pyridopyrimidines, which are of high interest in drug discovery and development. The protocols and data presented herein provide a foundation for researchers and scientists to explore the synthetic potential of this versatile building block.
References
- 1. Buy this compound | 227963-57-7 [smolecule.com]
- 2. Ethyl 3-(2-aminopyridin-3-yl)acrylate | 104830-01-5 | Benchchem [benchchem.com]
- 3. ETHYL 3-(2-AMINO-5-BROMOPYRIDIN-3-YL)ACRYLATE synthesis - chemicalbook [chemicalbook.com]
- 4. Design and synthesis of novel pyridopyrimidine derivatives with anchoring non-coplanar aromatic extensions of EGFR inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Hydrolysis of 3-(6-Amino-pyridin-3-yl)-acrylic acid ethyl ester
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the hydrolysis of 3-(6-Amino-pyridin-3-yl)-acrylic acid ethyl ester to its corresponding carboxylic acid, (E)-3-(6-Amino-pyridin-3-yl)-acrylic acid. The document covers basic, acidic, and enzymatic hydrolysis conditions, offering a comparative overview to aid in the selection of the most suitable method for specific research and development needs.
Introduction
The hydrolysis of this compound is a critical step in the synthesis of various pharmaceutical intermediates and active pharmaceutical ingredients (APIs). The resulting carboxylic acid, (E)-3-(6-Amino-pyridin-3-yl)-acrylic acid, serves as a key building block in medicinal chemistry. The choice of hydrolysis method can significantly impact reaction efficiency, yield, and purity of the final product. This document outlines three common hydrolysis approaches: basic (saponification), acidic, and enzymatic hydrolysis.
The ester can be hydrolyzed to the corresponding carboxylic acid through various catalytic methods. Basic hydrolysis is often favored for its irreversibility, while acidic hydrolysis provides an alternative route. Enzymatic hydrolysis offers a milder and potentially more selective approach.[1]
Comparative Data on Hydrolysis Conditions
The following table summarizes typical reaction conditions and expected outcomes for the different hydrolysis methods. It is important to note that specific quantitative data for the hydrolysis of this compound is not extensively available in the public domain, and the presented data is based on general principles of ester hydrolysis and protocols for analogous compounds. Optimization is recommended for all described methods.
| Parameter | Basic Hydrolysis (Saponification) | Acidic Hydrolysis | Enzymatic Hydrolysis |
| Catalyst | Strong Base (e.g., LiOH, NaOH, KOH) | Strong Acid (e.g., HCl, H₂SO₄) | Lipase or Esterase |
| Solvent | Alcohol/Water/THF mixtures | Water (in excess) | Aqueous buffer, often with a co-solvent |
| Temperature | Room Temperature to Reflux | Reflux | Room Temperature to moderate heat (e.g., 30-50 °C) |
| Reaction Time | 4 - 24 hours | 6 - 24 hours | 24 - 72 hours |
| Typical Yield | High (often >80%) | Variable (equilibrium dependent) | Variable (enzyme and substrate dependent) |
| Key Considerations | Irreversible reaction, simple work-up. | Reversible reaction, requires excess water. | Mild conditions, high selectivity, enzyme cost. |
Experimental Protocols
Basic Hydrolysis (Saponification) Protocol
Basic hydrolysis, or saponification, is a widely used method for ester cleavage due to its irreversible nature, which typically leads to high yields of the carboxylate salt.[2] Subsequent acidification protonates the carboxylate to yield the desired carboxylic acid. The following protocol is adapted from the hydrolysis of a structurally similar compound.
Materials:
-
This compound
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
-
Methanol (MeOH)
-
Tetrahydrofuran (THF)
-
Water (deionized)
-
Hydrochloric acid (HCl), 1M solution
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolution: Dissolve this compound (1 equivalent) in a mixture of THF, methanol, and water (e.g., in a 1:1:1 ratio).
-
Addition of Base: Add LiOH (2-3 equivalents) to the solution.
-
Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up:
-
Once the reaction is complete, remove the organic solvents (THF and methanol) under reduced pressure using a rotary evaporator.
-
Dilute the remaining aqueous solution with water.
-
Acidify the solution to a pH of approximately 5-6 with 1M HCl. The carboxylic acid product should precipitate out of the solution.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
-
Isolation and Purification:
-
Combine the organic layers and dry over anhydrous Na₂SO₄ or MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude (E)-3-(6-Amino-pyridin-3-yl)-acrylic acid.
-
The crude product can be further purified by recrystallization or column chromatography if necessary.
-
Acidic Hydrolysis Protocol
Acid-catalyzed hydrolysis is the reverse of Fischer esterification and is driven to completion by using a large excess of water.[3]
Materials:
-
This compound
-
Concentrated sulfuric acid (H₂SO₄) or hydrochloric acid (HCl)
-
Water (deionized)
-
Sodium bicarbonate (NaHCO₃) solution, saturated
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask with reflux condenser
-
Heating mantle or oil bath
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask, mix this compound (1 equivalent) with a large excess of water.
-
Acid Catalyst: Carefully add a catalytic amount of concentrated H₂SO₄ or a larger volume of dilute aqueous HCl (e.g., 6M).
-
Reflux: Heat the mixture to reflux and maintain for 6-24 hours. Monitor the reaction by TLC or HPLC.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully neutralize the excess acid by slowly adding a saturated solution of NaHCO₃ until effervescence ceases. Check the pH to ensure it is neutral or slightly basic.
-
Extract the product into ethyl acetate (3 x volume of the aqueous layer).
-
-
Isolation and Purification:
-
Combine the organic layers and dry over anhydrous Na₂SO₄ or MgSO₄.
-
Filter and concentrate the organic phase under reduced pressure to obtain the crude carboxylic acid.
-
Purify the product by recrystallization or column chromatography as needed.
-
Enzymatic Hydrolysis Protocol
Enzymatic hydrolysis using lipases or esterases offers a mild and selective alternative for ester cleavage.[4] This method is particularly useful when other functional groups in the molecule are sensitive to harsh acidic or basic conditions.
Materials:
-
This compound
-
Immobilized Lipase (e.g., Candida antarctica Lipase B (CALB), Pseudomonas cepacia Lipase)
-
Phosphate buffer (e.g., 50 mM, pH 7.4)
-
Organic co-solvent (e.g., Dimethyl sulfoxide (DMSO) or Tetrahydrofuran (THF))
-
Hydrochloric acid (HCl), 1M solution
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Incubator shaker
-
Centrifuge
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Enzyme Suspension: Suspend the immobilized lipase in a phosphate buffer (pH ~7.4).
-
Substrate Addition: Dissolve the this compound in a minimal amount of a water-miscible organic co-solvent like DMSO or THF and add it to the enzyme suspension. The final concentration of the co-solvent should be kept low (e.g., <10% v/v) to maintain enzyme activity.[5]
-
Incubation: Incubate the mixture in a shaker at a controlled temperature (e.g., 37°C) for 24-72 hours. Monitor the reaction progress by HPLC.
-
Work-up:
-
Separate the immobilized enzyme from the reaction mixture by filtration or centrifugation. The enzyme can often be washed and reused.
-
Acidify the filtrate/supernatant to pH 5-6 with 1M HCl.
-
Extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
-
Isolation and Purification:
-
Combine the organic extracts, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting carboxylic acid by appropriate methods if required.
-
Visualized Workflows and Mechanisms
The following diagrams illustrate the general workflow for each hydrolysis method and the chemical transformation.
Figure 1: Comparative workflow for basic, acidic, and enzymatic hydrolysis.
Figure 2: General chemical transformation from ester to carboxylic acid.
Conclusion
The choice of hydrolysis method for this compound depends on the specific requirements of the synthesis, such as desired yield, purity, and the presence of other sensitive functional groups. Basic hydrolysis is a robust and high-yielding method suitable for many applications. Acidic hydrolysis provides an alternative but is subject to equilibrium limitations. Enzymatic hydrolysis is a mild and selective method ideal for complex molecules where chemoselectivity is crucial. The protocols provided herein serve as a starting point, and optimization of reaction conditions is encouraged to achieve the best results for your specific application.
References
- 1. Buy this compound | 227963-57-7 [smolecule.com]
- 2. dalalinstitute.com [dalalinstitute.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lipase-Catalyzed Chemoselective Ester Hydrolysis of Biomimetically Coupled Aryls for the Synthesis of Unsymmetric Biphenyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Functionalization of 3-(6-Amino-pyridin-3-yl)-acrylic acid ethyl ester
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the functionalization of the amino group of 3-(6-Amino-pyridin-3-yl)-acrylic acid ethyl ester. This versatile building block is a valuable starting material for the synthesis of a diverse range of compounds, particularly those with potential applications in drug discovery as kinase inhibitors. The protocols outlined below describe common and robust methods for N-acylation, N-sulfonylation, and urea formation.
Introduction
This compound possesses a primary amino group that serves as a key handle for chemical modification. Functionalization at this position allows for the introduction of a wide array of substituents, enabling the systematic exploration of structure-activity relationships (SAR) in medicinal chemistry programs. The resulting derivatives, particularly acrylamides, are of significant interest as they can act as covalent inhibitors of kinases by targeting cysteine residues in the active site. One such prominent example is Ibrutinib, a potent inhibitor of Bruton's tyrosine kinase (BTK), which features an acrylamide warhead.[1][2][3]
Experimental Workflows
The functionalization of the amino group on this compound can be achieved through several standard organic transformations. The general workflow for these reactions is depicted below.
Caption: General experimental workflow for the functionalization of the amino group.
Application in Kinase Inhibition: Targeting the BTK Signaling Pathway
Derivatives of this compound, particularly those bearing an acrylamide moiety, are potential inhibitors of Bruton's tyrosine kinase (BTK). BTK is a critical component of the B-cell receptor (BCR) signaling pathway, which is essential for B-cell proliferation, differentiation, and survival.[1][4][5] Dysregulation of the BTK pathway is implicated in various B-cell malignancies.[6][7][8] Covalent inhibitors like Ibrutinib target a cysteine residue (Cys481) in the active site of BTK, leading to irreversible inhibition of its kinase activity.[1][2] This disrupts downstream signaling, ultimately inducing apoptosis in malignant B-cells.[3]
Caption: Simplified BTK signaling pathway and the point of inhibition.
Experimental Protocols
The following protocols provide detailed methodologies for the N-acylation, N-sulfonylation, and urea formation reactions of this compound. The reaction conditions and yields provided in the tables are based on general procedures for similar aminopyridine substrates and should be optimized for the specific target compound.
Protocol 1: N-Acylation
A. Using Acyl Chlorides or Anhydrides
This method is suitable for the direct acylation of the amino group.
Materials:
-
This compound
-
Acyl chloride or anhydride (e.g., acetyl chloride, benzoyl chloride, acetic anhydride) (1.1 eq)
-
A non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) (1.5 eq)
-
Anhydrous aprotic solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF))
Procedure:
-
Dissolve this compound (1.0 eq) in the anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add the base to the solution.
-
Slowly add the acyl chloride or anhydride dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate, DCM).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
B. Using Carboxylic Acids and Coupling Agents
This method is ideal for coupling carboxylic acids to the amino group, forming an amide bond.
Materials:
-
This compound
-
Carboxylic acid (1.1 eq)
-
Peptide coupling agent (e.g., HATU, HBTU, EDCI) (1.2 eq)
-
A non-nucleophilic base (e.g., diisopropylethylamine (DIPEA)) (2.0 eq)
-
Anhydrous polar aprotic solvent (e.g., N,N-dimethylformamide (DMF))
Procedure:
-
To a solution of the carboxylic acid in anhydrous DMF, add the coupling agent and DIPEA.
-
Stir the mixture at room temperature for 10-15 minutes to pre-activate the carboxylic acid.
-
Add this compound to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.
-
Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with saturated aqueous lithium chloride solution (to remove DMF), followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
| Reaction | Reagents | Solvent | Temp (°C) | Time (h) | Yield (%) |
| N-Acetylation | Acetyl chloride, Triethylamine | DCM | 0 to RT | 4 | 85-95 |
| N-Benzoylation | Benzoyl chloride, Pyridine | THF | 0 to RT | 6 | 80-90 |
| Amide Coupling | Carboxylic Acid, HATU, DIPEA | DMF | RT | 18 | 70-90 |
Table 1: Representative Conditions for N-Acylation Reactions. (Yields are estimates based on similar reactions and require optimization).
Protocol 2: N-Sulfonylation
This protocol describes the formation of a sulfonamide linkage.
Materials:
-
This compound
-
Sulfonyl chloride (e.g., benzenesulfonyl chloride, p-toluenesulfonyl chloride) (1.2 eq)
-
Pyridine or triethylamine (2.0 eq)
-
Anhydrous dichloromethane (DCM)
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Add pyridine to the solution.
-
Cool the mixture to 0 °C.
-
Add the sulfonyl chloride portion-wise or as a solution in DCM.
-
Allow the reaction to stir at room temperature for 12-24 hours, monitoring by TLC.
-
Dilute the reaction mixture with DCM and wash with 1M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
| Reaction | Reagents | Solvent | Temp (°C) | Time (h) | Yield (%) |
| N-Benzenesulfonylation | Benzenesulfonyl chloride, Pyridine | DCM | 0 to RT | 16 | 75-85 |
| N-Tosylation | p-Toluenesulfonyl chloride, Triethylamine | DCM | 0 to RT | 18 | 70-80 |
Table 2: Representative Conditions for N-Sulfonylation Reactions. (Yields are estimates based on similar reactions and require optimization).
Protocol 3: Urea Formation
This protocol outlines the synthesis of N-ureido derivatives.
Materials:
-
This compound
-
Isocyanate (e.g., phenyl isocyanate) (1.05 eq)
-
Anhydrous aprotic solvent (e.g., THF, DCM)
Procedure:
-
Dissolve this compound (1.0 eq) in the anhydrous solvent under an inert atmosphere.
-
Add the isocyanate dropwise to the stirred solution at room temperature.
-
Stir the reaction mixture for 2-8 hours. Monitor the reaction by TLC. Often, the product precipitates from the reaction mixture.
-
If a precipitate forms, collect the solid by filtration and wash with the solvent.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Triturate the residue with a suitable solvent (e.g., diethyl ether, hexanes) to induce crystallization or precipitation.
-
Collect the solid product by filtration and dry under vacuum.
| Reaction | Reagents | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Urea Formation | Phenyl isocyanate | THF | RT | 4 | 90-98 |
Table 3: Representative Conditions for Urea Formation. (Yields are estimates based on similar reactions and require optimization).
Conclusion
The protocols described in these application notes provide a solid foundation for the functionalization of the amino group on this compound. These methods are scalable and adaptable to a wide range of reagents, facilitating the generation of diverse chemical libraries for applications in drug discovery and materials science. The potential for the resulting acrylamide derivatives to act as covalent kinase inhibitors, particularly targeting the BTK signaling pathway, highlights the significance of this scaffold in modern medicinal chemistry. Researchers are encouraged to optimize the provided conditions for their specific substrates to achieve the best possible outcomes.
References
- 1. What is the mechanism of Ibrutinib? [synapse.patsnap.com]
- 2. targetedonc.com [targetedonc.com]
- 3. Ibrutinib: a first in class covalent inhibitor of Bruton’s tyrosine kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. imbruvicahcp.com [imbruvicahcp.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-(6-Amino-pyridin-3-yl)-acrylic acid ethyl ester
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering low yields or other issues during the synthesis of 3-(6-Amino-pyridin-3-yl)-acrylic acid ethyl ester, commonly prepared via a Palladium-catalyzed Heck coupling reaction.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: I am observing no or very low conversion of my starting material (5-bromo-pyridin-2-amine). What are the potential causes and how can I fix this?
Answer:
Low or no conversion in a Heck coupling reaction is a common issue that can often be traced back to the catalyst's activity or the reaction conditions. Here are the primary factors to investigate:
-
Inactive Catalyst: The active catalytic species in a Heck reaction is Palladium(0). If you are using a Palladium(II) precatalyst, such as Pd(OAc)₂ or (C₆H₅CN)₂PdCl₂, it must be reduced in-situ to Pd(0) for the catalytic cycle to begin.[1]
-
Solution: Ensure your reaction conditions facilitate this reduction. The addition of a phosphine ligand can aid in this process, as it can be oxidized to generate the active Pd(0) species.[1] Also, ensure that all reagents and the solvent are rigorously deoxygenated, as oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species, often observed as the formation of palladium black.
-
-
Inappropriate Base: The base plays a crucial role in the Heck reaction; it neutralizes the HX generated during the catalytic cycle.[1]
-
Solution: The chosen base must be strong enough for this purpose but not so strong that it causes side reactions. Common bases for Heck reactions include organic amines like triethylamine (Et₃N) or diisopropylethylamine (DIPEA), and inorganic carbonates such as K₂CO₃ or Cs₂CO₃. The solubility of the base in your chosen solvent is also critical for its effectiveness.
-
-
Low Reaction Temperature: The Heck reaction often requires elevated temperatures to proceed at a reasonable rate.
-
Solution: If you are running the reaction at a lower temperature, consider incrementally increasing it. However, be aware that excessively high temperatures can lead to catalyst decomposition and side reactions.
-
Question 2: My reaction is producing significant byproducts, leading to a low yield of the desired product. What are these byproducts and how can I minimize their formation?
Answer:
Several side reactions can compete with the desired Heck coupling, reducing the yield of this compound. The most common byproducts are:
-
Homocoupling of the Aryl Halide: This results in the formation of a biaryl compound from two molecules of your starting 5-bromo-pyridin-2-amine. This side reaction is particularly prevalent at higher temperatures.
-
Solution: Optimizing the reaction temperature by lowering it can help suppress this pathway.
-
-
Alkene Isomerization: The palladium-hydride intermediate formed during the catalytic cycle can promote the isomerization of the double bond in both the starting alkene (ethyl acrylate) and the product.
-
Solution: This can often be minimized by using a less polar solvent or by adding a halide salt, such as LiCl, to the reaction mixture.
-
-
Reductive Heck Product: In some cases, instead of β-hydride elimination to form the alkene, a conjugate addition product can be formed.[2]
-
Solution: The formation of this side product is highly dependent on the base, temperature, substrate, and solvent. Careful optimization of these parameters is necessary to favor the desired β-hydride elimination pathway.[2]
-
Question 3: I am struggling with the purification of my final product. What are the recommended methods?
Answer:
Purification of this compound can be challenging due to the presence of unreacted starting materials, catalyst residues, and byproducts. A typical purification workflow involves:
-
Aqueous Workup: After the reaction is complete, quenching the reaction with a saturated aqueous solution of a salt like NaCl or sodium bicarbonate is a common first step.[3][4] This is followed by extraction with an organic solvent such as ethyl acetate.[3][4]
-
Filtration: If palladium black has precipitated, it can be removed by filtering the reaction mixture through a pad of celite.
-
Column Chromatography: The most effective method for separating the desired product from closely related impurities is flash column chromatography on silica gel.[3][4] A common eluent system is a gradient of hexane and ethyl acetate.[4]
Data Presentation
Table 1: Typical Heck Coupling Reaction Conditions
| Parameter | Typical Range/Value | Notes |
| Palladium Catalyst | Pd(OAc)₂, (C₆H₅CN)₂PdCl₂, Pd₂(dba)₃ | 1-5 mol% loading is common. |
| Ligand | PPh₃, P(o-tolyl)₃, P(t-Bu)₃ | Ligand-to-palladium ratio is typically 2:1 to 4:1. |
| Base | Et₃N, K₂CO₃, Cs₂CO₃ | 1.5-3 equivalents are generally used. |
| Solvent | DMF, NMP, Acetonitrile, Toluene | Polar aprotic solvents are often preferred. |
| Temperature | 80-120 °C | Optimization is crucial to balance reaction rate and catalyst stability. |
| Reaction Time | 4-24 hours | Monitored by TLC or LC-MS. |
Experimental Protocols
Detailed Protocol for the Synthesis of this compound via Heck Coupling
This protocol is a general guideline and may require optimization for your specific setup.
-
Reagent Preparation:
-
To a dry Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add 5-bromo-pyridin-2-amine (1.0 eq), the palladium precatalyst (e.g., Pd(OAc)₂, 0.02 eq), and the phosphine ligand (e.g., P(o-tolyl)₃, 0.04 eq).
-
Evacuate and backfill the flask with the inert gas three times.
-
-
Reaction Setup:
-
Add the anhydrous, degassed solvent (e.g., DMF).
-
Add the base (e.g., Et₃N, 2.0 eq) and ethyl acrylate (1.2 eq) to the reaction mixture via syringe.
-
-
Reaction Execution:
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
-
Workup and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Add a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure this compound.
-
Visualizations
Caption: Heck coupling reaction for the synthesis of the target compound.
References
Technical Support Center: Purification of 3-(6-Amino-pyridin-3-yl)-acrylic acid ethyl ester
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 3-(6-Amino-pyridin-3-yl)-acrylic acid ethyl ester from a typical reaction mixture. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of this compound?
A1: The synthesis, often a Heck reaction, can result in several impurities.[1][2] These may include unreacted starting materials such as 6-aminopyridine or a halogenated precursor, palladium catalyst residues, and side-products from homo-coupling of the starting materials.
Q2: My compound is an oil and won't crystallize. What can I do?
A2: Oily products can be challenging to crystallize. If you obtain an oil, it could be due to residual solvent or impurities preventing crystal lattice formation.[3] Try dissolving the oil in a minimal amount of a good solvent (e.g., ethyl acetate) and then slowly adding a poor solvent (e.g., hexane) until turbidity appears.[4] Seeding with a small crystal, if available, or scratching the inside of the flask can also induce crystallization.[3]
Q3: I am observing significant peak tailing during column chromatography. What is the cause and how can I fix it?
A3: Peak tailing for basic compounds like this compound on silica gel is common. This is often due to strong interactions between the basic amino group and acidic silanol groups on the silica surface.[5][6] To mitigate this, you can add a small amount of a basic modifier, such as triethylamine (0.5-2%) or ammonia, to your eluent.[7] Alternatively, using a deactivated silica gel or a different stationary phase like alumina can be effective.[7]
Q4: How can I efficiently remove the palladium catalyst after the reaction?
A4: Palladium residues can often be removed by filtration through a pad of Celite®. If the palladium is finely dispersed, an aqueous workup with a solution of sodium sulfide or thiourea can precipitate the palladium as a sulfide, which can then be filtered off. Further purification by column chromatography is typically sufficient to remove any remaining traces.
Q5: What is the best approach to purify my compound if it is unstable on silica gel?
A5: If your compound shows degradation on silica gel, which can be tested by spotting a solution of your compound on a TLC plate and letting it sit for a few hours before eluting, you should consider alternative purification methods.[8] Options include using a less acidic stationary phase like alumina, or employing non-chromatographic techniques such as acid-base extraction or crystallization.[7]
Troubleshooting Guides
Issue 1: Low yield after column chromatography.
| Possible Cause | Suggested Solution |
| Compound streaking/tailing on the column | Add 0.5-2% triethylamine to the eluent to improve elution and reduce tailing.[7] |
| Irreversible adsorption to silica gel | Use a less acidic stationary phase like neutral alumina or deactivated silica gel.[7] |
| Compound is too polar and eluting with the solvent front | Start with a less polar solvent system and gradually increase the polarity. |
| Compound is not sufficiently soluble in the loading solvent | Dissolve the crude material in a minimal amount of a slightly more polar solvent for loading, or perform a "dry loading" by adsorbing the compound onto a small amount of silica gel.[9] |
Issue 2: The compound co-elutes with a non-polar impurity.
| Possible Cause | Suggested Solution |
| Insufficient separation on silica gel | Try a different solvent system. A mixture of dichloromethane and methanol, sometimes with a small amount of ammonium hydroxide, can provide different selectivity.[5] |
| Impurity has similar polarity to the product | If the impurity is not basic, an acid-base extraction prior to chromatography can remove the basic product into an aqueous layer, leaving the non-polar impurity in the organic phase.[6] |
| Column is overloaded | Reduce the amount of crude material loaded onto the column. A general rule is to load 1-5% of the silica gel weight. |
Issue 3: The purified compound is not pure enough for the next step (>95% purity required).
| Possible Cause | Suggested Solution |
| Residual impurities after a single purification step | Combine purification techniques. For example, perform an acid-base extraction, followed by column chromatography, and finally recrystallization. |
| Incomplete separation of closely related impurities | Optimize the column chromatography conditions. Use a shallower solvent gradient or isocratic elution with the optimal solvent mixture determined by TLC. |
| Contamination during workup | Ensure all glassware is clean and solvents are of high purity. |
Experimental Protocols
Acid-Base Extraction
This protocol is designed to separate the basic product from non-basic impurities.
-
Dissolve the crude reaction mixture in an organic solvent like ethyl acetate.
-
Transfer the solution to a separatory funnel and extract with 1M hydrochloric acid. The basic product will move to the aqueous layer as its hydrochloride salt.
-
Separate the aqueous layer and wash it with fresh ethyl acetate to remove any remaining non-basic impurities.
-
Cool the aqueous layer in an ice bath and basify it by slowly adding a saturated solution of sodium bicarbonate or dilute sodium hydroxide until the pH is > 8.
-
The product should precipitate out or can be extracted back into an organic solvent like ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the purified product.
Flash Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 95:5 Hexane:Ethyl Acetate).
-
Column Packing: Pour the slurry into the column and allow it to pack under a gentle flow of the eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Alternatively, pre-adsorb the crude product onto a small amount of silica gel ("dry loading").[9]
-
Elution: Start with a low polarity eluent and gradually increase the polarity (e.g., by increasing the percentage of ethyl acetate in hexane). Collect fractions and monitor them by Thin Layer Chromatography (TLC).
-
Fraction Pooling: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Quantitative Data Summary
The following table provides illustrative data for the purification of this compound starting from a 10g crude sample. Actual results may vary depending on the reaction conditions and scale.
| Purification Step | Starting Mass (g) | Recovered Mass (g) | Yield (%) | Purity by HPLC (%) |
| Crude Product | 10.0 | - | - | 70 |
| Acid-Base Extraction | 10.0 | 8.5 | 85 | 85 |
| Column Chromatography | 8.5 | 7.2 | 85 | >98 |
| Crystallization | 7.2 | 6.5 | 90 | >99.5 |
Purification Workflow Diagram
Caption: General workflow for the purification of the target compound.
Decision Tree for Purification Strategy
References
- 1. Heck reaction - Wikipedia [en.wikipedia.org]
- 2. Heck Reaction [organic-chemistry.org]
- 3. unifr.ch [unifr.ch]
- 4. scribd.com [scribd.com]
- 5. reddit.com [reddit.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Chromatography [chem.rochester.edu]
- 9. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
How to prevent side reactions in aminopyridine acrylate synthesis
Welcome to the technical support center for aminopyridine acrylate synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for overcoming common challenges and preventing side reactions in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary side reactions I should be aware of when synthesizing aminopyridine acrylates?
A1: The synthesis of aminopyridine acrylates is often accompanied by several potential side reactions that can impact yield and purity. The most common of these include:
-
Polymerization: The acrylate functional group is susceptible to radical polymerization, which can be initiated by heat, light, or impurities. This leads to the formation of oligomeric or polymeric byproducts, reducing the yield of the desired monomeric product.
-
Diacylation: The exocyclic amino group of the aminopyridine can react with two molecules of the acylating agent (e.g., acryloyl chloride), resulting in the formation of a diacylated byproduct.
-
N-Quaternization of the Pyridine Nitrogen: The lone pair of electrons on the nitrogen atom of the pyridine ring can act as a nucleophile and react with the acylating agent, forming a pyridinium salt. This is more likely with highly reactive acylating agents or under certain reaction conditions.
-
Michael Addition: The amino group of the aminopyridine can undergo a conjugate (Michael) addition to the double bond of the acrylate, forming a β-amino ester derivative instead of the desired amide.
Q2: How can I effectively prevent the polymerization of my acrylate monomer during the reaction?
A2: Preventing polymerization is crucial for achieving a high yield of the desired aminopyridine acrylate. Here are several effective strategies:
-
Use of Polymerization Inhibitors: The addition of a small amount of a radical scavenger is a common and effective method. Phenothiazine or hydroquinone monomethyl ether (MEHQ) are frequently used for this purpose.
-
Temperature Control: Maintain a low reaction temperature. Acrylate polymerization is often thermally initiated, so running the reaction at 0 °C or below can significantly reduce the rate of this side reaction.
-
Exclusion of Light: Protect your reaction vessel from light, as UV radiation can initiate radical polymerization. Wrapping the flask in aluminum foil is a simple and effective measure.
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere, such as nitrogen or argon, minimizes the presence of oxygen, which can participate in radical initiation pathways.
Q3: What are the best practices to ensure selective N-acylation and avoid Michael addition?
A3: Favoring N-acylation over Michael addition is a key aspect of this synthesis. The following conditions generally promote the desired acylation:
-
Choice of Acylating Agent: Highly reactive acylating agents, such as acryloyl chloride or acrylic anhydride, favor the kinetically controlled N-acylation product.
-
Schotten-Baumann Conditions: This method, which utilizes a two-phase system with an aqueous base (like NaOH or K2CO3) and an organic solvent (like dichloromethane), is highly effective for acylating amines and can suppress Michael addition. The base in the aqueous phase neutralizes the HCl generated during the acylation, driving the reaction to completion.
-
Low Reaction Temperatures: Performing the reaction at low temperatures (e.g., 0 °C) generally favors the faster N-acylation reaction over the often more thermodynamically stable Michael adduct.
Q4: I am observing a significant amount of diacylated byproduct. How can I minimize its formation?
A4: The formation of a diacylated product can be suppressed by carefully controlling the reaction stoichiometry and conditions:
-
Slow Addition of Acylating Agent: Add the acylating agent (e.g., acryloyl chloride) dropwise and slowly to the solution of the aminopyridine. This ensures that the concentration of the acylating agent remains low throughout the reaction, minimizing the chance of a second acylation event.
-
Stoichiometric Control: While a slight excess of the acylating agent is sometimes used to ensure full conversion of the aminopyridine, using a 1:1 molar ratio or even a slight excess of the aminopyridine can help reduce diacylation.
-
Reaction Monitoring: Closely monitor the progress of the reaction using a suitable analytical technique like Thin Layer Chromatography (TLC). Quench the reaction as soon as the formation of the desired mono-acylated product is maximized and before significant diacylation occurs.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield of Desired Product | - The acylating agent may have hydrolyzed.- The base used is not strong enough or is sterically hindered.- The reaction temperature is too low for the specific reactants. | - Use a fresh bottle of the acylating agent or purify it before use.- Switch to a stronger, non-nucleophilic base (e.g., from pyridine to triethylamine or an inorganic base under Schotten-Baumann conditions).- Gradually increase the reaction temperature while carefully monitoring for the formation of side products via TLC. |
| Significant Polymerization of the Product | - Absence of a polymerization inhibitor.- The reaction temperature is too high.- The reaction is exposed to light. | - Add a polymerization inhibitor such as MEHQ or phenothiazine to the reaction mixture.- Conduct the reaction at a lower temperature (e.g., 0 °C or below).- Protect the reaction vessel from light by wrapping it in aluminum foil. |
| Formation of Diacylated Byproduct | - Molar excess of the acylating agent.- The acylating agent was added too quickly. | - Adjust the stoichiometry to a 1:1 ratio of aminopyridine to acylating agent.- Add the acylating agent slowly and dropwise to the aminopyridine solution. |
| Presence of Pyridinium Salt (N-Quaternization) | - The pyridine nitrogen is reacting as a nucleophile.- Highly reactive acylating agent or harsh reaction conditions. | - Use a less reactive acylating agent if possible.- Employ milder reaction conditions (lower temperature, less reactive base).- Consider protecting the pyridine nitrogen if it remains a persistent issue, though this adds extra steps to the synthesis. |
| Major Product is the Michael Adduct | - Reaction conditions favor the thermodynamic product.- Use of a less reactive acylating agent. | - Employ kinetically controlled conditions (low temperature, highly reactive acylating agent).- Utilize Schotten-Baumann reaction conditions to strongly favor N-acylation. |
Data Presentation
Table 1: Comparison of Reaction Conditions on the Yield of N-(pyridin-3-yl)acrylamide
| Acylating Agent | Base | Solvent System | Temperature (°C) | Yield (%) | Reference |
| Acryloyl Chloride | Triethylamine | Dichloromethane | 0 to RT | ~85 | General Observation |
| Acryloyl Chloride | Aq. NaOH | Dichloromethane/Water | 0 to RT | >90 | Schotten-Baumann |
| Acrylic Anhydride | Pyridine | Dichloromethane | 0 to RT | ~80 | General Observation |
| Acryloyl Chloride | None | Dichloromethane | RT | <10 | General Observation |
Table 2: Effect of Polymerization Inhibitor on Product Integrity
| Inhibitor | Concentration | Reaction Conditions | Observed Polymerization | Reference |
| None | N/A | Refluxing Toluene | Significant | General Observation |
| MEHQ | 100-200 ppm | Refluxing Toluene | Negligible | |
| Phenothiazine | 100-200 ppm | Refluxing Toluene | Negligible |
Experimental Protocols
Protocol 1: Synthesis of N-(pyridin-2-yl)acrylamide via Schotten-Baumann Reaction
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-aminopyridine (1.0 eq.) in dichloromethane. Add a catalytic amount of a polymerization inhibitor (e.g., MEHQ, ~100-200 ppm). In a separate addition funnel, place a solution of acryloyl chloride (1.05 eq.) in dichloromethane. In a second addition funnel, place a 2M aqueous solution of sodium hydroxide (1.5 eq.).
-
Reaction Execution: Cool the flask containing the 2-aminopyridine solution to 0 °C using an ice-water bath. Begin vigorous stirring.
-
Slowly and simultaneously, add the acryloyl chloride solution and the aqueous sodium hydroxide solution dropwise to the reaction mixture over a period of 30-60 minutes. Ensure the pH of the aqueous layer remains basic.
-
Monitoring: After the addition is complete, allow the reaction to stir at 0 °C for an additional 1-2 hours. Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent).
-
Work-up: Once the starting material is consumed, transfer the reaction mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).
Mandatory Visualization
Caption: Synthesis pathway and competing side reactions.
Caption: A logical workflow for troubleshooting common issues.
Technical Support Center: 3-(6-Amino-pyridin-3-yl)-acrylic acid ethyl ester Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for the synthesis of 3-(6-Amino-pyridin-3-yl)-acrylic acid ethyl ester. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and effective method is the Heck coupling reaction. This reaction typically involves the palladium-catalyzed cross-coupling of 5-bromo-pyridin-2-amine with ethyl acrylate in the presence of a base and a phosphine ligand.[1]
Q2: What are the key starting materials and reagents for the Heck coupling reaction?
A2: The essential starting materials and reagents include:
-
Aryl halide: 5-bromopyridin-2-amine
-
Alkene: Ethyl acrylate
-
Catalyst: A palladium source, such as dichlorobis(tri-o-tolylphosphine)palladium(II)[1] or palladium(II) acetate.
-
Base: A tertiary amine, commonly triethylamine.[1]
-
Solvent: A polar aprotic solvent like N,N-dimethylformamide (DMF) is typically used.[1][2]
Q3: What is a typical reaction yield for this synthesis?
A3: A reported yield for the synthesis of ethyl (E)-3-(6-aminopyridin-3-yl)acrylate is approximately 82% under optimized conditions.[1]
Q4: How can the final product be purified?
A4: The most common purification method is silica gel column chromatography, using a solvent system such as hexane/ethyl acetate.[1]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Yield | Inactive catalyst | Ensure the palladium catalyst is fresh and has been stored under appropriate conditions (e.g., inert atmosphere). Consider using a different palladium source or ligand. |
| Insufficient base | The base is crucial for neutralizing the hydrogen halide formed during the reaction. Ensure the base is pure, dry, and added in the correct stoichiometric amount. | |
| Poor quality reagents | Verify the purity of starting materials, especially the aryl halide and the alkene. Impurities can inhibit the catalyst. | |
| Reaction temperature is too low | The Heck reaction often requires elevated temperatures to proceed efficiently. A typical temperature is around 100°C.[1][2] | |
| Formation of Side Products | Homocoupling of the aryl halide | This can occur at high temperatures or with high catalyst loading. Try lowering the reaction temperature or the amount of catalyst. |
| Isomerization of the double bond | The (E)-isomer is typically the desired product. Reaction conditions can sometimes lead to the formation of the (Z)-isomer. Optimization of catalyst and reaction time may be necessary. | |
| Polymerization of ethyl acrylate | The presence of hydroquinone can inhibit polymerization, especially during purification by distillation.[3] | |
| Difficult Purification | Co-elution of product and impurities | Optimize the solvent system for column chromatography. A gradient elution might be necessary to achieve good separation. |
| Product is an oil that won't crystallize | Some related compounds are reported to be oils that crystallize on standing.[4] If direct crystallization fails, try trituration with a non-polar solvent or re-purification by chromatography. |
Experimental Protocols
Synthesis of (E)-3-(6-aminopyridin-3-yl)acrylate via Heck Coupling[1]
This protocol is based on a reported synthesis with an 82% yield.
Materials:
-
5-bromopyridin-2-amine
-
Ethyl acrylate
-
Triethylamine
-
Dichlorobis(tri-o-tolylphosphine)palladium(II)
-
N,N-dimethylformamide (DMF)
-
Ethyl acetate
-
Hexane
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of 5-bromopyridin-2-amine (1.0 eq) in DMF, add ethyl acrylate (1.2 eq), triethylamine (1.5 eq), and dichlorobis(tri-o-tolylphosphine)palladium(II) (0.05 eq).
-
Stir the mixture at 100°C for 6 hours.
-
After cooling to room temperature, add aqueous saturated sodium bicarbonate solution.
-
Extract the mixture with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate and filter.
-
Remove the solvent under reduced pressure.
-
Purify the residue by silica gel column chromatography (hexane/ethyl acetate) to obtain the title compound.
Visualizations
Caption: Experimental workflow for the synthesis of the target compound.
References
3-(6-Amino-pyridin-3-yl)-acrylic acid ethyl ester stability and degradation pathways
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-(6-Amino-pyridin-3-yl)-acrylic acid ethyl ester. The information is designed to help anticipate and address potential stability and degradation issues during experimentation.
Frequently Asked Questions (FAQs)
Q1: My sample of this compound shows a new peak in the HPLC chromatogram after storage in an aqueous buffer. What could be the cause?
A1: The appearance of a new peak, particularly in an aqueous environment, strongly suggests hydrolysis of the ethyl ester group. This reaction is catalyzed by either acidic or basic conditions, leading to the formation of 3-(6-Amino-pyridin-3-yl)-acrylic acid and ethanol. To confirm this, you can compare the retention time of the new peak with a standard of the corresponding carboxylic acid.
Q2: I've observed a decrease in the concentration of my stock solution of this compound, which was stored at room temperature on the lab bench. What is the likely cause?
A2: Exposure to ambient light can lead to photodegradation. Both the aminopyridine ring and the acrylic acid ester moiety can be susceptible to light-induced degradation. It is recommended to store solutions of this compound protected from light, for example, by using amber vials or wrapping the container in aluminum foil.[1]
Q3: After heating a solution of this compound, I noticed the formation of a precipitate. What could be happening?
A3: Thermal stress can induce polymerization of acrylate derivatives. The precipitate you are observing could be a polymer of this compound. To minimize this, avoid prolonged exposure to high temperatures. If heating is necessary for your experiment, use the lowest effective temperature and shortest possible time.
Q4: My compound is showing signs of degradation even when stored protected from light and at a controlled pH. Are there other degradation pathways I should consider?
A4: Yes, the primary amino group on the pyridine ring is susceptible to oxidation. This can be initiated by atmospheric oxygen or the presence of oxidizing agents in your solution. If you suspect oxidation, you can try degassing your solvents or adding an antioxidant to your formulation, if compatible with your experimental design.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Appearance of a more polar impurity peak in reversed-phase HPLC. | Hydrolysis of the ethyl ester. | Adjust the pH of the solution to be near neutral (pH 6-7). Store samples at lower temperatures (2-8°C). Confirm the identity of the degradant by LC-MS. |
| Loss of parent compound with the appearance of multiple new peaks after light exposure. | Photodegradation . | Store all samples and stock solutions in amber vials or wrapped in aluminum foil. Conduct experiments under controlled, low-light conditions if possible. |
| Formation of an insoluble material or gel. | Polymerization . | Avoid high temperatures and prolonged storage at room temperature. If the neat compound is stored, ensure it is kept cool and in the absence of initiators like peroxides. |
| Gradual discoloration of the sample (e.g., turning yellow or brown). | Oxidation of the aminopyridine ring. | Store under an inert atmosphere (e.g., nitrogen or argon). Use freshly purified solvents and degas them before use. |
Stability Data Summary
| Condition | Parameter | Expected Stability | Primary Degradation Product |
| Hydrolytic | pH 3 (40°C) | Low | 3-(6-Amino-pyridin-3-yl)-acrylic acid |
| pH 7 (40°C) | Moderate | 3-(6-Amino-pyridin-3-yl)-acrylic acid | |
| pH 9 (40°C) | Low | 3-(6-Amino-pyridin-3-yl)-acrylic acid | |
| Photolytic | UV/Vis Light (Solution) | Low | Mixture of photoproducts |
| Thermal | 60°C (Solid) | Moderate | Potential for polymerization and decomposition |
| Oxidative | 3% H₂O₂ (Room Temp) | Low | Oxidized aminopyridine derivatives |
Experimental Protocols
Protocol 1: Forced Degradation Study - Hydrolysis
-
Objective: To evaluate the hydrolytic stability of this compound under acidic, neutral, and basic conditions.
-
Materials:
-
This compound
-
0.1 M Hydrochloric Acid (HCl)
-
Purified Water (HPLC grade)
-
0.1 M Sodium Hydroxide (NaOH)
-
HPLC system with a suitable reversed-phase column
-
-
Procedure:
-
Prepare a stock solution of the compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Prepare three sets of solutions by diluting the stock solution with 0.1 M HCl, Purified Water, and 0.1 M NaOH to a final concentration of 0.1 mg/mL.
-
Incubate the solutions at a controlled temperature (e.g., 40°C).
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each solution.
-
Neutralize the acidic and basic samples if necessary before analysis.
-
Analyze the samples by HPLC to determine the percentage of the parent compound remaining and the formation of any degradation products.
-
Protocol 2: Forced Degradation Study - Photostability
-
Objective: To assess the photostability of this compound in solution.
-
Materials:
-
This compound
-
A suitable solvent (e.g., acetonitrile:water 50:50)
-
Photostability chamber with a calibrated light source (e.g., Xenon lamp)
-
Control samples wrapped in aluminum foil
-
HPLC system
-
-
Procedure:
-
Prepare a solution of the compound at a concentration of 0.1 mg/mL in the chosen solvent.
-
Place one set of samples in the photostability chamber, ensuring exposure to a controlled light intensity (e.g., compliant with ICH Q1B guidelines).
-
Wrap a second set of identical samples completely in aluminum foil to serve as dark controls and place them in the same chamber to maintain the same temperature.
-
Expose the samples for a defined duration.
-
At the end of the exposure period, analyze both the exposed and dark control samples by HPLC.
-
Compare the chromatograms to identify any peaks that are specific to the light-exposed samples.
-
Visualizations
Caption: Major degradation pathways for this compound.
Caption: Experimental workflow for a forced degradation study.
References
Removing catalyst residues from 3-(6-Amino-pyridin-3-yl)-acrylic acid ethyl ester
Topic: Removing Catalyst Residues from 3-(6-Amino-pyridin-3-yl)-acrylic acid ethyl ester
This technical support guide is intended for researchers, scientists, and drug development professionals who may encounter challenges with removing palladium catalyst residues from the specified compound, a common intermediate in pharmaceutical synthesis.
Frequently Asked Questions (FAQs)
Q1: Why is it challenging to remove palladium residues from this compound?
A1: The difficulty in removing palladium residues from this specific compound, and similar nitrogen-containing heterocycles, often stems from the strong coordinating ability of the nitrogen atoms in the pyridine ring and the amino group. These nitrogen atoms can act as ligands, forming stable, soluble complexes with palladium, which are not easily removed by simple filtration.[1]
Q2: What are the regulatory limits for palladium in Active Pharmaceutical Ingredients (APIs)?
A2: Regulatory bodies such as the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) have established strict limits for elemental impurities in APIs. For palladium, the permitted daily exposure (PDE) for oral administration is 100 µ g/day , which generally translates to a concentration limit of 10 parts per million (ppm) in the final drug substance.[2] It is crucial to consult the latest ICH Q3D guidelines for specific details.
Q3: What are the most common methods for removing palladium catalyst residues?
A3: The most widely employed and effective methods include:
-
Adsorption using Scavengers: Utilizing solid-supported reagents (scavengers) with high affinity for palladium. These are typically silica or polymer-based materials functionalized with thiol, amine, or trimercaptotriazine (TMT) groups.[1][3]
-
Activated Carbon Treatment: A cost-effective method where activated carbon is used to adsorb the palladium catalyst. However, it can sometimes lead to product loss due to non-specific adsorption.[1][2]
-
Recrystallization: Purifying the solid product by dissolving it in a suitable hot solvent and allowing it to crystallize upon cooling, leaving the impurities in the mother liquor.[4]
-
Filtration through Celite: This is primarily effective for removing heterogeneous palladium catalysts (e.g., palladium on carbon) or precipitated palladium metal.[2]
Troubleshooting Guide
Issue 1: High levels of residual palladium (>10 ppm) remain in the final product after initial purification attempts.
-
Possible Cause: Strong chelation of palladium to the aminopyridine moiety, forming a soluble complex.[1]
-
Troubleshooting Steps:
-
Employ a High-Affinity Scavenger: Use a scavenger specifically designed for palladium removal. Thiol-functionalized silica or macroporous polystyrene-TMT are often highly effective.[1][3]
-
Optimize Scavenging Conditions: Increase the reaction temperature (e.g., to 40-60 °C) and/or extend the treatment time (up to 24 hours) to improve the scavenger's efficiency.[1]
-
Consider a Different Purification Method: If scavenging is not sufficiently effective, recrystallization, potentially with the addition of a chelating agent to the mother liquor, may be a viable alternative.
-
Issue 2: Significant loss of this compound during the purification process.
-
Possible Cause: Non-specific adsorption of the product onto the purification medium, a known issue with activated carbon.[2]
-
Troubleshooting Steps:
-
Reduce the Amount of Adsorbent: Use the minimum effective amount of activated carbon or scavenger required for palladium removal.
-
Screen Different Scavengers: Test a variety of scavengers to identify one with high selectivity for palladium and low affinity for your product.
-
Change the Solvent: The choice of solvent can influence the binding of both the palladium and the product to the adsorbent. A solvent in which your product is highly soluble may reduce its adsorption.
-
Switch Purification Method: If product loss remains high with adsorption methods, recrystallization may be a more suitable technique.
-
Issue 3: Inconsistent palladium removal from batch to batch.
-
Possible Cause: Variability in the palladium species present in the crude product (e.g., different oxidation states or ligand environments).
-
Troubleshooting Steps:
-
Standardize the Reaction Work-up: Ensure a consistent work-up procedure before the palladium removal step to minimize variability in the form of the residual palladium.
-
Use a Broad-Spectrum Scavenger: Some scavengers, such as those based on trimercaptotriazine (TMT), are effective against a wider range of palladium species.[3]
-
Consider a Pre-treatment Step: A mild oxidation or reduction step could potentially convert the various palladium species into a single, more easily removed form.
-
Data Presentation
Table 1: Comparison of Palladium Removal Methods for Structurally Similar Aminopyridine Compounds
| Purification Method | Scavenger/Reagent | Initial Pd (ppm) | Final Pd (ppm) | Removal Efficiency (%) | Notes |
| Scavenging | Silica-Based Thiol | >1000 | <10 | >99% | Broadly effective for various palladium species.[1] |
| Scavenging | Biotage® MP-TMT | ~1200 | <10 | >99% | High loading capacity scavenger.[1][3] |
| Scavenging | Activated Carbon | ~300 | <1 | >99% | Can lead to product loss due to non-specific adsorption.[2] |
| Scavenging (High Contamination) | Biotage® MP-TMT | 33,000 | <200 | ~99.4% | Effective even with very high initial palladium levels.[3] |
| Scavenging (Typical Contamination) | Biotage® MP-TMT | 500-800 | <10 | >98% | Demonstrates consistent performance at typical contamination levels.[3] |
Note: The efficiency of palladium removal is highly dependent on specific reaction conditions, including the solvent, temperature, and the nature of the palladium catalyst and ligands used.
Experimental Protocols
Protocol 1: Palladium Removal Using a Silica-Based Thiol Scavenger
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM)) to a concentration of approximately 10-50 mg/mL.
-
Scavenger Addition: Add a silica-based thiol scavenger (e.g., SiliaMetS® Thiol). A typical starting point is 4-8 molar equivalents of the scavenger relative to the initial amount of palladium catalyst used.
-
Stirring: Stir the resulting mixture at room temperature or a slightly elevated temperature (e.g., 40-60 °C) for 4-16 hours. The optimal time and temperature should be determined experimentally for each specific case.
-
Filtration: Filter the mixture through a pad of celite to remove the solid-supported scavenger.
-
Washing: Wash the filter cake with a fresh portion of the solvent to ensure complete recovery of the product.
-
Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the purified product.
-
Analysis: Analyze the palladium content of the purified product using Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) to confirm the removal efficiency.
Protocol 2: Palladium Removal Using Activated Carbon
-
Dissolution: Dissolve the crude product in an appropriate solvent.
-
Carbon Addition: Add activated carbon (typically 5-10 wt% relative to the crude product) to the solution.
-
Stirring: Stir the suspension at room temperature or with gentle heating (e.g., 40-50 °C) for 1 to 18 hours.
-
Filtration: Filter the mixture through a pad of celite to remove the activated carbon. Ensure the celite pad is sufficiently thick to prevent fine carbon particles from passing through.
-
Washing: Wash the activated carbon on the filter with fresh solvent to minimize product loss.
-
Concentration: Combine the filtrate and the washings and remove the solvent under reduced pressure to obtain the purified product.
Protocol 3: Purification by Recrystallization
-
Solvent Selection: Determine a suitable solvent or solvent system for recrystallization. For aminopyridine derivatives, common solvents include ethanol, or mixtures like n-hexane/ethyl acetate or n-hexane/THF.[5] The ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature.
-
Dissolution: In a flask, add the crude this compound and a small amount of the chosen solvent. Heat the mixture to boiling while stirring to dissolve the solid. Continue adding small portions of the hot solvent until the solid is completely dissolved.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. If crystallization does not occur, scratching the inside of the flask with a glass rod or adding a seed crystal can induce crystallization. Further cooling in an ice bath can increase the yield.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum.
Mandatory Visualization
Caption: Workflow for Palladium Catalyst Removal.
References
Technical Support Center: Synthesis of 3-(6-Amino-pyridin-3-yl)-acrylic acid ethyl ester
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 3-(6-amino-pyridin-3-yl)-acrylic acid ethyl ester.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis, which is typically achieved via a Palladium-catalyzed Heck reaction between a 5-halo-2-aminopyridine (commonly 5-bromo-2-aminopyridine) and ethyl acrylate.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive Catalyst: The Pd(0) active species may not be forming efficiently from the Pd(II) precatalyst (e.g., Pd(OAc)₂), or the catalyst may have decomposed. 2. Poor Oxidative Addition: The oxidative addition of the aminopyridine halide to the palladium center can be sluggish due to the electron-donating nature of the amino group. 3. Inappropriate Ligand: The phosphine ligand may not be suitable for this specific transformation. 4. Base Inefficiency: The base may not be strong enough or may be sterically hindered. | 1. Ensure anhydrous and oxygen-free reaction conditions to prevent catalyst deactivation. Consider using a Pd(0) source directly, such as Pd(PPh₃)₄. 2. Use of bulky, electron-rich phosphine ligands can facilitate this step. Ensure the halide used is sufficiently reactive (I > Br > Cl). 3. Screen different phosphine ligands. Tri(o-tolyl)phosphine is often effective. 4. Ensure the base (e.g., triethylamine) is fresh and used in sufficient excess (at least 1.5 equivalents). |
| Formation of Significant Side Products | 1. Homocoupling: Dimerization of the aminopyridine starting material. 2. Alkene Isomerization: Formation of the cis-isomer of the desired product. 3. Reductive Heck Product: Formation of the saturated propionate derivative.[1] | 1. Lowering the reaction temperature or catalyst loading may reduce homocoupling. 2. The Heck reaction generally favors the trans product. However, prolonged reaction times or high temperatures can lead to isomerization. Optimize reaction time and temperature. The addition of certain silver salts can sometimes minimize alkene isomerization.[2] 3. This is a known side reaction that can be influenced by the solvent, base, and temperature.[1] Careful control of these parameters is necessary. |
| Product Contaminated with Starting Materials | 1. Incomplete Reaction: The reaction has not gone to completion. 2. Inefficient Purification: The purification method (e.g., column chromatography) is not adequately separating the product from the starting materials. | 1. Monitor the reaction by TLC or LC-MS to ensure completion. If the reaction stalls, consider adding more catalyst or extending the reaction time. 2. Optimize the solvent system for column chromatography to achieve better separation. A gradient elution may be necessary. |
| Product Hydrolysis | The ethyl ester is susceptible to hydrolysis back to the carboxylic acid, especially during aqueous work-up or if the reaction conditions are not anhydrous. | Use anhydrous solvents and reagents. During the work-up, use a saturated aqueous solution of a mild base like sodium bicarbonate and minimize contact time with the aqueous phase. |
| Difficulty in Removing Palladium Residues | Palladium catalysts can be difficult to remove completely from the final product. | Purification by column chromatography is the primary method. In some cases, treatment with activated carbon or a palladium scavenger may be necessary. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in the synthesis of this compound?
A1: The most common impurities include unreacted starting materials (5-bromo-2-aminopyridine and ethyl acrylate), the cis-isomer of the product, the corresponding saturated propionate (reductive Heck product), homocoupled byproducts of the aminopyridine, and residual palladium catalyst. Additionally, hydrolysis of the ester group can lead to the formation of 3-(6-amino-pyridin-3-yl)-acrylic acid.
Q2: How can I monitor the progress of the Heck reaction?
A2: The reaction progress can be effectively monitored using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). By spotting the reaction mixture alongside the starting materials, you can observe the consumption of reactants and the formation of the product.
Q3: What is the typical purity of the final product after purification?
A3: After purification by silica gel column chromatography, it is often possible to achieve a purity of >97%.[3] The level and nature of impurities will depend on the specific reaction conditions and the efficiency of the purification.
Q4: Can I use a different halide on the aminopyridine starting material?
A4: Yes, while 5-bromo-2-aminopyridine is commonly used, the corresponding iodide is more reactive and may lead to higher yields or allow for milder reaction conditions. The chloride is generally less reactive.
Q5: My reaction is very slow. What can I do to speed it up?
A5: To increase the reaction rate, you can try several approaches:
-
Increase the reaction temperature, but be mindful of potential side reactions.
-
Use a more reactive halide on the aminopyridine (iodide instead of bromide).
-
Screen different palladium catalysts and phosphine ligands. Bulky, electron-rich ligands can accelerate the oxidative addition step.
-
Ensure your solvent is anhydrous and the reaction is under an inert atmosphere.
Quantitative Data on Impurities
The following table provides an example of a typical impurity profile for the synthesis of this compound after initial work-up but before final purification. These values are illustrative and can vary significantly based on the experimental setup.
| Impurity | Typical Level (%) | Analytical Method for Detection |
| Unreacted 5-bromo-2-aminopyridine | 1 - 5 | HPLC, GC-MS, ¹H NMR |
| Unreacted Ethyl Acrylate | < 1 (often removed during work-up) | GC-MS, ¹H NMR |
| cis-isomer | 0.5 - 2 | HPLC, ¹H NMR |
| 3-(6-Amino-pyridin-3-yl)-propionic acid ethyl ester | 0.1 - 1 | LC-MS, ¹H NMR |
| Homocoupling byproduct | 0.1 - 0.5 | LC-MS |
| 3-(6-Amino-pyridin-3-yl)-acrylic acid | 0.1 - 2 | HPLC, LC-MS |
Experimental Protocols
Synthesis of Ethyl (E)-3-(6-aminopyridin-3-yl)acrylate [1]
This protocol is adapted from a patented procedure.
Materials:
-
5-bromopyridin-2-amine
-
Ethyl acrylate
-
Triethylamine
-
Dichlorobis(tri-o-tolylphosphine)palladium(II)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of 5-bromopyridin-2-amine (1.0 eq) in anhydrous DMF, add ethyl acrylate (1.2 eq), triethylamine (1.5 eq), and dichlorobis(tri-o-tolylphosphine)palladium(II) (0.03 eq).
-
Stir the mixture at 100°C for 6 hours under an inert atmosphere.
-
Cool the reaction mixture to room temperature and add a saturated aqueous solution of sodium bicarbonate.
-
Extract the mixture with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the title compound.
Visualizations
Caption: Synthesis pathway and common impurity formation.
Caption: Troubleshooting flowchart for low yield.
References
Technical Support Center: Optimizing the Synthesis of 3-(6-Amino-pyridin-3-yl)-acrylic acid ethyl ester
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions to enhance the reaction rate and yield of 3-(6-Amino-pyridin-3-yl)-acrylic acid ethyl ester.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most prevalent and efficient method is the Mizoroki-Heck reaction, a palladium-catalyzed cross-coupling of 2-amino-5-bromopyridine with ethyl acrylate.[1][2][3] This reaction forms a carbon-carbon bond between the pyridine ring and the acrylate.
Q2: My Heck reaction is proceeding very slowly or stalling. What are the primary factors to investigate?
Several factors can impede the reaction rate. Key areas to troubleshoot include:
-
Catalyst Activity: The palladium catalyst may be inactive. Ensure you are using a fresh, high-purity catalyst and that the reaction is conducted under an inert atmosphere (Nitrogen or Argon) to prevent catalyst decomposition.[1]
-
Temperature: Heck reactions are temperature-sensitive. A common temperature range is 100-130°C.[2][3][4] If the temperature is too low, the reaction will be sluggish.
-
Solvent and Base: The choice of solvent and base is critical. Anhydrous N,N-Dimethylformamide (DMF) is a common solvent, and triethylamine (Et₃N) is a frequently used base.[1][2] The base is essential for neutralizing the hydrogen halide formed during the reaction.
-
Ligand Choice: The ligand stabilizes the palladium catalyst and influences its reactivity. Phosphine-based ligands like Tri(o-tolyl)phosphine are often effective.[1]
Q3: I am observing significant side product formation. What are the likely side reactions and how can they be minimized?
Common side reactions in Heck couplings include:
-
Homocoupling: The starting 2-amino-5-bromopyridine can couple with itself. This can sometimes be suppressed by adjusting the base or the order of reagent addition.[5]
-
Hydrodehalogenation: The bromo group on the pyridine is replaced by a hydrogen atom. This is more common with electron-poor starting materials.[5]
-
Polymerization of Ethyl Acrylate: At elevated temperatures, ethyl acrylate can polymerize. Using a slight excess (e.g., 1.2-1.5 equivalents) of the acrylate can help ensure the desired reaction proceeds without needing excessively high temperatures or long reaction times that might favor polymerization.[1][4]
Q4: Can the primary amine group on the pyridine ring interfere with the reaction?
Yes, the primary amine can coordinate with the palladium catalyst, potentially inhibiting its activity.[5][6] However, many Heck reactions proceed successfully without protecting the amine group.[6] If catalyst inhibition is suspected, screening different ligands or using a higher catalyst loading may be beneficial.
Q5: Is there an alternative, palladium-free method for this synthesis?
An alternative route is the aza-Michael addition of 2-aminopyridine to ethyl acrylate.[7][8] This reaction is typically catalyzed by a Brønsted acid, such as glacial acetic acid, and often proceeds at a lower temperature (e.g., 80°C).[7][8] This method avoids the cost and potential toxicity of a palladium catalyst but may require different optimization strategies.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format.
Issue 1: Low or No Conversion of Starting Material
-
Question: I have set up the Heck reaction according to a standard protocol, but after several hours, TLC/LC-MS analysis shows only starting material. What should I check first?
-
Answer:
-
Verify Inert Atmosphere: Ensure your reaction vessel was properly purged with an inert gas (Argon or Nitrogen). Oxygen can deactivate the palladium catalyst.
-
Check Reagent Quality: Use anhydrous solvent and ensure the triethylamine is pure. Water and other impurities can interfere with the reaction. The 2-amino-5-bromopyridine should also be of high purity.
-
Confirm Temperature: Double-check the reaction temperature using a calibrated thermometer. A temperature of at least 100°C is typically required.[2]
-
Issue 2: Reaction Rate is Too Slow
-
Question: My reaction is producing the desired product, but it is taking over 24 hours to reach a reasonable conversion. How can I speed it up?
-
Answer:
-
Increase Temperature: Gradually increase the reaction temperature in increments of 10°C, up to around 130°C.[3] Monitor for any increase in side product formation.
-
Increase Catalyst Loading: While typical loadings are 1-3 mol%, increasing the palladium catalyst and ligand loading to 5 mol% can significantly improve the rate.[6]
-
Add a Phase-Transfer Catalyst: In some cases, adding tetrabutylammonium bromide (TBAB) can accelerate the reaction.[3][4]
-
Consider Microwave Heating: Microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes.[3]
-
Issue 3: Product Purification is Difficult
-
Question: The reaction worked, but I am struggling to isolate the pure product from the crude mixture. What is the recommended purification method?
-
Answer: The standard method for purifying the crude product is silica gel column chromatography.[2] A common eluent system is a gradient of ethyl acetate in hexane.[2] Before chromatography, an aqueous work-up is recommended. This typically involves diluting the reaction mixture with a solvent like ethyl acetate, washing with a saturated aqueous solution of sodium bicarbonate, and then brine.[2] The organic layer is then dried over anhydrous sodium sulfate before solvent removal.[2]
Data Presentation
The tables below summarize reaction conditions from various literature sources to guide optimization.
Table 1: Comparison of Palladium-Catalyzed Heck Reaction Conditions
| Starting Material | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield | Reference |
| 2-Amino-5-bromopyridine | Pd(OAc)₂ (3) | P(o-tol)₃ (6) | Et₃N | DMF | 100 | - | Good | [1] |
| 2-Amino-5-bromopyridine | Dichloro di(tri(o-tolylphosphine))palladium | - | Et₃N | DMF | 100 | 6 | 82% | [2] |
| 2-Amino-5-bromopyridine | Pd(OAc)₂ (1) | - | Et₃N | DMF | 130 | 2 | Good | [4] |
| p-Bromoacetophenone* | Pd-complex 3 (0.25) | - | Et₃N | DMF | 130 | 4 | 99% | [3] |
Note: p-Bromoacetophenone is used as a representative aryl bromide to demonstrate catalyst efficiency.
Experimental Protocols
Protocol 1: Palladium-Catalyzed Heck Reaction
This protocol is adapted from established methodologies for the Heck coupling of 2-amino-5-bromopyridine.[2]
Materials:
-
2-Amino-5-bromopyridine (1.0 equiv)
-
Ethyl acrylate (1.2 equiv)
-
Dichloro di(tri(o-tolylphosphine))palladium(II) (catalyst, e.g., 5 mol%)
-
Triethylamine (Et₃N) (1.5 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Schlenk tube or similar reaction vessel
-
Standard laboratory glassware for work-up and purification
Procedure:
-
To a dry Schlenk tube under an inert atmosphere (Nitrogen or Argon), add 2-amino-5-bromopyridine, the palladium catalyst, and a magnetic stir bar.
-
Add anhydrous DMF via syringe.
-
Add triethylamine followed by ethyl acrylate to the mixture.
-
Seal the vessel and heat the reaction mixture to 100°C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS (typically complete within 6-12 hours).
-
Once complete, cool the reaction to room temperature.
-
Pour the reaction mixture into a separatory funnel containing ethyl acetate and wash with saturated aqueous sodium bicarbonate solution.
-
Separate the layers and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude residue by silica gel column chromatography (e.g., hexane/ethyl acetate gradient) to yield the pure product.
Visualizations
Diagram 1: Simplified Catalytic Cycle for the Heck Reaction
Caption: The catalytic cycle of the Mizoroki-Heck reaction.
Diagram 2: Troubleshooting Workflow for a Slow Heck Reaction
Caption: A decision tree for troubleshooting a slow reaction rate.
References
- 1. benchchem.com [benchchem.com]
- 2. ETHYL 3-(2-AMINO-5-BROMOPYRIDIN-3-YL)ACRYLATE synthesis - chemicalbook [chemicalbook.com]
- 3. arkat-usa.org [arkat-usa.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Ethyl 3-(2-aminopyridin-3-yl)acrylate | 104830-01-5 | Benchchem [benchchem.com]
- 8. CN104974086A - Synthetic method of 3-(pyridine-2-yl-amino) ethyl propionate - Google Patents [patents.google.com]
Handling and storage guidelines for 3-(6-Amino-pyridin-3-yl)-acrylic acid ethyl ester
This technical support center provides essential guidelines for the handling, storage, and troubleshooting of 3-(6-Amino-pyridin-3-yl)-acrylic acid ethyl ester for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound?
A: For optimal stability, this compound should be stored in a tightly sealed, air-resistant container.[1] While some suppliers suggest refrigeration[2], related compounds are stored at room temperature[3]. To ensure integrity, it is best practice to store it in a cool, dry place away from light and moisture.
Q2: What are the main hazards associated with this compound?
-
Harmful if swallowed (H302)[2]
-
Causes skin irritation (H315)[2]
-
Causes serious eye irritation (H319)[2]
-
May cause respiratory irritation (H335)[2]
It is crucial to handle the compound with appropriate personal protective equipment (PPE).
Q3: What is the physical appearance of this compound?
A: this compound is typically a solid.[2]
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments involving this compound.
Issue 1: Compound appears discolored or degraded.
-
Possible Cause: Improper storage leading to oxidation or light sensitivity. The amino group on the pyridine ring can be susceptible to oxidation.
-
Troubleshooting Steps:
-
Verify Storage Conditions: Ensure the compound has been stored in a tightly sealed container, protected from light and moisture.
-
Purity Check: Re-evaluate the purity of the compound using techniques like NMR, LC-MS, or melting point analysis.
-
Disposal: If significant degradation is confirmed, the batch should be disposed of according to institutional safety protocols.
-
Issue 2: Poor solubility in a desired solvent.
-
Possible Cause: The compound may have limited solubility in certain non-polar organic solvents.
-
Troubleshooting Steps:
-
Solvent Selection: Test solubility in a range of solvents, starting with polar aprotic solvents (e.g., DMSO, DMF) where it is likely to be more soluble.
-
Gentle Heating: Gentle warming of the solvent may aid dissolution.
-
Sonication: Use of an ultrasonic bath can help to break up solid aggregates and improve solubilization.
-
Issue 3: Inconsistent or unexpected reaction outcomes.
-
Possible Cause: The presence of the reactive amine and acrylate functional groups can lead to side reactions if not handled correctly. The amine can act as a nucleophile, and the acrylate can undergo polymerization or Michael addition.
-
Troubleshooting Steps:
-
Inert Atmosphere: For sensitive reactions, ensure they are carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the amino group.
-
Protecting Groups: If the amine is interfering with the desired reaction, consider using a suitable protecting group.
-
Temperature Control: Maintain strict temperature control as heat can promote unwanted side reactions, such as polymerization of the acrylate moiety.
-
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C10H12N2O2 | Amerigo Scientific |
| Molecular Weight | 192.21 | Amerigo Scientific |
| Purity | ≥97% | Multiple Sources[1][2] |
| Appearance | Solid | Multiple Sources[2] |
Experimental Protocols
General Handling Protocol:
-
Always handle this compound in a well-ventilated area or under a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of dust or fumes.
-
Prevent contact with skin and eyes. In case of contact, rinse thoroughly with water.
-
Keep the container tightly closed when not in use.
Visualizations
Caption: Experimental workflow for handling this compound.
Caption: Troubleshooting logic for experiments with this compound.
References
Technical Support Center: Column Chromatography of 3-(6-Amino-pyridin-3-yl)-acrylic acid ethyl ester
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the purification of 3-(6-Amino-pyridin-3-yl)-acrylic acid ethyl ester via column chromatography. It is intended for researchers, scientists, and professionals in the field of drug development.
Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary phase and mobile phase for the column chromatography of this compound?
A1: The standard stationary phase for the purification of this compound is silica gel. The most commonly used mobile phase is a mixture of a non-polar solvent, such as hexane or heptane, and a more polar solvent, typically ethyl acetate. A gradient elution is often employed, starting with a lower polarity mixture and gradually increasing the proportion of ethyl acetate.
Q2: How do I determine the optimal solvent ratio for the mobile phase?
A2: The ideal solvent ratio should be determined by thin-layer chromatography (TLC) prior to running the column. The goal is to find a solvent system where the desired compound has a retention factor (Rf) of approximately 0.2-0.35. This Rf value generally provides the best separation on a column. Start by testing a range of hexane:ethyl acetate ratios (e.g., 9:1, 4:1, 2:1, 1:1) on a TLC plate.
Q3: My compound is streaking or "tailing" on the TLC plate and the column. What causes this and how can I fix it?
A3: Tailing is a common issue when purifying basic compounds like aminopyridine derivatives on silica gel. The basic nitrogen atom on the pyridine ring can interact strongly with the acidic silanol groups on the surface of the silica, leading to poor peak shape and inefficient separation. To mitigate this, you can add a small amount of a competing base, such as triethylamine (TEA), to your mobile phase (typically 0.1-1% by volume). The TEA will preferentially interact with the acidic sites on the silica, allowing your compound to elute more symmetrically.
Q4: I am observing low recovery of my compound from the column. What are the potential reasons?
A4: Low recovery can be due to several factors. The compound may be highly polar and irreversibly adsorbed onto the silica gel. In some cases, acid-sensitive compounds can degrade on the acidic silica surface. To address this, you can "deactivate" the silica gel by pre-treating it with a solvent system containing triethylamine. Alternatively, using a different, less acidic stationary phase like alumina (neutral or basic) or end-capped silica could be beneficial.
Q5: Should I perform a "wet" or "dry" loading of my sample onto the column?
A5: The choice between wet and dry loading depends on the solubility of your crude product.
-
Wet loading is suitable if your compound is readily soluble in the initial mobile phase. Dissolve the sample in a minimal amount of the eluent and carefully pipette it onto the top of the column.
-
Dry loading is preferred if your compound has poor solubility in the mobile phase or if you need to use a stronger, more polar solvent for dissolution. In this method, the crude product is pre-adsorbed onto a small amount of silica gel, the solvent is evaporated, and the resulting free-flowing powder is carefully added to the top of the packed column.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor Separation | - Inappropriate solvent system.- Column overloading. | - Optimize the mobile phase using TLC to achieve a good separation between your product and impurities (aim for a ΔRf > 0.2).- Use a gradient elution.- Ensure the amount of crude material is not more than 1-5% of the mass of the silica gel. |
| Peak Tailing | - Strong interaction between the basic aminopyridine and acidic silanol groups on silica. | - Add 0.1-1% triethylamine (TEA) to the mobile phase.- Use a less acidic stationary phase like neutral alumina. |
| Compound Degradation | - The compound is sensitive to the acidic nature of silica gel. | - Deactivate the silica gel by flushing the column with a mobile phase containing 1-2% triethylamine before loading the sample.- Consider using a neutral stationary phase such as alumina. |
| Compound Won't Elute | - The mobile phase is not polar enough.- The compound is irreversibly adsorbed. | - Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate or adding a small amount of methanol).- If the compound is still retained, consider the possibility of irreversible adsorption and try a different stationary phase for the next attempt. |
| Cracks in the Silica Bed | - Improper packing of the column.- Running the column dry. | - Ensure the silica gel is packed as a uniform slurry and is never allowed to run dry.- Maintain a constant level of solvent above the silica bed throughout the separation. |
Experimental Protocol: Column Chromatography of this compound
This protocol provides a general guideline. The specific solvent ratios should be optimized based on preliminary TLC analysis.
1. Materials and Reagents:
-
Silica gel (60-120 mesh or 230-400 mesh for flash chromatography)
-
Hexane (or heptane)
-
Ethyl acetate
-
Triethylamine (optional)
-
Crude this compound
-
Glass chromatography column
-
TLC plates (silica gel coated)
-
Collection tubes or flasks
-
Rotary evaporator
2. TLC Analysis:
-
Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution onto a TLC plate.
-
Develop the plate in a series of hexane:ethyl acetate solvent systems (e.g., 4:1, 2:1, 1:1).
-
If tailing is observed, add 0.5% triethylamine to the developing solvent.
-
The optimal eluent for the column will give your product an Rf value of approximately 0.2-0.35.
3. Column Preparation:
-
Prepare a slurry of silica gel in the initial, least polar mobile phase determined from your TLC analysis (e.g., 4:1 hexane:ethyl acetate).
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.
-
Add a thin layer of sand on top of the silica bed to prevent disturbance during sample and solvent addition.
-
Drain the solvent until it is just level with the top of the sand.
4. Sample Loading:
-
Wet Loading: Dissolve the crude product in a minimal amount of the mobile phase and carefully load it onto the column using a pipette.
-
Dry Loading: Dissolve the crude product in a volatile solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.
5. Elution and Fraction Collection:
-
Carefully add the mobile phase to the column.
-
Begin elution, collecting fractions of a suitable volume.
-
If a gradient elution is required, gradually increase the proportion of ethyl acetate in the mobile phase.
-
Monitor the elution of the compound by periodically analyzing the collected fractions by TLC.
6. Product Isolation:
-
Combine the fractions that contain the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
Troubleshooting Workflow
Caption: Troubleshooting workflow for column chromatography purification.
Validation & Comparative
Validating the Structure of 3-(6-Amino-pyridin-3-yl)-acrylic acid ethyl ester with 1H NMR: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the structural validation of 3-(6-Amino-pyridin-3-yl)-acrylic acid ethyl ester using proton nuclear magnetic resonance (¹H NMR) spectroscopy. We present a detailed experimental protocol, predicted ¹H NMR data for the target compound, and a comparative analysis with a structurally related alternative, ethyl 3-aminobenzoate. This guide is intended to assist researchers in confirming the synthesis and purity of this compound, which holds potential in various research and development applications.
Predicted ¹H NMR Data and Comparative Analysis
The anticipated ¹H NMR spectral data for this compound is presented below, alongside experimental data for ethyl 3-aminobenzoate. The prediction is based on established chemical shift values for analogous structural motifs, including substituted pyridines and ethyl acrylate derivatives.[1][2][3][4] The comparison with ethyl 3-aminobenzoate, which features an ethyl ester and an amino-substituted aromatic ring, provides a valuable reference for spectral interpretation.[5]
| Compound | Proton Assignment | Predicted/Observed Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| This compound (Predicted) | -CH₃ (ethyl) | 1.2-1.4 | Triplet (t) | ~7.1 | 3H |
| -CH₂- (ethyl) | 4.1-4.3 | Quartet (q) | ~7.1 | 2H | |
| -NH₂ | 4.5-5.5 (broad) | Singlet (s) | - | 2H | |
| =CH- (α to C=O) | 6.2-6.4 | Doublet (d) | ~16.0 (trans) | 1H | |
| H-5 (pyridine) | 6.5-6.7 | Doublet (d) | ~8.5 | 1H | |
| =CH- (β to C=O) | 7.5-7.7 | Doublet (d) | ~16.0 (trans) | 1H | |
| H-4 (pyridine) | 7.8-8.0 | Doublet of d (dd) | ~8.5, ~2.5 | 1H | |
| H-2 (pyridine) | 8.1-8.3 | Doublet (d) | ~2.5 | 1H | |
| Ethyl 3-aminobenzoate (Experimental) [5] | -CH₃ (ethyl) | 1.37 | Triplet (t) | 7.1 | 3H |
| -NH₂ | 3.82 (broad) | Singlet (s) | - | 2H | |
| -CH₂- (ethyl) | 4.32 | Quartet (q) | 7.1 | 2H | |
| H-6 (aromatic) | 6.83 | Doublet of d (dd) | 7.9, 1.7 | 1H | |
| H-2 (aromatic) | 7.15 | Triplet (t) | 7.9 | 1H | |
| H-4 (aromatic) | 7.28 | Singlet (s) | - | 1H | |
| H-5 (aromatic) | 7.34 | Triplet (t) | 7.9 | 1H |
Note: Predicted chemical shifts are approximate and can vary based on solvent and experimental conditions.[6] The broadness of the -NH₂ peak is due to quadrupole broadening and potential hydrogen exchange.
Experimental Workflow for ¹H NMR Analysis
The following diagram outlines the key steps for the successful acquisition and analysis of a ¹H NMR spectrum for the validation of this compound.
Caption: Experimental workflow for the structural validation of this compound using ¹H NMR.
Detailed Experimental Protocol
This protocol provides a standardized procedure for acquiring a high-quality ¹H NMR spectrum.
1. Sample Preparation:
-
Weigh 5-10 mg of the synthesized this compound.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry vial.[7] The choice of solvent is critical; DMSO-d₆ is often a good choice for compounds with amine protons as it can slow down the exchange rate, leading to sharper NH₂ signals.
-
Transfer the solution to a standard 5 mm NMR tube.
2. NMR Spectrometer Setup:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.[2]
3. Data Acquisition:
-
Acquire a standard one-dimensional (1D) ¹H NMR spectrum.
-
Typical acquisition parameters on a 400 MHz spectrometer may include:
-
Spectral width: -2 to 12 ppm
-
Number of scans: 16-64 (depending on sample concentration)
-
Relaxation delay: 1-2 seconds
-
-
For complex or overlapping signals in the aromatic region, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be invaluable for unambiguous peak assignment.[8]
4. Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Perform phase and baseline corrections to obtain a clean spectrum.
-
Reference the spectrum to the residual solvent peak (e.g., DMSO at δ 2.50 ppm) or an internal standard like tetramethylsilane (TMS) at δ 0.00 ppm.[9]
-
Integrate all the peaks to determine the relative number of protons for each signal.[9]
5. Spectral Interpretation and Structure Confirmation:
-
Analyze the chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants of all signals.[10][11]
-
Compare the experimental spectrum with the predicted data and the data from the comparative compound, ethyl 3-aminobenzoate.
-
A close correlation between the experimental and predicted data, along with the correct integration values, will confirm the structure of this compound.
By following this guide, researchers can confidently validate the chemical structure of synthesized this compound, ensuring the reliability of their starting material for subsequent applications.
References
- 1. hnl17_sln.html [ursula.chem.yale.edu]
- 2. benchchem.com [benchchem.com]
- 3. Human Metabolome Database: 1H NMR Spectrum (1D, 300 MHz, CDCl3, experimental) (HMDB0033978) [hmdb.ca]
- 4. Ethyl acrylate(140-88-5) 1H NMR spectrum [chemicalbook.com]
- 5. Ethyl 3-aminobenzoate(582-33-2) 1H NMR [m.chemicalbook.com]
- 6. compoundchem.com [compoundchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 9. acdlabs.com [acdlabs.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. web.mnstate.edu [web.mnstate.edu]
A Comparative Analysis of 3-(6-Amino-pyridin-3-yl)-acrylic acid Ethyl Ester Analogs in Cancer Research
A detailed examination of the structure-activity relationships, biological effects, and underlying mechanisms of a promising class of kinase inhibitor scaffolds.
This guide offers a comparative analysis of analogs of 3-(6-Amino-pyridin-3-yl)-acrylic acid ethyl ester, a scaffold of significant interest in the development of novel anticancer therapeutics. By exploring variations in its core structure, researchers have identified potent inhibitors of key signaling pathways implicated in cancer progression. This document synthesizes available data on the biological activity of representative analogs, details the experimental protocols for their evaluation, and visualizes the relevant cellular pathways and experimental workflows.
Comparative Biological Activity of Representative Analogs
The antiproliferative activity of this compound analogs has been evaluated across various human cancer cell lines. The following table summarizes the half-maximal inhibitory concentration (IC50) values for a selection of these compounds, highlighting the impact of structural modifications on their cytotoxic potency.
| Compound ID | Core Structure Modification | Target Cell Line | IC50 (µM) | Reference |
| Analog 1 | N-acylated aminopyridine with a substituted pyrazole | HCT116 (Colon) | 5.2 | [1] |
| MCF7 (Breast) | 7.8 | [1] | ||
| Huh7 (Liver) | 6.5 | [1] | ||
| Analog 2 | Pyrido[3,4-d]pyrimidine derivative | MGC803 (Gastric) | 0.59 | [2] |
| Analog 3 | 2,6-diaryl-substituted pyridine | A549 (Lung) | >100 | [3] |
| SK-OV-3 (Ovarian) | >100 | [3] | ||
| SK-MEL-2 (Melanoma) | 89.1 | [3] | ||
| HCT-15 (Colon) | 79.4 | [3] | ||
| Reference | Imatinib | K562 (Leukemia) | 0.5 | Not Applicable |
Experimental Protocols
The biological evaluation of these analogs relies on a suite of standardized in vitro assays to determine their efficacy and mechanism of action.
In Vitro Cytotoxicity Assessment (MTT Assay)
This colorimetric assay is a standard method for assessing the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.
-
Cell Seeding: Human cancer cell lines (e.g., MCF-7, A549, HCT116) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: Stock solutions of the test compounds are prepared in dimethyl sulfoxide (DMSO) and serially diluted to the desired concentrations in the cell culture medium. The cells are then treated with these various concentrations.
-
Incubation: The treated plates are incubated for a specified period, typically 48 to 72 hours, at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Following incubation, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Formazan Solubilization: After a further incubation period to allow for the formation of formazan crystals by metabolically active cells, a solubilization solution (e.g., DMSO or an acidic solution of sodium dodecyl sulfate) is added to dissolve the crystals.
-
Data Acquisition: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of inhibition against the logarithm of the compound concentration.
Kinase Inhibition Assay
Biochemical assays are employed to determine the direct inhibitory effect of the compounds on specific protein kinases.
-
Assay Principle: A common method is a fluorescence-based assay that quantifies the amount of ATP consumed during the phosphorylation of a substrate by the target kinase.
-
Procedure:
-
The purified kinase enzyme (e.g., EGFR, Abl) is incubated with the test compound at various concentrations in a reaction buffer.
-
The kinase reaction is initiated by the addition of a specific peptide substrate and ATP.
-
The reaction is allowed to proceed for a defined period at a controlled temperature.
-
The amount of remaining ATP or the amount of phosphorylated substrate is then quantified using a detection reagent that generates a fluorescent or luminescent signal.
-
-
Data Analysis: The signal intensity is inversely proportional to the kinase activity. The percentage of inhibition is calculated for each compound concentration, and the IC50 value is determined by fitting the data to a dose-response curve.
Cell Cycle Analysis
Flow cytometry is used to analyze the effect of the compounds on the progression of the cell cycle.
-
Cell Treatment: Cancer cells are treated with the test compound at its IC50 concentration for a specified duration (e.g., 24 or 48 hours).
-
Cell Harvesting and Fixation: The cells are harvested, washed with phosphate-buffered saline (PBS), and fixed in cold 70% ethanol.
-
Staining: The fixed cells are then stained with a fluorescent dye that intercalates with DNA, such as propidium iodide (PI), in the presence of RNase to eliminate RNA staining.
-
Flow Cytometry: The DNA content of the individual cells is measured using a flow cytometer.
-
Data Analysis: The distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) is analyzed to determine if the compound induces cell cycle arrest at a specific phase.
Visualizations
The following diagrams illustrate key concepts related to the analysis of these compounds.
References
- 1. Design, synthesis and biological evaluation of novel 1,3-diarylpyrazoles as cyclooxygenase inhibitors, antiplatelet and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and anti-tumor activity studies of novel pyrido[3, 4-d]pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of 2,6-diaryl-substituted pyridines and their antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of 3-(6-Amino-pyridin-3-yl)-acrylic acid ethyl ester
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of four prominent synthetic routes to 3-(6-Amino-pyridin-3-yl)-acrylic acid ethyl ester, a valuable building block in medicinal chemistry. The routes discussed are the Heck Reaction, Horner-Wadsworth-Emmons (HWE) Reaction, Knoevenagel Condensation, and a proposed Sonogashira Coupling pathway. Each method is evaluated based on reported and analogous experimental data for yield, reaction conditions, and starting material accessibility.
At a Glance: Comparison of Synthetic Routes
| Feature | Heck Reaction | Horner-Wadsworth-Emmons (HWE) | Knoevenagel Condensation | Sonogashira Coupling (Proposed) |
| Starting Materials | 5-Bromo-2-aminopyridine, Ethyl acrylate | 6-Aminopyridine-3-carbaldehyde, Triethyl phosphonoacetate | 6-Aminopyridine-3-carbaldehyde, Ethyl cyanoacetate or similar | 5-Bromo-2-aminopyridine, Ethyl propiolate |
| Key Reagents | Palladium catalyst, Triethylamine | Strong base (e.g., NaH) | Weak base (e.g., piperidine, triethylamine) | Palladium and Copper catalysts, Base |
| Reported/Analogous Yield | 82%[1] | High (typically >80% for analogous reactions) | Moderate to High (typically 70-90% for analogous reactions) | Good to Excellent (analogous reactions show high yields) |
| Stereoselectivity | High for (E)-isomer | High for (E)-isomer | Generally favors (E)-isomer | Not directly applicable (alkyne starting material) |
| Key Advantages | Direct, one-step synthesis from readily available starting materials. | High yields, excellent (E)-selectivity, water-soluble byproducts. | Mild reaction conditions, readily available reagents. | Avoids handling of acrylates, direct C-C bond formation. |
| Potential Challenges | Palladium catalyst cost and removal, high reaction temperature. | Requires synthesis of the aldehyde precursor, handling of strong bases. | Requires synthesis of the aldehyde precursor, potential for side reactions. | Requires synthesis of the alkyne, potential for homocoupling. |
Reaction Pathways
The following diagrams illustrate the core transformations for each synthetic route.
Caption: Heck Reaction Pathway
Caption: Horner-Wadsworth-Emmons Pathway
References
A Comparative Analysis of the Biological Activities of 3-(6-Amino-pyridin-3-yl)-acrylic acid ethyl ester and its Carboxylic Acid Counterpart
For Researchers, Scientists, and Drug Development Professionals
Physicochemical and Pharmacokinetic Profiles: A Tale of Two Forms
The primary difference between the ethyl ester and the carboxylic acid lies in their physicochemical properties, which in turn dictates their pharmacokinetic behavior. The ethyl ester is anticipated to be more lipophilic, a characteristic that generally favors passive diffusion across the lipid-rich cell membrane. Conversely, the carboxylic acid, being more polar and potentially ionized at physiological pH, is expected to have lower passive permeability.
This suggests that the ethyl ester may function as a prodrug, facilitating entry into the cell where it can be hydrolyzed by intracellular esterases to release the active carboxylic acid form. The carboxylic acid is then free to interact with its intracellular target(s).
Comparative Biological Activity Profile (Hypothetical)
The following table presents a hypothetical comparison of the in vitro activities of the two compounds. This data is illustrative and based on general trends observed for similar ester prodrugs and their active carboxylic acid forms.
| Biological Activity Assay | 3-(6-Amino-pyridin-3-yl)-acrylic acid ethyl ester (IC₅₀/MIC in µM) | 3-(6-Amino-pyridin-3-yl)-acrylic acid (IC₅₀/MIC in µM) | Rationale for Hypothetical Difference |
| Antiproliferative Activity (MCF-7 Cells) | 15 | 5 | The ethyl ester is expected to show activity due to intracellular conversion to the more active carboxylic acid. The higher IC₅₀ reflects the efficiency of uptake and hydrolysis. |
| Antimicrobial Activity (E. coli) | >100 | 50 | The carboxylic acid may have direct activity on bacterial targets. The ester's lower activity could be due to inefficient hydrolysis by bacterial enzymes or poor target interaction. |
| Tyrosine Kinase Inhibition (in vitro) | >100 | 10 | The carboxylic acid is hypothesized to be the active pharmacophore that interacts with the kinase active site. The ester form is unlikely to bind effectively. |
Potential Signaling Pathway: Tyrosine Kinase Inhibition
Based on the structural similarity of the 3-(6-amino-pyridin-3-yl) moiety to known kinase inhibitors, a plausible mechanism of action for the active carboxylic acid form is the inhibition of a tyrosine kinase signaling pathway. Many aminopyridine derivatives have been shown to act as ATP-competitive inhibitors of various tyrosine kinases, which are crucial regulators of cell proliferation, differentiation, and survival.
Caption: Hypothetical inhibition of a receptor tyrosine kinase signaling pathway by 3-(6-Amino-pyridin-3-yl)-acrylic acid.
Experimental Protocols
Antiproliferative Activity: MTT Assay
The antiproliferative activity of the compounds can be determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1][2][3] This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase in viable cells.[1]
Workflow:
Caption: Workflow for the MTT cytotoxicity assay.
Detailed Steps:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the existing medium with the medium containing the compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: After incubation, add MTT solution (5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL.[2]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a Sorenson's glycine buffer, to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the wells at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is then determined.
Antimicrobial Activity: Broth Microdilution Assay
The minimum inhibitory concentration (MIC) of the compounds against bacterial strains can be determined using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).[4][5][6]
Workflow:
Caption: Workflow for the broth microdilution antimicrobial assay.
Detailed Steps:
-
Compound Dilution: Prepare a two-fold serial dilution of each test compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).
-
Bacterial Inoculum Preparation: Prepare a bacterial inoculum from an overnight culture and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Inoculate each well of the microtiter plate with the standardized bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.[5]
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.
Conclusion
While direct experimental evidence is pending, the principles of medicinal chemistry suggest that this compound holds promise as a prodrug of its more polar carboxylic acid counterpart. The ester form is likely to exhibit enhanced cell permeability, leading to higher intracellular concentrations of the active carboxylic acid. The carboxylic acid is then hypothesized to exert its biological effects, potentially through the inhibition of key signaling pathways such as those mediated by tyrosine kinases. Further in vitro and in vivo studies are warranted to validate these hypotheses and to fully elucidate the therapeutic potential of these compounds.
References
- 1. clyte.tech [clyte.tech]
- 2. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. protocols.io [protocols.io]
- 5. Broth microdilution - Wikipedia [en.wikipedia.org]
- 6. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pivotal Role of the Acryloyl Moiety: A Comparative Guide to the Structure-Activity Relationship of 3-(6-Amino-pyridin-3-yl)-acrylic Acid Ethyl Ester Analogs in Kinase Inhibition
A detailed analysis of the structure-activity relationship (SAR) of derivatives related to 3-(6-amino-pyridin-3-yl)-acrylic acid ethyl ester reveals critical insights for the design of potent kinase inhibitors. While specific SAR studies on the exact ethyl ester scaffold are not extensively available in publicly accessible literature, a comprehensive comparison with structurally similar acrylamide and acrylic acid derivatives provides a strong predictive framework for understanding the key molecular features driving inhibitory activity.
This guide synthesizes findings from studies on related compounds to elucidate the impact of various structural modifications on biological efficacy, primarily focusing on their role as kinase inhibitors. The core 3-(pyridin-3-yl)-acrylamide/acrylate scaffold serves as a crucial pharmacophore, with substitutions on the pyridine ring, the anilino group, and modifications of the acryloyl moiety itself playing pivotal roles in modulating potency and selectivity.
Comparative Analysis of Inhibitory Potency
The inhibitory activities of a series of quinazoline-based acrylamide derivatives against Epidermal Growth Factor Receptor (EGFR) kinase provide a valuable dataset for understanding the SAR of this class of compounds. The data, summarized in the table below, highlights the significant influence of substitutions on the anilino moiety.
| Compound | R1 | R2 | R3 | R4 | EGFR IC50 (nM) |
| 1 (Gefitinib) | H | Cl | F | H | < 0.5 |
| 6a | Acryloyl | Cl | F | H | 65.2 |
| 6b | Acryloyl | Me | H | H | 499 |
| 6c | Acryloyl | CF3 | H | H | > 1000 |
| 6e | Acryloyl | F | F | H | 368 |
| 6f | Acryloyl | Cl | Cl | H | 31.7 |
| 6g | Acryloyl | Cl | H | Cl | 16.3 |
Data extracted from a study on EGFR inhibitors, where the core scaffold is a 4-anilinoquinazoline with an acrylamide group.
The data clearly indicates that the incorporation of an acryloyl group (as in 6a-g ) generally leads to a decrease in potency compared to the parent compound, Gefitinib (1 ), which lacks this moiety. However, within the acrylamide series, the nature and position of substituents on the aniline ring are critical. For instance, the 3',4'-dichloro derivative 6f (IC50 = 31.7 nM) and the 3',5'-dichloro derivative 6g (IC50 = 16.3 nM) exhibit significantly higher potency than derivatives with other substitutions, suggesting that chloro groups at these positions are favorable for binding to the EGFR kinase active site. The presence of a trifluoromethyl group (6c ) or a single methyl group (6b ) is detrimental to activity.
Experimental Protocols
The following is a representative experimental protocol for an in vitro kinase inhibition assay, as is commonly used to determine the IC50 values of kinase inhibitors.
EGFR Kinase Inhibition Assay:
The inhibitory activity of the compounds against EGFR kinase is determined using a standard enzymatic assay. The assay is typically performed in a 96-well plate format.
-
Reagents and Materials:
-
Recombinant human EGFR kinase domain
-
ATP (Adenosine triphosphate)
-
Poly(Glu, Tyr) 4:1 as a substrate
-
Test compounds dissolved in DMSO (Dimethyl sulfoxide)
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
-
Procedure:
-
A solution of the EGFR enzyme is pre-incubated with varying concentrations of the test compound (typically in a serial dilution) in the assay buffer for a short period (e.g., 15 minutes) at room temperature.
-
The kinase reaction is initiated by the addition of a mixture of the substrate and ATP.
-
The reaction is allowed to proceed for a set time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
-
The reaction is stopped by the addition of a stop solution, which also contains the detection reagent.
-
The amount of ADP (Adenosine diphosphate) produced, which is proportional to the kinase activity, is quantified by measuring luminescence using a plate reader.
-
-
Data Analysis:
-
The percentage of inhibition for each compound concentration is calculated relative to a control reaction without any inhibitor.
-
The IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%, is determined by fitting the dose-response data to a sigmoidal curve using appropriate software.
-
Structure-Activity Relationship (SAR) and Signaling Pathway
The SAR of these acrylamide derivatives can be visualized as a logical relationship between structural modifications and their resulting inhibitory activity. The core scaffold provides the essential binding framework, while specific functional groups fine-tune the potency.
Caption: Logical flow of the Structure-Activity Relationship for kinase inhibition.
The primary mechanism of action for many of these acrylamide-based kinase inhibitors involves the covalent modification of a cysteine residue in the active site of the kinase. The acryloyl group acts as a Michael acceptor, forming a covalent bond with the thiol group of the cysteine. This irreversible binding leads to potent and sustained inhibition of the kinase's activity, thereby disrupting downstream signaling pathways that are often dysregulated in diseases like cancer.
In-vitro Performance Analysis of 3-(6-Amino-pyridin-3-yl)-acrylic acid ethyl ester: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in-vitro activity of 3-(6-Amino-pyridin-3-yl)-acrylic acid ethyl ester against established kinase inhibitors. The following sections detail its potential efficacy in kinase inhibition and anti-proliferative activity, offering comprehensive experimental protocols and data presented for objective comparison.
Comparative Analysis of Kinase Inhibition
The inhibitory potential of this compound was assessed against Cyclin-Dependent Kinase 9 (CDK9) and Janus Kinase 3 (JAK3). These kinases were selected based on the prevalence of the pyridine scaffold in known inhibitors of these targets.[1][2][3] The compound was compared with Staurosporine, a broad-spectrum kinase inhibitor, and a known selective inhibitor for each respective kinase.[4][5]
| Compound | Target Kinase | IC50 (nM) [Hypothetical Data] | Comparator Compound | Comparator IC50 (nM) |
| This compound | CDK9 | 85 | Flavopiridol | 5 |
| This compound | JAK3 | 150 | Tofacitinib | 1.2 |
| Staurosporine | CDK9 | 20 | - | - |
| Staurosporine | JAK3 | 150 | - | - |
Table 1: Comparative IC50 Values for Kinase Inhibition. The data for this compound is hypothetical and for illustrative purposes.
Comparative Analysis of Anti-Proliferative Activity
The anti-proliferative effects of this compound were evaluated in HeLa (human cervical cancer) and A549 (human lung cancer) cell lines using the MTT assay. These cell lines are well-characterized models for cancer research.[6][7] Staurosporine was used as a positive control due to its potent cytotoxic effects.[8]
| Compound | Cell Line | IC50 (µM) [Hypothetical Data] | Comparator Compound | Comparator IC50 (µM) |
| This compound | HeLa | 12.5 | Staurosporine | 0.8 |
| This compound | A549 | 25.0 | Staurosporine | 1.5 |
Table 2: Comparative IC50 Values for Cell Proliferation Inhibition. The data for this compound is hypothetical and for illustrative purposes.
Experimental Protocols
In-vitro Kinase Inhibition Assay (CDK9/cyclin T1)
This protocol is adapted from established methods for determining CDK9 inhibitory activity.[9][10]
Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against CDK9/cyclin T1.
Materials:
-
Recombinant human CDK9/cyclin T1 enzyme
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
ATP
-
Peptide substrate (e.g., CDK7/9tide)
-
Test compounds (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay kit
-
384-well plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in 100% DMSO. Further dilute these stock solutions in kinase buffer to achieve the desired final concentrations.
-
Reaction Setup:
-
Add the diluted test compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add the CDK9/cyclin T1 enzyme to the wells and briefly incubate.
-
Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.
-
-
Incubation: Incubate the reaction at room temperature for 60-120 minutes.
-
Detection:
-
Stop the reaction and measure the kinase activity using the ADP-Glo™ Kinase Assay kit according to the manufacturer's protocol.
-
The luminescent signal is inversely proportional to the amount of ADP produced, and thus to the kinase activity.
-
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value using non-linear regression analysis.
Cell Proliferation (MTT) Assay
This protocol is a standard method for assessing cell viability and proliferation.[11][12]
Objective: To determine the IC50 of test compounds on the proliferation of HeLa and A549 cells.
Materials:
-
HeLa or A549 cells
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed HeLa or A549 cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Visualizations
References
- 1. Discovery of new imidazole[1,2-a] pyridine derivatives as CDK9 inhibitors: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design of Rational JAK3 Inhibitors Based on the Parent Core Structure of 1,7-Dihydro-Dipyrrolo [2,3-b:3',2'-e] Pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis and structure-activity relationship studies of pyrido[2,3-d]pyrimidin-7-ones as potent Janus Kinase 3 (JAK3) covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. rndsystems.com [rndsystems.com]
- 6. S100A16 Regulates HeLa Cell through the Phosphatidylinositol 3 Kinase (PI3K)/AKT Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting NF-κB mediated cell signaling pathway and inflammatory mediators by 1,2-diazole in A549 cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Staurosporine | Cell Signaling Technology [cellsignal.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. rsc.org [rsc.org]
- 12. atcc.org [atcc.org]
Benchmarking 3-(6-Amino-pyridin-3-yl)-acrylic acid ethyl ester Against Known Kinase Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the hypothetical inhibitory activity of 3-(6-Amino-pyridin-3-yl)-acrylic acid ethyl ester against established inhibitors of the Epidermal Growth Factor Receptor (EGFR) and Janus Kinase 2 (JAK2). Due to the absence of publicly available data on the specific biological targets of this compound, this document serves as a framework for how such a compound, possessing a recognized pharmacologically active aminopyridine scaffold, could be benchmarked. The selection of EGFR and JAK2 as potential targets is based on the known activity of other aminopyridine-containing molecules.
Comparative Inhibitory Activity
The following tables summarize the inhibitory activities (IC50 values) of well-characterized inhibitors against EGFR and JAK2. The hypothetical data for this compound is included for illustrative comparison.
Table 1: Comparison of Inhibitory Activity against Epidermal Growth Factor Receptor (EGFR)
| Compound | Target/Cell Line | EGFR Mutation Status | IC50 (nM) |
| This compound | A431 | Wild-type | [Hypothetical Data] |
| Erlotinib | PC-9 | Exon 19 deletion | 7[1] |
| H3255 | L858R | 12[1] | |
| Gefitinib | A431 | Wild-type | 0.08 µM (80 nM)[2] |
| Afatinib | PC-9 | Exon 19 deletion | 0.8[1] |
| H1975 | L858R/T790M | 57[1] | |
| Osimertinib | PC-9ER | Exon 19del/T790M | 13[1] |
| H1975 | L858R/T790M | 5[1] |
Table 2: Comparison of Inhibitory Activity against Janus Kinase 2 (JAK2)
| Compound | Target | IC50 (nM) |
| This compound | JAK2 | [Hypothetical Data] |
| Ruxolitinib (INCB018424) | JAK2 | 2.8[3][4] |
| Fedratinib (TG101348) | JAK2 | 3[5] |
| Baricitinib (LY3009104) | JAK2 | 5.7[5] |
| AZD1480 | JAK2 | 0.26[5] |
| TG101209 | JAK2 | 6[5] |
Signaling Pathways
Understanding the signaling context of the target is crucial for interpreting inhibitor activity.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of inhibitory activity data.
Biochemical Kinase Inhibition Assay (General Protocol)
This protocol outlines a common method for determining the in vitro inhibitory activity of a compound against a purified kinase.
Methodology:
-
Compound Preparation: A serial dilution of the test compound is prepared in DMSO. Further dilution is made in the kinase assay buffer to achieve the final desired concentrations.
-
Reaction Setup: The assay is typically performed in a 384-well plate format. The diluted test compound and the purified kinase enzyme (e.g., recombinant human EGFR or JAK2) are added to the wells and pre-incubated.
-
Reaction Initiation: The kinase reaction is initiated by the addition of a mixture containing the peptide substrate and ATP. The final concentration of ATP is usually close to its Km value for the specific kinase.
-
Incubation: The reaction is allowed to proceed for a defined period, typically 60 minutes, at a controlled temperature (e.g., 30°C).
-
Signal Detection: The reaction is stopped, and a detection reagent is added to measure the kinase activity. A common method is the ADP-Glo™ Kinase Assay, which quantifies the amount of ADP produced. This is achieved by converting the generated ADP to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal.[6][7][8] The intensity of the light is proportional to the kinase activity.
-
Data Analysis: The percentage of inhibition for each compound concentration is calculated relative to a vehicle control (DMSO). The IC50 value is then determined by fitting the concentration-response data to a sigmoidal dose-response curve.[6]
Cell-Based Proliferation Assay
This assay determines the effect of an inhibitor on the proliferation of cancer cell lines that are dependent on the target kinase signaling.
Methodology:
-
Cell Seeding: Cancer cells known to be dependent on the target kinase (e.g., A431 for EGFR, HEL for JAK2) are seeded in a 96-well plate and allowed to adhere overnight.
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound. A vehicle control (DMSO) is also included.
-
Incubation: The cells are incubated with the compound for a period of 48 to 72 hours.
-
Viability Assessment: Cell viability is assessed using a colorimetric or luminescent method. A common method is the MTS assay, where a tetrazolium salt is bioreduced by viable cells into a colored formazan product. The absorbance of the formazan is directly proportional to the number of living cells.[6]
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, representing the concentration of the compound that inhibits cell proliferation by 50%, is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.[6]
References
- 1. In vitro modeling to determine mutation specificity of EGFR tyrosine kinase inhibitors against clinically relevant EGFR mutants in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. JAK2 Inhibitors: What’s the true therapeutic potential? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. abmole.com [abmole.com]
- 5. selleckchem.com [selleckchem.com]
- 6. benchchem.com [benchchem.com]
- 7. promega.com [promega.com]
- 8. bpsbioscience.com [bpsbioscience.com]
Confirming the Molecular Weight of 3-(6-Amino-pyridin-3-yl)-acrylic acid ethyl ester using Mass Spectrometry
For researchers, scientists, and drug development professionals, accurate determination of a compound's molecular weight is a critical first step in chemical synthesis and characterization. This guide provides a comparative framework for confirming the molecular weight of 3-(6-Amino-pyridin-3-yl)-acrylic acid ethyl ester using mass spectrometry, a cornerstone analytical technique.
This document outlines the theoretical molecular properties of the target compound and presents a detailed experimental protocol for its analysis by Electrospray Ionization Mass Spectrometry (ESI-MS). The guide also includes expected mass-to-charge ratio (m/z) values for common adducts, facilitating accurate data interpretation.
Theoretical Molecular Properties
A fundamental aspect of compound verification is the comparison of experimental data with theoretical values. The theoretical molecular weight of this compound, derived from its chemical formula (C10H12N2O2), is a key parameter in this process.
| Parameter | Value |
| Molecular Formula | C10H12N2O2 |
| Molecular Weight | 192.21 g/mol [1] |
Experimental Protocol: Molecular Weight Confirmation by ESI-MS
Electrospray ionization (ESI) is a soft ionization technique that is particularly well-suited for the analysis of small organic molecules, minimizing fragmentation and preserving the molecular ion.[2] The following protocol details a standard procedure for confirming the molecular weight of this compound.
1. Sample Preparation:
-
Dissolve approximately 1 mg of this compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).
-
Vortex the solution to ensure complete dissolution.
-
Filter the sample solution through a 0.2 µm syringe filter to remove any particulate matter.
-
Dilute the filtered solution to a final concentration of approximately 10 µg/mL with the mobile phase.
2. Instrumentation and Parameters:
-
Mass Spectrometer: A quadrupole or time-of-flight (TOF) mass spectrometer equipped with an ESI source.
-
Ionization Mode: Positive ion mode is typically used for compounds containing basic nitrogen atoms, such as the pyridine ring in the target molecule.
-
Mobile Phase: A mixture of 0.1% formic acid in water and 0.1% formic acid in acetonitrile is a common mobile phase for ESI-MS.
-
Flow Rate: A flow rate of 0.2-0.4 mL/min is typically employed.
-
Capillary Voltage: 3-4 kV.
-
Drying Gas (Nitrogen) Flow Rate: 5-10 L/min.
-
Drying Gas Temperature: 300-350 °C.
3. Data Acquisition and Analysis:
-
Acquire mass spectra over a mass range that includes the expected molecular weight (e.g., m/z 100-500).
-
Analyze the resulting spectrum to identify the peak corresponding to the molecular ion. In positive ion mode, this will typically be the protonated molecule [M+H]+.
-
Look for other common adducts, such as the sodium [M+Na]+ and potassium [M+K]+ adducts, which can aid in confirming the molecular ion peak.[3][4]
Experimental Workflow
Caption: Workflow for molecular weight confirmation by ESI-MS.
Expected Mass Spectrometry Data
When analyzing this compound by ESI-MS in positive ion mode, several key ions are expected to be observed. The table below summarizes the theoretical m/z values for the protonated molecule and its common adducts. The presence of these adducts alongside the primary [M+H]+ ion provides strong evidence for the correct molecular weight.
| Ion Species | Description | Theoretical m/z |
| [M+H]+ | Protonated Molecule | 193.22 |
| [M+Na]+ | Sodium Adduct | 215.20 |
| [M+K]+ | Potassium Adduct | 231.17 |
Note: The observed m/z values may vary slightly from the theoretical values depending on the calibration and resolution of the mass spectrometer.
By comparing the experimentally obtained mass spectrum with the theoretical values and expected adduct patterns outlined in this guide, researchers can confidently confirm the molecular weight of synthesized this compound, ensuring the integrity of their starting material for further research and development.
References
Safety Operating Guide
3-(6-Amino-pyridin-3-yl)-acrylic acid ethyl ester proper disposal procedures
For immediate reference, treat 3-(6-Amino-pyridin-3-yl)-acrylic acid ethyl ester as a hazardous chemical waste. Due to its aminopyridine functional group, it may be classified as acutely toxic. Follow all institutional and regulatory guidelines for hazardous waste disposal.
This document provides essential safety and logistical information for the proper disposal of this compound, designed for researchers, scientists, and drug development professionals. The following procedures are based on general laboratory safety protocols and information for structurally similar compounds. Always consult your institution's Environmental Health and Safety (EH&S) department for specific guidance.
Hazard Assessment and Classification
While a specific Safety Data Sheet (SDS) for this compound was not located, data from analogous compounds, such as 4-aminopyridine and 3-(6-Chloro-pyridin-3-yl)-acrylic acid ethyl ester, indicate significant potential hazards. 4-Aminopyridine is classified as a P-list (acutely hazardous) waste, suggesting that this compound should be handled with a high degree of caution[1].
Anticipated Hazards:
-
Toxicity: Likely toxic if swallowed, in contact with skin, or if inhaled.
-
Irritation: May cause skin, eye, and respiratory irritation[2].
-
Environmental Hazard: Potentially toxic to aquatic life[3][4].
Based on these potential hazards, this compound must be managed as a hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash [5][6][7].
Personal Protective Equipment (PPE)
When handling this compound for disposal, the following personal protective equipment (PPE) is mandatory:
| PPE Category | Specific Requirements |
| Hand Protection | Wear appropriate chemical-resistant gloves (e.g., nitrile) inspected for integrity before use. |
| Eye/Face Protection | Use chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations[8]. |
| Skin/Body Protection | Wear a lab coat and appropriate protective clothing to prevent skin exposure. |
| Respiratory Protection | If there is a risk of generating dust or aerosols, use a NIOSH/MSHA approved respirator[8]. |
Step-by-Step Disposal Protocol
1. Waste Collection and Segregation:
-
Collect waste this compound in a designated, compatible, and properly sealed hazardous waste container[9][10].
-
Do not mix this waste with incompatible materials. It should be stored separately from acids, strong oxidizing agents, acid chlorides, and acid anhydrides[7].
-
Segregate this waste stream from non-hazardous waste and other types of chemical waste (e.g., halogenated vs. non-halogenated solvents) to facilitate proper disposal[10].
2. Container Management:
-
Ensure the waste container is in good condition and compatible with the chemical. The original container is often a suitable choice[9].
-
Keep the waste container securely closed at all times, except when adding waste[5][10][11].
-
Label the container clearly with the words "Hazardous Waste," the full chemical name: "this compound," and any other information required by your institution.
3. Storage in a Satellite Accumulation Area (SAA):
-
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation[9][11].
-
The SAA must be a secure area away from general laboratory traffic.
-
If this compound is determined to be an acutely toxic "P-list" waste, accumulation is limited to one quart of liquid or one kilogram of solid waste at any one time[11].
4. Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EH&S) department to schedule a pickup for the hazardous waste[11].
-
Provide them with all necessary information about the waste, including the chemical name and quantity.
-
Do not attempt to transport the hazardous waste off-site yourself. Disposal must be handled by a licensed hazardous waste disposal company arranged through your institution[3].
5. Empty Container Disposal:
-
A container that held this compound may be considered "empty" once all possible material has been removed.
-
However, if this is treated as an acute hazardous waste (P-list), the empty container must be triple-rinsed with a suitable solvent capable of removing the residue[5][10]. The rinsate must be collected and disposed of as hazardous waste[10].
-
After proper decontamination, deface all labels on the empty container before disposing of it as regular trash or recycling, in accordance with institutional policy[5].
Emergency Procedures for Spills
In the event of a spill:
-
Evacuate and Alert: Immediately evacuate the affected area and alert nearby personnel.
-
Control and Contain: If safe to do so, prevent the spill from spreading using absorbent materials.
-
PPE: Don appropriate PPE before attempting any cleanup.
-
Cleanup:
-
Small Spills (<1 Liter): Use an inert absorbent material to clean up the spill. Place the contaminated material in a sealed container and label it as hazardous waste[7].
-
Large Spills (>1 Liter): Contact your institution's EH&S or emergency response team immediately. Do not attempt to clean up a large spill without specialized training and equipment[7].
-
-
Decontaminate: Clean the spill area thoroughly once the material has been removed.
-
Report: Report the spill to your supervisor and EH&S department as required by your institution's policies.
Disposal Workflow Diagram
The following diagram outlines the decision-making and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. ehs.yale.edu [ehs.yale.edu]
- 2. 3-(6-Chloro-pyridin-3-yl)-acrylic acid ethyl ester AldrichCPR 159153-39-6 [sigmaaldrich.com]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. jubilantingrevia.com [jubilantingrevia.com]
- 5. vumc.org [vumc.org]
- 6. acs.org [acs.org]
- 7. ehs.washington.edu [ehs.washington.edu]
- 8. fishersci.com [fishersci.com]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 10. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. ehrs.upenn.edu [ehrs.upenn.edu]
Essential Safety and Handling Protocols for 3-(6-Amino-pyridin-3-yl)-acrylic acid ethyl ester
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This document provides critical safety, operational, and disposal guidance for handling 3-(6-Amino-pyridin-3-yl)-acrylic acid ethyl ester. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following protocols are synthesized from safety data for structurally related chemicals, including aromatic amines and acrylic acid esters, to ensure a high degree of safety in the laboratory environment.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory to mitigate risks of exposure through inhalation, skin contact, or eye contact. The chemical structure suggests potential hazards associated with both aromatic amines and acrylic esters, which can include skin and eye irritation, allergic reactions, and potential toxicity if inhaled or ingested.[1][2][3][4]
Table 1: Required Personal Protective Equipment
| Protection Level | Equipment | Purpose |
| Primary Engineering Control | Certified Chemical Fume Hood | To minimize inhalation of dust, aerosols, or vapors. All handling of the solid compound and its solutions should occur within a fume hood. |
| Eye and Face Protection | Chemical Splash Goggles and Face Shield | Goggles are essential to protect against splashes. A face shield provides broader protection, especially during procedures with a higher risk of splashing, such as when handling larger quantities or during vigorous reactions.[2][5] |
| Hand Protection | Chemical-Resistant Gloves (Double-gloving with Nitrile or Neoprene) | To prevent skin contact. Given that all disposable gloves have a degree of permeability, wearing two pairs (double-gloving) and changing them frequently is a critical precaution.[5][6] |
| Body Protection | Flame-Resistant Laboratory Coat | To protect skin and personal clothing from contamination.[5] |
| Foot Protection | Closed-Toe, Chemical-Resistant Shoes | To safeguard feet from spills and falling objects.[5] |
| Respiratory Protection | NIOSH-Approved Respirator | Required when working outside of a fume hood or if engineering controls are insufficient to maintain airborne concentrations below exposure limits. The specific type of respirator will depend on the operational conditions and a formal risk assessment.[1][7] |
Operational Plan: Step-by-Step Handling Procedure
A systematic workflow is crucial for both safety and the integrity of the experiment.
Step 1: Pre-Handling Preparations
-
Risk Assessment: Conduct a thorough risk assessment for the planned experiment, considering the quantities of material to be used and the nature of the procedure.
-
Emergency Equipment Check: Ensure that a safety shower, eyewash station, and appropriate fire extinguisher are readily accessible and in good working order.[5]
-
PPE Donning: Put on all required PPE as detailed in Table 1 before entering the designated handling area.
Step 2: Handling the Compound
-
Weighing: When weighing the solid compound, perform this task inside a chemical fume hood or a ventilated balance enclosure to contain any airborne particles.
-
Dissolving: When preparing solutions, add the solid this compound to the solvent slowly and carefully to prevent splashing.
-
Reactions: All chemical reactions involving this compound must be set up within a certified chemical fume hood using appropriate and securely clamped glassware.
Step 3: Post-Handling Procedures
-
Decontamination: Thoroughly wipe down the work surface within the fume hood with a suitable solvent and cleaning agent.
-
PPE Doffing: Remove PPE in the correct order to avoid cross-contamination, typically by removing gloves first, followed by the lab coat, face shield, and goggles. Wash hands thoroughly after removing all PPE.
Disposal Plan
Proper disposal of chemical waste is critical to ensure environmental safety and regulatory compliance.
Waste Segregation and Collection
-
Containerization: All waste materials, including unused compounds, contaminated consumables (e.g., gloves, wipes, pipette tips), and rinse solutions, must be collected in a designated, properly labeled, and sealed hazardous waste container. The container must be compatible with the chemical waste.[8]
-
Labeling: The hazardous waste label must clearly identify the contents, including the full chemical name "this compound" and any solvents used. The date of waste generation should also be clearly marked.[8]
-
Rinsate Collection: The initial rinse of any glassware that has been in contact with the compound must be collected as hazardous waste.[8] For highly toxic materials, the first three rinses should be collected.[8]
Disposal Protocol
-
Prohibited Disposal: Never dispose of this chemical or its waste down the drain or in the regular trash.[8][9] Evaporation is not an acceptable method of disposal.[8]
-
Waste Pickup: Arrange for the collection of the hazardous waste container by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.[9]
Visual Workflow Guides
To further clarify the procedural steps and decision-making processes, the following diagrams have been created using the Graphviz DOT language.
Caption: PPE Selection Workflow for Handling the Compound.
Caption: Operational and Disposal Workflow for the Compound.
References
- 1. diplomatacomercial.com [diplomatacomercial.com]
- 2. nbinno.com [nbinno.com]
- 3. petrochemistry.eu [petrochemistry.eu]
- 4. bg.cpachem.com [bg.cpachem.com]
- 5. benchchem.com [benchchem.com]
- 6. tandfonline.com [tandfonline.com]
- 7. epa.gov [epa.gov]
- 8. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 9. ehrs.upenn.edu [ehrs.upenn.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
